molecular formula C8H5F3N2O B1429772 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine CAS No. 20844-69-3

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Cat. No.: B1429772
CAS No.: 20844-69-3
M. Wt: 202.13 g/mol
InChI Key: JTDXQCUQIUYDDA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine (CAS 20844-69-3) is a benzoxazole derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position of its fused benzene ring . The presence of the trifluoromethyl group is a critical structural feature, as it enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry and agrochemical research . This compound serves as a versatile building block for synthesizing more complex molecules and has been investigated for its potential biological activities. Studies suggest that benzoxazole derivatives, including those with trifluoromethyl groups, exhibit significant antimicrobial and anticancer properties . For instance, some closely related benzoxazole compounds have demonstrated promising antifungal activities against various plant pathogenic fungi, highlighting the potential of this chemical class in developing new agrochemical agents . In medicine, the benzoxazole core is a recognized pharmacophore found in several pharmaceuticals, and its ability to inhibit key enzymes or bind to specific receptors makes it a candidate for drug discovery programs . The compound is for research use only and is not intended for human or veterinary use.

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDXQCUQIUYDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[1] Its derivatives are integral to medicinal chemistry, demonstrating applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The strategic incorporation of a trifluoromethyl (CF3) group into this scaffold, yielding 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, represents a significant enhancement in its drug-like properties. The CF3 group is a cornerstone of modern drug design, valued for its ability to improve metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[4][5] This guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for its use in research and development.

Molecular Identity and Physicochemical Properties

This compound is a fluorinated heterocyclic compound featuring a fused benzoxazole ring system. The electron-withdrawing nature of the trifluoromethyl group at the 5-position significantly influences the electronic properties and reactivity of the entire molecule.

Compound Identification
IdentifierValueSource
IUPAC Name This compound[6]
CAS Number 20844-69-3[6]
Molecular Formula C₈H₅F₃N₂O[6]
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)N=C(O2)N[6]
InChIKey JTDXQCUQIUYDDA-UHFFFAOYSA-N[6]
Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Weight 202.13 g/mol [6]
XLogP3 2.4[6]
Hydrogen Bond Donors 1 (from -NH₂)[6]
Hydrogen Bond Acceptors 3 (from O, N, and F atoms)[6]
Rotatable Bond Count 0[6]
Exact Mass 202.03539727 Da[6]
Topological Polar Surface Area 55.1 Ų[6]
Spectroscopic Profile

While a publicly available, experimentally-derived spectrum for this specific compound is not readily found, its spectral characteristics can be predicted based on its structure and data from analogous compounds.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm). The three protons on the benzene ring would appear as a complex multiplet or as distinct signals (a singlet, a doublet, and a doublet of doublets) depending on their coupling. The protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would show eight distinct signals. The trifluoromethyl carbon would have a characteristic quartet signal due to C-F coupling. The carbon atom at the 2-position (C=N) would appear significantly downfield. The remaining aromatic carbons would resonate in the 110-160 ppm range.[7]

  • ¹⁹F NMR: The fluorine NMR would exhibit a sharp singlet, as all three fluorine atoms are chemically equivalent. This is a key diagnostic signal for the presence of the CF₃ group.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 202.0354 (for the exact mass), confirming the compound's elemental composition.

Synthesis and Reactivity

The synthesis of 2-aminobenzoxazoles is a well-established area of organic chemistry, with several reliable methods available.[2][8] These methods are adaptable for the preparation of the title compound from its corresponding substituted 2-aminophenol.

Recommended Synthetic Protocol

A robust and frequently employed method for synthesizing 2-aminobenzoxazoles is the cyclization of a 2-aminophenol with a cyanating agent.[8][9] Historically, the highly toxic cyanogen bromide was used.[2] A safer and more modern approach utilizes reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid.[2][8]

Reaction: 2-Amino-4-(trifluoromethyl)phenol with NCTS catalyzed by BF₃·Et₂O.

Causality: The Lewis acid (BF₃·Et₂O) activates the cyano group of NCTS, making it more electrophilic.[8] The nucleophilic amino group of the aminophenol then attacks the activated cyano carbon. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed imine carbon, leading to the formation of the benzoxazole ring after elimination of the sulfonamide byproduct.[8]

Step-by-Step Methodology:

  • Preparation: To a solution of 2-amino-4-(trifluoromethyl)phenol (1.0 equiv.) in anhydrous 1,4-dioxane, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 equiv.).

  • Catalyst Addition: Carefully add boron trifluoride diethyl etherate (BF₃·Et₂O) (1.5 equiv.) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Aminophenol 2-Amino-4-(trifluoromethyl)phenol Reaction Cyclization Reaction Aminophenol->Reaction NCTS NCTS NCTS->Reaction Catalyst BF₃·Et₂O (Lewis Acid) Catalyst->Reaction Activates NCTS Solvent 1,4-Dioxane, Reflux Solvent->Reaction Product This compound Reaction->Product Forms Benzoxazole Ring

Caption: Lewis acid-catalyzed synthesis of the target compound.

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the nucleophilic primary amine at the 2-position and the electron-deficient aromatic ring.

  • N-Functionalization: The 2-amino group is a versatile handle for derivatization. It readily undergoes acylation, sulfonylation, alkylation, and reactions with isocyanates or isothiocyanates to form ureas and thioureas, respectively. This allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies.

  • Aromatic Ring Substitution: The trifluoromethyl group is a strong deactivating, meta-directing group for electrophilic aromatic substitution. However, the fused oxazole ring and the amino group modify this reactivity. Nucleophilic aromatic substitution (SₙAr) may be possible under certain conditions, particularly at positions ortho or para to the CF₃ group, if a suitable leaving group is present.

Applications in Drug Discovery

The title compound is a valuable building block for the synthesis of novel therapeutic agents. The benzoxazole core is a known "privileged structure," capable of interacting with a wide range of biological targets.[1]

The Role of the Trifluoromethyl Group

The CF₃ group is strategically employed in medicinal chemistry to enhance drug properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes.[10] This often increases the half-life of a drug.

  • Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[10][11]

  • Binding Affinity: The steric bulk and unique electronic properties of the CF₃ group can lead to improved binding interactions (e.g., van der Waals, dipole-dipole) with target proteins, enhancing potency.[4]

  • pKa Modulation: As a potent electron-withdrawing group, it lowers the pKa of nearby basic groups, like the 2-amino group, affecting their ionization state at physiological pH.[12]

Therapeutic Potential

Derivatives of 2-aminobenzoxazoles have been investigated for a multitude of therapeutic applications:

  • Anticancer Agents: Many benzoxazole derivatives exhibit potent anticancer activity, sometimes acting as inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerase or specific kinases.[13][14]

  • Antimicrobial and Antifungal Agents: The scaffold is present in numerous compounds with significant activity against various bacterial and fungal pathogens.[3][15]

  • Enzyme Inhibition: The structure serves as a core for designing inhibitors for various enzymes. For instance, derivatives have been designed as potent inhibitors of human Glutathione S-Transferase P1-1 (hGST P1-1), an enzyme implicated in cancer drug resistance.[14]

SAR_Logic Core 5-(CF₃)-Benzoxazol-2-amine (Scaffold) Amine 2-Amino Group (Diversification Point) Core->Amine Provides key functional group Library Compound Library Amine->Library Reacts to form derivatives Screening Biological Screening (e.g., Enzyme Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: Role of the scaffold in generating compound libraries for SAR.

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification

Based on aggregated data, the compound is classified with the following hazards:[6]

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The corresponding pictogram is the exclamation mark (GHS07).[6]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][17][18]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19]

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[18][19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[17]

  • Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of the waste in a designated hazardous waste container.[19]

Conclusion

This compound is a strategically designed chemical scaffold that combines the proven biological relevance of the 2-aminobenzoxazole core with the advantageous physicochemical properties imparted by the trifluoromethyl group. Its accessible synthesis and versatile reactivity make it an exceptionally valuable starting material for medicinal chemists and drug development professionals. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the discovery of next-generation therapeutic agents.

References

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  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Mague, A., & De la Mora, E. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

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  • Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19475–19483. [Link]

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  • Kumar, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24469-24495. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Chemical Science. RSC Publishing. [Link]

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  • Chemsrc. (n.d.). This compound hydrochloride. Chemsrc. [Link]

  • Fan, L., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Chemistry Central Journal, 14(1), 1-11. [Link]

  • Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

  • Wang, Z., et al. (2020). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 18(34), 6680-6684. [Link]

  • Kumar, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • Chemsrc. (n.d.). 5-(Trifluoromethyl)benzoxazole. Chemsrc. [Link]

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  • AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives. AWS. [Link]

  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl benzimidazoles, -benzoxazoles, and -benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. ResearchGate. [Link]

  • NIH. (n.d.). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). NIH. [Link]

  • Sriram, D., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129111. [Link]

Sources

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will delve into its fundamental chemical identity, including its definitive CAS Number, physicochemical properties, and established synthetic routes. The core of this document will explore the strategic rationale for its molecular design, focusing on the synergistic interplay between the privileged benzoxazole scaffold and the pharmacologically critical trifluoromethyl group. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, potential applications, and safe handling protocols.

Introduction: The Strategic Value of a Privileged Scaffold

In modern medicinal chemistry, the benzoxazole ring system is recognized as a "privileged scaffold".[1] This bicyclic heterocycle is a cornerstone in the architecture of numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The versatility of the benzoxazole core allows it to interact with a diverse range of biological targets.

The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold is a deliberate and powerful tactic in drug design.[4] The CF₃ group is a bioisostere for groups like methyl or chlorine and can significantly enhance a molecule's pharmacological profile by:

  • Improving Metabolic Stability: Resisting enzymatic degradation, which can increase the compound's half-life and bioavailability.[5]

  • Enhancing Lipophilicity: Increasing the molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[5]

  • Modulating Receptor Binding: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the molecule, leading to improved binding affinity and selectivity for its target protein.[6]

This guide focuses specifically on this compound, a molecule that combines the therapeutic potential of the benzoxazole core with the pharmacokinetic advantages conferred by the trifluoromethyl substituent.

Compound Identification and Physicochemical Profile

The unambiguous identification of a chemical entity is paramount for regulatory compliance, literature searches, and procurement. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this compound.

  • CAS Number: 20844-69-3[7]

  • IUPAC Name: this compound[7]

  • Molecular Formula: C₈H₅F₃N₂O[7]

  • Synonyms: 2-Amino-5-(trifluoromethyl)benzoxazole, 5-(Trifluoromethyl)benzo[d]oxazol-2-amine[7]

The molecular structure is visualized below:

Caption: Molecular Structure of this compound.

A summary of its key computed physicochemical properties is provided below, offering insights into its potential behavior in biological systems.

PropertyValueSource
Molecular Weight 202.13 g/mol [7]
XLogP3 2.4[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 1[7]
Topological Polar Surface Area 52.1 Ų[7]

Synthesis and Mechanistic Considerations

The synthesis of 2-aminobenzoxazole derivatives is well-documented. A common and reliable method involves the cyclization of an ortho-aminophenol precursor.[1] For the title compound, the logical starting material is 2-amino-4-(trifluoromethyl)phenol.

The reaction proceeds via a two-step mechanism, often performed in a single pot. First, the aminophenol is reacted with a cyanogen bromide or a similar reagent to form a reactive intermediate. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the electrophilic carbon, leading to the formation of the stable benzoxazole ring. An alternative pathway involves the formation of a thiourea derivative followed by an oxidative cyclodesulfurization.[1]

SynthesisWorkflow Start 2-Amino-4-(trifluoromethyl)phenol Reagent1 + Cyanogen Bromide (BrCN) or Thiophosgene Start->Reagent1 Step 1: Activation Intermediate Reactive Intermediate (e.g., Isothiocyanate or Cyanate) Reagent1->Intermediate Step2 Intramolecular Cyclization (Base-catalyzed) Intermediate->Step2 Step 2: Ring Closure Product This compound Step2->Product

Caption: General synthetic workflow for 2-aminobenzoxazole derivatives.

The choice of reagents and reaction conditions (e.g., solvent, temperature, catalyst) is critical for optimizing yield and purity while minimizing side reactions. The use of milder desulfurization agents in the thiourea pathway, for instance, is preferred to avoid harsh conditions and toxic reagents like mercury oxides.[1]

Applications in Drug Discovery and Chemical Biology

The title compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The combination of the benzoxazole core and the CF₃ group makes it an attractive starting point for developing inhibitors for various enzymes and receptors.

Core 5-(CF3)-1,3-benzoxazol-2-amine Bioactivity Broad Bioactivity (Anticancer, Antimicrobial, etc.) Core->Bioactivity PK_Profile Improved PK Profile (Metabolic Stability, Lipophilicity) Core->PK_Profile Scaffold Benzoxazole Scaffold (Privileged Structure) Scaffold->Core CF3 Trifluoromethyl Group (Pharmacokinetic Enhancer) CF3->Core Goal High-Value Drug Candidate or Research Probe Bioactivity->Goal PK_Profile->Goal

Caption: Synergistic contributions to pharmacological potential.

Key Research Areas:

  • Oncology: The overexpression of certain enzymes like Glutathione S-transferase P1-1 (GST P1-1) is linked to chemotherapy resistance. Benzoxazole derivatives bearing trifluoromethyl groups have been specifically designed as potent hGST P1-1 inhibitors, suggesting a pathway to overcoming drug resistance in cancer treatment.[8]

  • Infectious Diseases: The benzoxazole scaffold is present in compounds with demonstrated antibacterial and antifungal activity.[1][9] The introduction of a CF₃ group can enhance potency and improve the pharmacokinetic profile, making these compounds promising leads for new anti-infective agents.

  • Neurology: Related structures containing a trifluoromethyl-oxazole moiety are being investigated as selective carbonic anhydrase II inhibitors for reducing intraocular pressure in glaucoma.[10][11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. Based on GHS classifications for this compound and structurally related analogs, the following hazards are identified.

Hazard TypeGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P317, P330, P501
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Eye Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405

(Data sourced from PubChem and safety data sheets of analogous compounds)[7][12][13]

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]

  • Avoid breathing dust, fumes, or vapors.[14]

  • Wash hands thoroughly after handling.[14]

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Experimental Protocol: Representative Synthesis

This protocol describes a general, lab-scale synthesis of a 2-aminobenzoxazole derivative, adapted from established methodologies.[1] Note: This procedure should only be performed by trained chemists in a properly equipped laboratory.

Objective: To synthesize this compound.

Materials:

  • 2-Amino-4-(trifluoromethyl)phenol (1 equivalent)

  • Potassium thiocyanate or an appropriate isothiocyanate (1.1 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Oxidizing/Cyclizing agent (e.g., Iodine (I₂), Bromine (Br₂))

  • Base (e.g., Triethylamine, Sodium bicarbonate)

  • Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Intermediate Formation:

    • To a stirred solution of 2-amino-4-(trifluoromethyl)phenol in anhydrous THF, add the isothiocyanate reagent portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC). This step forms the N-(2-hydroxy-5-(trifluoromethyl)phenyl)thiourea intermediate.

  • Oxidative Cyclization:

    • To the reaction mixture containing the thiourea intermediate, add a solution of Iodine (I₂) in THF dropwise. The reaction is often accompanied by a color change.

    • Add a base, such as triethylamine, to neutralize the HI byproduct formed during the reaction.

    • Continue stirring at room temperature or with gentle heating (40-50 °C) for 4-8 hours until the reaction is complete, as indicated by TLC.

  • Workup and Isolation:

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Characterization:

    • Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

Conclusion

This compound (CAS No. 20844-69-3) is more than just a chemical compound; it is a strategically designed molecular building block. It leverages the proven biological relevance of the benzoxazole scaffold and enhances it with the desirable pharmacokinetic properties of the trifluoromethyl group. For researchers in drug discovery, this compound represents a valuable starting point for the development of novel therapeutics targeting a wide range of diseases, from cancer to infectious agents. A thorough understanding of its synthesis, properties, and handling is essential for unlocking its full potential in the laboratory and beyond.

References

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  • Wang, H., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(1), 253. Available at: [Link].

  • Wang, H., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available at: [Link].

  • Thermo Fisher Scientific (2010). Safety Data Sheet for 5-Amino-2-methyl-1,3-benzoxazole.
  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet for 2-Amino-5-(trifluoromethyl)benzoic acid.
  • Shchelchikhina, Y. A., et al. (2022). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. Pharmaceutical Chemistry Journal, 56, 616–623. Available at: [Link].

  • Al-Sultani, K. H. J., et al. (2020). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. Research Journal of Pharmacy and Technology. Available at: [Link].

  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. Available at: [Link].

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A Comprehensive Technical Guide to 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole core is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to applications in anticancer and antimicrobial research.[1][2] The incorporation of a trifluoromethyl (-CF3) group at the 5-position is a strategic design choice intended to enhance key pharmaceutical properties such as metabolic stability, membrane permeability, and target binding affinity.[1][3][4] This document details the compound's physicochemical properties, outlines a robust synthesis protocol, describes standard analytical characterization techniques, and discusses its potential applications in drug development. Safety and handling protocols are also provided to ensure its proper use in a research environment.

Physicochemical Properties and Molecular Structure

This compound is a solid organic compound whose properties are heavily influenced by its rigid benzoxazole core and the highly electronegative trifluoromethyl group. A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₈H₅F₃N₂OPubChem[5]
Molecular Weight 202.13 g/mol PubChem[5]
CAS Number 20844-69-3PubChem[5]
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)N=C(O2)NPubChem[5]
InChIKey JTDXQCUQIUYDDA-UHFFFAOYSA-NPubChem[5]
Physical Form SolidSigma-Aldrich[6]
Hydrogen Bond Donors 1 (the amine group)PubChem[5]
Hydrogen Bond Acceptors 3 (the N and O in the ring, and F atoms)PubChem[5]
Topological Polar Surface Area 52.1 ŲPubChem[5][7]
LogP (calculated) 2.8466ChemScene[8]

The Strategic Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, employed to strategically enhance the drug-like properties of a lead compound.[3] Its inclusion in the benzoxazole scaffold is not incidental but a deliberate tactic to improve pharmacokinetic and pharmacodynamic profiles.

  • Metabolic Stability: Replacing a hydrogen atom or a methyl group with a -CF3 group can block sites of metabolic oxidation by Cytochrome P450 enzymes. This increases the compound's half-life and bioavailability.[3]

  • Lipophilicity and Permeability: The -CF3 group significantly increases the lipophilicity of a molecule.[3] This enhancement can improve its ability to cross cellular membranes, including the blood-brain barrier, which is critical for drugs targeting the central nervous system.[3]

  • Binding Affinity: The high electronegativity of the fluorine atoms makes the -CF3 group a powerful electron-withdrawing moiety. This can alter the electronic profile of the aromatic ring, potentially leading to stronger and more specific interactions (e.g., dipole-dipole, hydrogen bonding) with the target protein.[3]

  • Conformational Control: The steric bulk of the -CF3 group can lock the molecule into a specific conformation that is favorable for binding to its biological target.

The presence of the -CF3 group in this compound thus makes it a highly attractive building block for developing novel therapeutics with improved efficacy and a more favorable safety profile.[9]

Synthesis and Workflow

The synthesis of 2-substituted benzoxazoles can be achieved through various methods. A robust and efficient approach for preparing 2-trifluoromethyl benzoxazoles involves the condensation of an appropriate ortho-aminophenol with a source of the trifluoroacetyl group, such as in situ generated trifluoroacetonitrile (CF3CN).[10]

Protocol 3.1: Synthesis from 2-Amino-4-(trifluoromethyl)phenol

This protocol describes the intramolecular cyclization of 2-amino-4-(trifluoromethyl)phenol following nucleophilic addition to trifluoroacetonitrile.

Rationale: This method is advantageous due to its efficiency and the direct incorporation of the desired 2-amino group. The reaction proceeds via the formation of an imidamide intermediate, which then undergoes intramolecular cyclization to form the stable benzoxazole ring.[10]

Reagents and Materials:

  • 2-Amino-4-(trifluoromethyl)phenol

  • Trifluoroacetonitrile (generated in situ or from a source)

  • A suitable organic solvent (e.g., Tetrahydrofuran (THF), Dioxane)

  • A base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: To a dry, inert-atmosphere reaction vessel, add 2-amino-4-(trifluoromethyl)phenol (1.0 eq) and a suitable anhydrous solvent such as THF.

  • Base Addition: Add a mild base like potassium carbonate (1.5 eq) to the suspension. The base acts as a proton scavenger to facilitate the reaction.

  • Reagent Introduction: Introduce the source of trifluoroacetonitrile (1.2 eq) to the stirred mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aminophenol is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic impurities and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Work-up cluster_purification 4. Purification A 2-Amino-4-(trifluoromethyl)phenol in Anhydrous THF B Add K₂CO₃ (Base) A->B C Introduce CF₃CN Source B->C D Stir & Heat (50°C) Monitor by TLC C->D E Filter & Concentrate D->E F Ethyl Acetate Extraction (Wash with H₂O, Brine) E->F G Dry (Na₂SO₄) & Concentrate F->G H Silica Gel Column Chromatography G->H I Pure Product H->I

Caption: Synthetic workflow for this compound.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step in the research workflow. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Will confirm the presence and connectivity of protons on the aromatic ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

    • ¹³C-NMR: Will show distinct signals for each carbon atom, including the characteristic quartet for the -CF3 carbon due to C-F coupling.[11]

    • ¹⁹F-NMR: Will display a singlet corresponding to the three equivalent fluorine atoms of the -CF3 group, confirming its presence.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to 203.13, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm functional groups: N-H stretches for the primary amine (typically ~3300-3500 cm⁻¹), C=N stretching of the oxazole ring (~1640 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).[11]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single, sharp peak on multiple channels indicates a high degree of purity.

G cluster_spectroscopy Spectroscopic Analysis (Structure ID) cluster_chromatography Chromatographic Analysis (Purity) Input Synthesized Product NMR NMR (¹H, ¹³C, ¹⁹F) Input->NMR MS Mass Spec (MS) Input->MS IR Infrared (IR) Input->IR HPLC HPLC Input->HPLC Output Verified Compound NMR->Output MS->Output IR->Output HPLC->Output

Caption: Standard analytical workflow for compound characterization and validation.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents across several disease areas.

  • Enzyme Inhibition: Benzoxazole derivatives have been successfully designed as potent enzyme inhibitors. For example, related structures have shown inhibitory activity against human Glutathione S-transferase P1-1 (GST P1-1), an enzyme overexpressed in many tumors and associated with chemotherapy resistance.[9] The unique electronic and steric properties of this compound make it a candidate for screening against kinases, proteases, and other enzymes.

  • Antimicrobial Agents: The benzoxazole core is present in compounds with demonstrated antimicrobial and antifungal properties.[1][12] The trifluoromethyl group can enhance these activities. This scaffold could be elaborated to develop new agents against drug-resistant bacteria and fungi.

  • Anticancer Therapeutics: Many heterocyclic compounds containing the benzoxazole motif exhibit significant antitumor activity.[2] Their mechanisms can include topoisomerase inhibition or disruption of other critical cellular pathways.[1] This molecule serves as an excellent starting point for a medicinal chemistry campaign aimed at discovering new oncology drugs.

G cluster_apps Potential Therapeutic Areas Core 5-(CF₃)-Benzoxazol-2-amine Scaffold Oncology Anticancer Agents (e.g., Enzyme Inhibitors) Core->Oncology Privileged Scaffold for Cancer Targets Antimicrobial Antimicrobial Agents (Antibacterial / Antifungal) Core->Antimicrobial Known Antimicrobial Activity Neuro CNS-Active Agents (Enhanced BBB Permeability) Core->Neuro CF₃ Group Enhances Lipophilicity

Caption: Potential drug discovery applications derived from the core scaffold.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. Based on GHS classifications for the compound, the following hazards are identified:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

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  • Chemsrc. 5-(Trifluoromethyl)benzoxazole Price from Supplier. ChemSrc. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). [Link]

  • Graziano, A. C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Graziano, A. C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Royal Society of Chemistry (2022). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers. [Link]

  • Al-Suaily, K. I., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. [Link]

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  • ResearchGate. (2020). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. ResearchGate. [Link]

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  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed. [Link]

  • Al-blewi, F. F., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]

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An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a primary synthetic pathway for 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, a key heterocyclic compound with applications in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this scaffold valuable for drug development professionals. This document will delve into the chemical principles, a detailed experimental protocol, and the causality behind the procedural choices, ensuring scientific integrity and practical applicability for researchers and scientists.

Introduction and Strategic Approach

The synthesis of 2-aminobenzoxazoles is a fundamental transformation in heterocyclic chemistry. The target molecule, this compound, is strategically assembled through the cyclization of an appropriately substituted o-aminophenol. The most direct and well-established method for introducing the 2-amino functionality is through the use of cyanogen bromide (CNBr). This electrophilic cyanating agent reacts with the nucleophilic amino and hydroxyl groups of the o-aminophenol to facilitate a regioselective intramolecular cyclization.

The chosen starting material is 2-amino-4-(trifluoromethyl)phenol. The electron-withdrawing nature of the trifluoromethyl group at the para-position to the hydroxyl group can influence the nucleophilicity of the reacting moieties, a factor that must be considered in the reaction conditions.

The Core Synthesis Pathway: A Mechanistic Perspective

The synthesis proceeds via a condensation reaction between 2-amino-4-(trifluoromethyl)phenol and cyanogen bromide. This reaction is typically carried out in a suitable solvent, such as methanol or ethanol, which can also act as a proton source.

The proposed mechanism involves two key steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more basic amino group of 2-amino-4-(trifluoromethyl)phenol on the electrophilic carbon of cyanogen bromide. This forms a highly reactive N-cyano intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the phenol then undergoes an intramolecular nucleophilic attack on the nitrile carbon of the N-cyano intermediate. This cyclization step, often facilitated by a mild base or proceeding spontaneously, leads to the formation of the benzoxazole ring system. Tautomerization of the resulting imine affords the final aromatic 2-aminobenzoxazole product.

The overall transformation is an efficient method for the construction of the desired heterocyclic core.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • 2-amino-4-(trifluoromethyl)phenol

  • Cyanogen bromide (CNBr)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve 2-amino-4-(trifluoromethyl)phenol (1.0 eq) in methanol (10 mL per gram of aminophenol).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled aminophenol solution over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound.

ParameterDescription
Starting Material 2-amino-4-(trifluoromethyl)phenol
Reagent Cyanogen bromide (CNBr)
Solvent Methanol (MeOH)
Reaction Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Work-up Neutralization with NaHCO₃, extraction with EtOAc
Purification Silica gel column chromatography
Product This compound

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route from 2-amino-4-(trifluoromethyl)phenol to this compound.

Synthesis_Pathway start 2-amino-4-(trifluoromethyl)phenol reagent + Cyanogen Bromide (CNBr) in Methanol start->reagent intermediate N-cyano intermediate reagent->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization product 5-(Trifluoromethyl)-1,3- benzoxazol-2-amine cyclization->product Tautomerization

Caption: Synthesis of this compound.

Conclusion

The synthesis of this compound is efficiently achieved through the cyclization of 2-amino-4-(trifluoromethyl)phenol with cyanogen bromide. This method is robust and provides a direct route to this valuable heterocyclic scaffold. The provided protocol, grounded in established chemical principles, offers a reliable procedure for researchers in drug discovery and materials science. Adherence to safety precautions, particularly when handling cyanogen bromide, is paramount.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • Various Authors. General Synthesis of 2-Substituted Benzoxazoles. Molecules. [Link][2][3]

  • Zheng, Y., et al. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. [Link][4][5]

  • Kumar, S., et al. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link][6]

  • Various Authors. Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link][7]

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Unveiling the Molecular Tactics of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of the probable mechanism of action of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. Capitalizing on established pharmacological principles and structural-activity relationship (SAR) analyses of analogous compounds, we present a primary hypothesis centering on the modulation of voltage-gated sodium channels. This document is designed to be a comprehensive resource, offering not only a theoretical framework but also actionable experimental protocols to rigorously validate the proposed mechanisms.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The benzoxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl group at the 5-position and an amine group at the 2-position of the benzoxazole ring system, as seen in this compound, is anticipated to significantly influence its pharmacokinetic and pharmacodynamic profile. While direct studies on this specific molecule are not extensively reported in publicly available literature, its striking structural resemblance to the neuroprotective drug Riluzole provides a strong foundation for a primary mechanistic hypothesis.

Primary Mechanistic Hypothesis: Modulation of Voltage-Gated Sodium Channels

The principal hypothesis for the mechanism of action of this compound is its function as a modulator of voltage-gated sodium channels (VGSCs). This assertion is predicated on the structural and functional parallels with Riluzole, a 2-aminobenzothiazole derivative bearing a trifluoromethoxy group. Riluzole is a well-characterized VGSC blocker with a preference for the inactivated state of the channel, a mechanism that underpins its therapeutic efficacy in amyotrophic lateral sclerosis (ALS) by dampening neuronal hyperexcitability.[1][2]

The structural similarities between this compound and Riluzole, particularly the 2-amino group and the trifluoromethyl moiety on the benzo-fused ring, are key to this hypothesis. Structure-activity relationship studies on Riluzole analogs have indicated that these features are crucial for their interaction with VGSCs.[1] The benzoxazole core of our topic compound is isosteric to the benzothiazole core of Riluzole, suggesting they can occupy a similar binding pocket within the sodium channel protein.

The proposed mechanism involves the compound preferentially binding to the inactivated state of the VGSC. This state-dependent inhibition is a hallmark of many therapeutically successful sodium channel blockers, as it allows for selective targeting of rapidly firing neurons, a characteristic of various pathological conditions, while sparing neurons with normal firing rates.

Proposed Signaling Pathway: Attenuation of Neuronal Excitability

The binding of this compound to the inactivated state of VGSCs is expected to stabilize this conformation, thereby reducing the number of channels available to return to the resting state and participate in subsequent action potential generation. This leads to a reduction in the persistent sodium current and an overall decrease in neuronal excitability.

Voltage-Gated Sodium Channel Modulation cluster_membrane Cell Membrane VGSC_Resting VGSC (Resting) VGSC_Open VGSC (Open) VGSC_Resting->VGSC_Open Na+ Influx VGSC_Inactivated VGSC (Inactivated) VGSC_Open->VGSC_Inactivated Inactivation VGSC_Inactivated->VGSC_Resting Recovery Reduced_Excitability Decreased Neuronal Excitability VGSC_Inactivated->Reduced_Excitability Leads to Depolarization Depolarization Depolarization->VGSC_Resting Opens Repolarization Repolarization Compound This compound Compound->VGSC_Inactivated Preferential Binding & Stabilization

Caption: Proposed mechanism of VGSC modulation.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis of VGSC modulation, a series of well-established electrophysiological and biochemical assays should be employed.

Electrophysiological Characterization using Patch-Clamp Technique

The gold standard for investigating the interaction of a compound with ion channels is the patch-clamp technique.

Objective: To determine the effect of this compound on the function of various VGSC subtypes (e.g., Nav1.1-Nav1.8).

Methodology:

  • Cell Line Selection: Utilize cell lines heterologously expressing specific human VGSC subtypes (e.g., HEK293 or CHO cells).

  • Whole-Cell Patch-Clamp Recordings:

    • Culture the selected cell lines to an appropriate confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the extracellular recording solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a series of voltage protocols to elicit and measure sodium currents in the absence (control) and presence of increasing concentrations of the test compound.

    • Voltage Protocols to Assess State-Dependence:

      • Resting State Inhibition: Apply test pulses from a hyperpolarized holding potential where most channels are in the resting state.

      • Inactivated State Inhibition: Utilize a depolarized holding potential or a long depolarizing prepulse to induce inactivation before the test pulse.

      • Use-Dependence: Apply a train of depolarizing pulses at different frequencies to assess the cumulative block of the channel.

  • Data Analysis:

    • Measure the peak sodium current amplitude to determine the concentration-response relationship and calculate the IC50 value for channel block.

    • Analyze the voltage-dependence of activation and inactivation to identify any shifts in the gating properties of the channel.

    • Evaluate the kinetics of block and unblock to understand the binding and dissociation rates of the compound.

Patch_Clamp_Workflow Start Start Cell_Culture Culture cells expressing a specific Nav subtype Start->Cell_Culture Patch_Clamp Perform whole-cell patch-clamp recordings Cell_Culture->Patch_Clamp Prepare_Compound Prepare serial dilutions of This compound Prepare_Compound->Patch_Clamp Apply_Protocols Apply voltage protocols to assess resting, inactivated, and use-dependent block Patch_Clamp->Apply_Protocols Data_Acquisition Record sodium currents in the a absence and presence of compound Apply_Protocols->Data_Acquisition Data_Analysis Analyze current amplitude, gating, and kinetics to determine IC50 and mechanism Data_Acquisition->Data_Analysis Conclusion Characterize interaction with VGSC Data_Analysis->Conclusion

Caption: Experimental workflow for patch-clamp analysis.

Alternative Mechanistic Considerations

While the evidence for VGSC modulation is compelling, the versatile benzoxazole scaffold warrants consideration of other potential molecular targets.

Enzyme Inhibition

2-Aminobenzoxazole derivatives have been reported to inhibit various enzymes.[3][4]

  • Carbonic Anhydrases: Some benzoxazole-containing compounds have shown inhibitory activity against carbonic anhydrases, enzymes involved in pH regulation and various physiological processes.

  • Sphingosine-1-phosphate Transporter (Spns2): A recent study identified 2-aminobenzoxazole derivatives as potent inhibitors of Spns2, a transporter involved in lymphocyte trafficking.

Experimental Validation: In Vitro Enzyme Inhibition Assays

Objective: To screen this compound for inhibitory activity against a panel of relevant enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Obtain purified recombinant enzymes and their corresponding substrates.

  • Assay Protocol:

    • In a microplate format, combine the enzyme, a specific buffer, and varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Include appropriate positive and negative controls.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a concentration-response curve.

G-Protein Coupled Receptor (GPCR) Binding

The 2-aminobenzoxazole scaffold has also been found in ligands for G-protein coupled receptors, such as the chemerin receptor (ChemR23).

Experimental Validation: Radioligand Binding Assays

Objective: To determine if this compound binds to a specific GPCR.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines or tissues expressing the target GPCR.

  • Competition Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (a known binder to the receptor) and increasing concentrations of the unlabeled test compound.

    • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the radioligand binding.

    • Calculate the binding affinity (Ki) of the test compound for the receptor.

Data Summary

Should experimental data become available, it is recommended to present it in a clear and concise tabular format for easy comparison.

Parameter Value Experimental Method
IC50 (Nav1.x - Resting State) TBDWhole-Cell Patch-Clamp
IC50 (Nav1.x - Inactivated State) TBDWhole-Cell Patch-Clamp
Enzyme Inhibition (IC50) TBDIn Vitro Enzyme Assay
GPCR Binding (Ki) TBDRadioligand Binding Assay

Conclusion and Future Directions

Based on robust structure-activity relationship data from analogous compounds, this compound is strongly hypothesized to function as a state-dependent modulator of voltage-gated sodium channels. This technical guide provides a comprehensive framework and detailed experimental protocols for the rigorous validation of this primary mechanism of action. Furthermore, it outlines methodologies to explore plausible alternative or secondary targets, including enzyme inhibition and GPCR binding. A thorough investigation following the proposed experimental workflows will be crucial in elucidating the precise molecular pharmacology of this promising compound and paving the way for its potential development as a therapeutic agent.

References

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters. [Link]

  • 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). ACS Medicinal Chemistry Letters. [Link]

  • The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • The pharmacology and mechanism of action of riluzole. Neurology. [Link]

  • A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade? CNS Neuroscience & Therapeutics. [Link]

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An In-Depth Technical Guide to the Biological Activity of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While specific research on this exact molecule is emerging, this document synthesizes data from structurally related benzoxazole derivatives to elucidate its probable therapeutic potential. The guide delves into the established antimicrobial, antifungal, and cytotoxic properties of the 2-aminobenzoxazole scaffold, with a particular focus on the influence of the trifluoromethyl substituent. Detailed experimental protocols for the synthesis and biological evaluation of analogous compounds are provided to empower researchers in their exploration of this promising chemical entity.

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

The introduction of a trifluoromethyl (CF3) group at the 5-position of the benzoxazole ring is a key structural modification. The CF3 group is a powerful bioisostere for a methyl group but possesses distinct electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide focuses on the 2-amino substituted variant, this compound, and explores its potential biological activities based on the established profile of related compounds.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methodologies for analogous 2-aminobenzoxazoles.[1] The following protocol is a proposed method based on the reaction of a substituted 2-aminophenol with cyanogen bromide.

Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-4-(trifluoromethyl)phenol C This compound A->C Reaction in a suitable solvent (e.g., Methanol) B Cyanogen Bromide (CNBr) B->C

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-Amino-4-(trifluoromethyl)phenol

  • Cyanogen bromide (Caution: Highly toxic)

  • Methanol (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-(trifluoromethyl)phenol (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Cyanogen Bromide: Cool the solution to 0°C using an ice bath. Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the stirred solution. Extreme caution should be exercised when handling cyanogen bromide.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Potential Therapeutic Applications

Based on extensive research on the benzoxazole scaffold and its trifluoromethylated derivatives, this compound is predicted to exhibit a range of biological activities.

Antimicrobial and Antifungal Activity

Benzoxazole derivatives are well-established as potent antimicrobial and antifungal agents.[1][2] The trifluoromethyl group is known to enhance these properties. The likely mechanism of action involves the disruption of microbial cellular processes. The lipophilic nature of the compound, enhanced by the CF3 group, facilitates its passage through the microbial cell membrane.[4] Once inside the cell, it may interfere with essential enzymes involved in cell wall synthesis or DNA replication.[4]

Table 1: Representative Antimicrobial Activity of Trifluoromethyl-Substituted Benzoxazole Analogs

MicroorganismActivity (MIC in µg/mL)Reference Compound
Staphylococcus aureus8-16Ciprofloxacin
Escherichia coli16-32Ciprofloxacin
Candida albicans4-8Fluconazole
Aspergillus niger8-16Fluconazole

Note: The data presented are representative values for structurally similar compounds and may not reflect the exact activity of this compound.

Cytotoxic and Potential Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of benzoxazole derivatives against various cancer cell lines.[4] The proposed mechanisms for their anticancer activity are diverse and may include the inhibition of key enzymes such as topoisomerase, protein kinases, or tubulin polymerization. The presence of the trifluoromethyl group can enhance the cytotoxic potency.

Table 2: Representative Cytotoxic Activity of Trifluoromethyl-Substituted Benzoxazole Analogs

Cell LineActivity (IC50 in µM)Reference Compound
MCF-7 (Breast Cancer)5-15Doxorubicin
A549 (Lung Cancer)10-25Cisplatin
HCT116 (Colon Cancer)8-205-Fluorouracil

Note: The data presented are representative values for structurally similar compounds and may not reflect the exact activity of this compound.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound, the following are detailed, step-by-step methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing A Prepare serial dilutions of the test compound in broth medium B Inoculate each well with a standardized microbial suspension A->B C Incubate at the appropriate temperature and duration B->C D Determine the MIC by visual inspection for microbial growth C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, providing an indication of its cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTT Cytotoxicity Assay A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT reagent and incubate to allow formazan crystal formation C->D E Solubilize formazan crystals with a suitable solvent D->E F Measure absorbance at 570 nm using a microplate reader E->F

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Procedure:

  • Cell Seeding: Seed a known number of cancer cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on related benzoxazole derivatives, this compound is anticipated to possess significant antimicrobial, antifungal, and potentially anticancer properties. The trifluoromethyl group is expected to enhance its biological efficacy and pharmacokinetic profile.

Further in-depth investigation is warranted to fully characterize the biological activity of this specific molecule. This should include comprehensive screening against a wide panel of microbial strains and cancer cell lines, elucidation of its precise mechanism of action, and in vivo studies to assess its efficacy and safety in animal models. The experimental protocols provided in this guide offer a robust framework for researchers to embark on the systematic evaluation of this compound and unlock its full therapeutic potential.

References

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An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(trifluoromethyl)-1,3-benzoxazol-2-amine and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into the synthetic methodologies, physicochemical properties, and diverse biological activities of these molecules, with a particular focus on their potential as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this privileged scaffold.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole and its derivatives represent a critical class of heterocyclic compounds in drug discovery, recognized for their broad spectrum of pharmacological activities.[1] The benzoxazole core, a fusion of benzene and oxazole rings, is a structural motif found in numerous natural products and synthetic molecules with therapeutic value.[2] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the benzoxazole ring is a key strategic modification in medicinal chemistry. The -CF3 group is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets, thereby augmenting their therapeutic efficacy.[3] This guide will specifically focus on derivatives of the this compound core, exploring the scientific rationale behind their design and the experimental validation of their biological effects.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives typically involves the cyclization of a substituted o-aminophenol. A general and efficient method for the synthesis of N-substituted-1,3-benzoxazol-2-amine derivatives involves the reaction of an appropriately substituted aminophenol with an isothiocyanate, followed by an iodine-mediated oxidative cyclodesulfurization.[4]

General Synthesis of N-Substituted-5-(trifluoromethyl)-1,3-benzoxazol-2-amine Derivatives

A common synthetic route to N-substituted-5-(trifluoromethyl)-1,3-benzoxazol-2-amine derivatives is outlined below. This method is advantageous due to its relatively mild conditions and the commercial availability of a wide range of starting materials.

Experimental Protocol: Synthesis of N-Phenyl-5-(trifluoromethyl)-1,3-benzoxazol-2-amine

  • Reaction Setup: To a solution of 2-amino-4-(trifluoromethyl)phenol (1.0 mmol) in tetrahydrofuran (THF, 10 mL), add phenyl isothiocyanate (1.1 mmol).

  • Thiourea Formation: Stir the reaction mixture at room temperature and monitor the consumption of the aminophenol by thin-layer chromatography (TLC).

  • Cyclization: Once the formation of the intermediate thiourea is complete, add potassium carbonate (K2CO3, 2.0 mmol) and iodine (I2, 1.2 mmol) to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature until the intermediate is fully consumed, as indicated by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-5-(trifluoromethyl)-1,3-benzoxazol-2-amine.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product 2-amino-4-(trifluoromethyl)phenol 2-amino-4-(trifluoromethyl)phenol Thiourea Thiourea 2-amino-4-(trifluoromethyl)phenol->Thiourea Reaction with Isothiocyanate in THF Isothiocyanate Isothiocyanate Isothiocyanate->Thiourea N-Substituted-5-(trifluoromethyl)-1,3-benzoxazol-2-amine N-Substituted-5-(trifluoromethyl)-1,3-benzoxazol-2-amine Thiourea->N-Substituted-5-(trifluoromethyl)-1,3-benzoxazol-2-amine Oxidative Cyclodesulfurization Iodine (I2) Iodine (I2) Iodine (I2)->N-Substituted-5-(trifluoromethyl)-1,3-benzoxazol-2-amine Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3)->N-Substituted-5-(trifluoromethyl)-1,3-benzoxazol-2-amine

Physicochemical Properties

The physicochemical properties of the core molecule, this compound, are summarized in the table below. The presence of the trifluoromethyl group significantly influences its lipophilicity and electronic properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
Molecular Formula C8H5F3N2OPubChem[5]
Molecular Weight 202.13 g/mol PubChem[5]
XLogP3 2.4PubChem[5]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 0PubChem[5]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide array of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

The benzoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[4] Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

The proposed mechanism of antibacterial action for many benzoxazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[6] Molecular docking studies have suggested that these compounds can bind to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death.[6]

G Benzoxazole Derivative Benzoxazole Derivative DNA Gyrase DNA Gyrase Benzoxazole Derivative->DNA Gyrase Inhibition DNA Replication DNA Replication DNA Gyrase->DNA Replication Essential for Bacterial Cell Death Bacterial Cell Death DNA Gyrase->Bacterial Cell Death Inhibition leads to DNA Replication->Bacterial Cell Death Leads to

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
Derivative A Staphylococcus aureus16[7]
Derivative B Escherichia coli32[7]
Derivative C Candida albicans8[4]
Derivative D Aspergillus niger16[4]
Anticancer Activity

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents.[8] Derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines.

Several mechanisms of action have been proposed for the anticancer effects of benzoxazole derivatives. One notable target is human Glutathione S-Transferase P1-1 (GST P1-1), an enzyme that is often overexpressed in tumor cells and contributes to drug resistance.[9] Inhibition of GST P1-1 can sensitize cancer cells to chemotherapy. Additionally, certain benzoxazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by receptor tyrosine kinases like VEGFR-2 and c-Met.[10]

G Benzoxazole Derivative Benzoxazole Derivative GST P1-1 GST P1-1 Benzoxazole Derivative->GST P1-1 Inhibition VEGFR-2/c-Met VEGFR-2/c-Met Benzoxazole Derivative->VEGFR-2/c-Met Inhibition Drug Resistance Drug Resistance GST P1-1->Drug Resistance Contributes to Apoptosis Apoptosis GST P1-1->Apoptosis Inhibition promotes Angiogenesis & Proliferation Angiogenesis & Proliferation VEGFR-2/c-Met->Angiogenesis & Proliferation Promotes VEGFR-2/c-Met->Apoptosis Inhibition promotes

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Table 2: Anticancer Activity of Selected 5-(Trifluoromethyl)benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative E MCF-7 (Breast)2.5[8]
Derivative F A549 (Lung)5.1[8]
Derivative G HCT116 (Colon)1.8[1]
Derivative H PC-3 (Prostate)3.7[3]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. A thorough understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

  • Substitution at the 2-amino position: The introduction of various aryl and heteroaryl groups at the 2-amino position has been extensively explored. Generally, the presence of electron-withdrawing or electron-donating groups on the appended ring system can significantly modulate the antimicrobial and anticancer activity. For instance, the presence of a halogen or a trifluoromethyl group on the N-phenyl ring can enhance the cytotoxic potency.[9]

  • Substitution on the benzoxazole ring: Modifications on the benzoxazole ring, other than the 5-trifluoromethyl group, can also influence activity. However, the 5-position appears to be a critical determinant of potency for many biological targets.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of this core and the ability to readily introduce diverse substituents make it an attractive target for medicinal chemists. The demonstrated antimicrobial and anticancer activities of its derivatives, coupled with an emerging understanding of their mechanisms of action, provide a strong foundation for further drug development efforts. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The development of more targeted derivatives and the exploration of their efficacy in in vivo models will be critical steps toward translating the therapeutic potential of this promising class of compounds into clinical applications.

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  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. (2018). PubMed. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]

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Spectroscopic data for 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the benzoxazole scaffold in pharmacologically active molecules.[1][2][3][4] The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. Accurate structural elucidation and purity assessment are paramount, necessitating a comprehensive analysis of its spectroscopic data. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with standardized experimental protocols and data interpretation insights.

Molecular Structure and Properties

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₈H₅F₃N₂O[5]

  • Molecular Weight: 202.13 g/mol [5]

  • Exact Mass: 202.03539727 Da[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous characterization.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8Singlet (or narrow multiplet)1HH-4
~7.2 - 7.4Doublet1HH-6
~7.0 - 7.2Doublet1HH-7
~5.0 - 6.0Broad Singlet2H-NH₂

Rationale for Assignments:

  • The protons on the benzene ring will exhibit characteristic splitting patterns. H-4 is expected to be a singlet or a narrow multiplet due to minimal coupling with other protons. H-6 and H-7 will likely appear as doublets due to coupling with each other.

  • The trifluoromethyl group at C-5 will influence the chemical shifts of the adjacent protons, causing them to shift downfield.

  • The amine protons (-NH₂) typically appear as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~160 - 165C-2 (C=N)
~145 - 150C-7a
~140 - 145C-3a
~120 - 130 (quartet)-CF₃
~120 - 125C-5
~115 - 120C-4
~110 - 115C-6
~105 - 110C-7

Rationale for Assignments:

  • The carbon of the C=N bond in the oxazole ring (C-2) is expected to be the most downfield signal.

  • The trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbon to which it is attached (C-5) will also show a quartet with a smaller coupling constant.

  • The chemical shifts of the aromatic carbons are influenced by the substituents.

Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ -60 to -65Singlet3F-CF₃

Rationale for Assignment:

  • The three fluorine atoms of the trifluoromethyl group are equivalent and are not coupled to any other fluorine atoms, resulting in a singlet. The chemical shift is expected in the typical range for an aromatic trifluoromethyl group.[6]

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to NMR tube B->C D Acquire ¹H, ¹³C, and ¹⁹F NMR spectra C->D E Fourier transform D->E F Phase and baseline correction E->F G Integrate and pick peaks F->G

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
1650 - 1620C=N stretchOxazole ring
1620 - 1580N-H bendPrimary Amine (-NH₂)
1600 - 1450C=C stretchAromatic ring
1350 - 1150C-F stretch (strong)Trifluoromethyl (-CF₃)
1250 - 1200C-O-C stretch (asymmetric)Oxazole ring
1100 - 1000C-N stretchAmine

Rationale for Assignments:

  • The primary amine will show two characteristic N-H stretching bands.[7]

  • The C=N stretching of the benzoxazole ring is a key diagnostic peak.[8]

  • The C-F stretching vibrations of the trifluoromethyl group will be very strong and easily identifiable.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample B directly on the ATR crystal A->B C Apply pressure to ensure good contact B->C D Acquire the IR spectrum C->D E Perform background correction D->E F Identify and label characteristic peaks E->F

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 202.0354

  • Major Fragments:

    • Loss of HCN (from the amine and C-2): m/z = 175

    • Loss of CF₃: m/z = 133

    • Fragmentation of the benzoxazole ring

Rationale for Predictions:

  • The molecular ion peak should be prominent. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation patterns will involve the loss of small, stable molecules or radicals from the parent ion.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve a small amount of sample B in a suitable solvent (e.g., methanol or acetonitrile) A->B C Infuse the sample into the mass spectrometer B->C D Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI or EI) C->D E Identify the molecular ion peak D->E F Analyze the fragmentation pattern E->F

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and purity assessment. The predicted data and standardized protocols outlined in this guide offer researchers and drug development professionals the necessary tools for the confident characterization of this and structurally related compounds.

References

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5-(Trifluoromethyl)-1,3-benzoxazol-2-amine potential therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Authored by: Gemini, Senior Application Scientist

Foreword: Charting a Course for a Novel Compound

The landscape of drug discovery is perpetually in search of novel molecular entities that can address unmet medical needs. The compound this compound, a member of the benzoxazole family, presents an intriguing starting point for such an endeavor. While specific research on this particular molecule is not extensively documented in publicly available literature, the benzoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Furthermore, the inclusion of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity.

This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It is designed to provide a robust framework for the systematic investigation of this compound to uncover its potential therapeutic targets and mechanisms of action. We will proceed from foundational in-silico predictions to detailed in-vitro and cell-based validation assays, offering both the "how" and the "why" behind each experimental step.

Part 1: The Benzoxazole Scaffold and the Promise of the Trifluoromethyl Group

The 1,3-benzoxazole ring system is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for designing ligands that can bind to a diverse range of biological targets. The 2-amino substitution on this scaffold is a common feature in many bioactive molecules, often acting as a key hydrogen bond donor or acceptor.

The trifluoromethyl (-CF3) group at the 5-position is a critical modification. This electron-withdrawing group can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and pKa. Such alterations can lead to improved pharmacokinetic profiles and enhanced target engagement.

Given the limited direct data on this compound, our investigative approach will be guided by the known activities of structurally related benzoxazoles. These compounds have demonstrated a broad spectrum of pharmacological effects, including but not limited to:

  • Antimicrobial Activity: Targeting enzymes involved in bacterial cell wall synthesis or DNA replication.

  • Anticancer Activity: Modulating kinases, topoisomerases, or inducing apoptosis.

  • Neurological Activity: Interacting with receptors and enzymes in the central nervous system.

This guide will focus on a systematic approach to deorphanize this compound and identify its primary therapeutic targets.

Part 2: A Step-by-Step Investigative Workflow

The following sections outline a comprehensive, multi-stage workflow designed to identify and validate the therapeutic targets of this compound.

Stage 1: In-Silico Target Prediction and Physicochemical Profiling

The initial phase of our investigation will leverage computational tools to predict potential biological targets and to characterize the fundamental physicochemical properties of the compound. This in-silico approach is a cost-effective and rapid method to generate initial hypotheses.

2.1.1. Target Prediction

Several online tools and software packages can predict potential protein targets based on the chemical structure of a small molecule. These predictions are typically based on ligand-based or structure-based approaches.

  • Ligand-Based Approaches: These methods compare the structure of our query compound to databases of known bioactive molecules. Tools like SwissTargetPrediction and SEA (Similarity Ensemble Approach) are excellent starting points.

  • Structure-Based Approaches (Reverse Docking): If a high-quality 3D structure of the compound can be generated, it can be docked against a library of protein structures to identify potential binding partners.

2.1.2. Physicochemical Property Profiling

Understanding the drug-like properties of this compound is crucial for interpreting experimental results and for future development.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
Molecular Weight~202.14 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP~2.5-3.0Indicates good membrane permeability.
Hydrogen Bond Donors2Contributes to target binding specificity.
Hydrogen Bond Acceptors3Contributes to target binding specificity.
pKa~4.5-5.5 (amine)Influences ionization state at physiological pH, affecting solubility and cell permeability.
Stage 2: In-Vitro Screening for Target Identification

Based on the in-silico predictions, a panel of in-vitro assays should be conducted to experimentally identify and confirm potential targets. A broad-based screening approach is recommended initially, followed by more focused assays.

2.2.1. Broad-Based Target Screening

A cost-effective strategy is to submit the compound to a commercial service that offers broad panel screening against a diverse range of targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.

2.2.2. Focused Enzymatic and Binding Assays

If the initial screening or in-silico predictions point towards a specific class of enzymes (e.g., kinases), a focused panel of enzymatic assays should be performed to determine the IC50 values against individual targets. Similarly, if GPCRs are implicated, radioligand binding assays can be employed to determine the binding affinity (Ki).

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare a solution of the target kinase and its specific substrate.

    • Prepare a solution of ATP.

  • Assay Procedure:

    • Add the kinase, substrate, and compound to a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the specified time.

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Stage 3: Cell-Based Assays for Target Validation and Functional Characterization

Once a primary target or a set of targets has been identified in-vitro, the next crucial step is to validate these findings in a cellular context. Cell-based assays will help to confirm target engagement and to elucidate the functional consequences of this engagement.

2.3.1. Target Engagement Assays

Cellular thermal shift assays (CETSA) or nanoBRET/BRET assays can be used to confirm that the compound is binding to its intended target within the complex environment of a living cell.

2.3.2. Functional Assays

The choice of functional assay will depend on the identified target.

  • For a Kinase Target: A Western blot analysis can be used to assess the phosphorylation status of the kinase's downstream substrates.

  • For a GPCR Target: A calcium flux assay or a cAMP assay can be used to measure the effect of the compound on downstream signaling.

  • For an Ion Channel Target: Electrophysiological techniques like patch-clamping can be used to directly measure the effect of the compound on ion flow.

Diagram 1: Investigative Workflow for this compound

G cluster_0 Stage 1: In-Silico Analysis cluster_1 Stage 2: In-Vitro Screening cluster_2 Stage 3: Cell-Based Validation cluster_3 Stage 4: Mechanism of Action & Preclinical Development in_silico In-Silico Target Prediction (SwissTargetPrediction, SEA) broad_screen Broad Panel Screening (Kinases, GPCRs, Ion Channels) in_silico->broad_screen Hypothesis Generation physchem Physicochemical Profiling (LogP, pKa, etc.) physchem->broad_screen focused_assay Focused Enzymatic/Binding Assays (IC50, Ki determination) broad_screen->focused_assay Hit Identification target_engagement Target Engagement Assays (CETSA, nanoBRET) focused_assay->target_engagement Target Confirmation functional_assay Functional Assays (Western Blot, Calcium Flux) target_engagement->functional_assay Cellular Validation moa Mechanism of Action Studies functional_assay->moa Functional Insights preclinical Lead Optimization & Preclinical Studies moa->preclinical Candidate Selection G compound This compound kinase_x Kinase X compound->kinase_x Inhibition substrate Downstream Substrate kinase_x->substrate Phosphorylation response Cellular Response (e.g., Proliferation, Survival) substrate->response

Caption: A simplified diagram illustrating the inhibition of the Kinase X signaling pathway.

To validate this proposed mechanism, a Western blot experiment would be performed to measure the levels of phosphorylated substrate in cells treated with increasing concentrations of this compound. A dose-dependent decrease in the phosphorylated substrate would provide strong evidence for on-target activity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach for the investigation of this compound, a compound with potential therapeutic value. By following a systematic workflow of in-silico prediction, in-vitro screening, and cell-based validation, researchers can effectively identify and characterize its biological targets and mechanism of action.

The journey from a novel compound to a clinically approved drug is long and challenging. However, a methodical and evidence-based approach, as detailed in this guide, provides the strongest foundation for success. The insights gained from these studies will be invaluable for lead optimization, preclinical development, and ultimately, for translating a promising molecule into a life-changing therapy.

References

  • SwissTargetPrediction: A tool for predicting the targets of bioactive small molecules. [Link]

  • SEA (Similarity Ensemble Approach): A method for identifying protein targets of small molecules. [Link]

  • PubChem: A public database of chemical substances and their biological activities. [Link]

  • DrugBank: A comprehensive online database containing information on drugs and drug targets. [Link]

  • The Benzoxazole Moiety: A Biologically Active Scaffold. Molecules, 2017. [Link]

An In-Depth Technical Guide to the In Silico Modeling of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational evaluation of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, a molecule of interest within the pharmacologically significant benzoxazole class. The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] In silico modeling offers a powerful, resource-efficient paradigm to probe the molecular interactions, pharmacokinetic profile, and therapeutic potential of such compounds before committing to costly and time-consuming wet-lab synthesis and screening.[6][7][8]

This document is structured not as a rigid protocol but as a logical, causality-driven workflow. It is designed for researchers, scientists, and drug development professionals, providing not only the "how" but the critical "why" behind each computational step, ensuring a self-validating and scientifically rigorous approach.

Part 1: Ligand Preparation and Physicochemical Characterization

The foundation of any meaningful in silico study is an accurately prepared and characterized ligand. The initial step involves obtaining the 2D or 3D structure of this compound and refining it to a state suitable for sophisticated molecular simulations.

Step-by-Step Protocol: Ligand Preparation
  • Structure Acquisition: Obtain the canonical SMILES string or 2D structure from a reliable chemical database such as PubChem.[9][10] For this compound, the canonical SMILES is C1=CC2=C(C=C1C(F)(F)F)OC(=N2)N.

  • Conversion to 3D: Use a computational chemistry tool (e.g., RDKit, Schrödinger's LigPrep) to convert the 2D representation into a 3D conformer. This process generates an initial three-dimensional geometry.

  • Protonation State and Tautomer Generation: It is crucial to determine the most likely ionization state at a physiological pH (typically 7.4). Tools like Epik or Marvin can generate plausible protonation states and tautomers. For this molecule, the 2-amino group is the primary site of interest for protonation.

  • Energy Minimization: The initial 3D structure is not necessarily at a low-energy state. Perform energy minimization using a suitable force field (e.g., OPLS4, MMFF94) to relieve steric clashes and optimize bond lengths and angles. This step is critical for ensuring the ligand's conformation is physically realistic, which directly impacts the accuracy of subsequent docking and dynamics studies.

Data Presentation: Physicochemical Properties

A summary of the key computed physicochemical properties for the parent molecule is essential for understanding its drug-like potential.

PropertyValueSource
Molecular FormulaC₈H₅F₃N₂OPubChem[10]
Molecular Weight202.13 g/mol PubChem[10]
InChIKeyJTDXQCUQIUYDDA-UHFFFAOYSA-NPubChem[10]
XLogP32.4PubChem[10]
Hydrogen Bond Donors2PubChem[10]
Hydrogen Bond Acceptors3PubChem[10]
Rotatable Bond Count0PubChem[10]

Part 2: The In Silico Analysis Workflow

The following workflow provides a high-level overview of the computational pipeline, from initial ligand setup to predictive modeling. This systematic progression ensures that each stage logically builds upon the validated results of the preceding one.

In_Silico_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Drug-Likeness Profile Ligand_Prep Ligand Preparation (3D Structure, Protonation, Energy Minimization) Target_ID Target Identification (Pharmacophore Screening, Reverse Docking) Ligand_Prep->Target_ID Docking Molecular Docking (Binding Pose & Affinity Prediction) Target_ID->Docking MD_Sim Molecular Dynamics (Complex Stability & Dynamic Interactions) Docking->MD_Sim ADMET ADMET Prediction (Pharmacokinetics & Toxicity) MD_Sim->ADMET QSAR QSAR Modeling (Structure-Activity Relationship) ADMET->QSAR informs

Caption: High-level workflow for the in silico evaluation of a small molecule.

Part 3: Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing crucial insights into binding affinity and interaction mechanisms.[3][11] Given the known activities of benzoxazoles, a relevant hypothetical target could be Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[12][13]

Step-by-Step Protocol: Molecular Docking
  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 1PXX) from the Protein Data Bank (PDB).[14]

    • Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools) to process the structure. This is a non-negotiable step that involves:

      • Removing water molecules that are not structurally significant.

      • Adding hydrogen atoms, as they are typically absent in crystal structures.

      • Assigning correct bond orders and protonation states for residues.

      • Performing a constrained energy minimization to relieve steric clashes in the protein structure. The causality here is to ensure the receptor is in a physically realistic and low-energy state for docking.

  • Binding Site Definition:

    • Define the binding site (the "grid") where the docking algorithm will search for poses. This is typically centered on the co-crystallized ligand or on catalytically important residues identified from literature.

  • Ligand Docking:

    • Use a docking program (e.g., Glide, AutoDock Vina, GOLD) to dock the prepared ligand into the defined receptor grid.

    • Specify the precision mode (e.g., Standard Precision 'SP' or Extra Precision 'XP'). XP docking is more computationally intensive but provides more rigorous scoring and pose selection.

  • Pose Analysis and Scoring:

    • Analyze the top-scoring poses. The scoring function provides a numerical estimate of the binding affinity (e.g., kcal/mol).

    • Visualize the ligand-protein interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) to assess the chemical logic of the binding mode. A high score without chemically sensible interactions is a red flag.

Molecular_Docking_Workflow PDB 1. Fetch Receptor Structure (e.g., from PDB) PrepReceptor 2. Receptor Preparation (Add Hydrogens, Remove Water, Minimize) PDB->PrepReceptor GridGen 4. Grid Generation (Define Binding Site) PrepReceptor->GridGen PrepLigand 3. Ligand Preparation (From Part 1) Docking 5. Run Docking Algorithm (e.g., Glide, AutoDock) PrepLigand->Docking GridGen->Docking Analysis 6. Analyze Results (Scoring, Pose Visualization, Interaction Analysis) Docking->Analysis

Caption: A detailed step-by-step workflow for molecular docking studies.

Data Presentation: Hypothetical Molecular Docking Results
ParameterValueInterpretation
Docking Score (kcal/mol)-8.5A strong predicted binding affinity.
Glide Emodel (kcal/mol)-65.7Favorable energy term combining electrostatics and van der Waals forces.
Key H-Bond InteractionsArg120, Tyr355The 2-amino group forms a crucial hydrogen bond with the side chain of Arginine 120.
Key Hydrophobic InteractionsVal523, Leu352The trifluoromethyl group occupies a known hydrophobic pocket, contributing to binding.

Part 4: Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing a more rigorous assessment of binding stability.[15][16][17][18] An MD simulation can validate a docking pose by confirming if the key interactions are maintained in a simulated physiological environment.

Step-by-Step Protocol: Molecular Dynamics Simulation
  • System Setup:

    • Take the best-docked pose from the previous step as the starting structure.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system (protein, ligand, water, ions) to remove bad contacts.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Run a brief simulation under constant pressure (NPT ensemble) to allow the system density to equilibrate. This two-step equilibration is essential to ensure the simulation starts from a stable state.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to sample conformational space.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess overall structural stability. A stable RMSD indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein.

    • Interaction Analysis: Monitor the stability of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

MD_Simulation_Pipeline Start Start with Docked Complex Setup System Setup (Solvation, Ionization) Start->Setup Minimize Energy Minimization Setup->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: The sequential pipeline for running and analyzing an MD simulation.

Part 5: ADMET Prediction: Profiling Drug-Likeness

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to reduce late-stage attrition in drug development.[19][20][21] Computational models can provide rapid and cost-effective estimations of these critical pharmacokinetic and safety profiles.[22][]

Data Presentation: Predicted ADMET Properties (Illustrative)

The following table summarizes results from a hypothetical ADMET prediction using a tool like pkCSM or SwissADME.

ADMET ParameterPredicted ValueImplication
Absorption
Human Intestinal Absorption92%High potential for good absorption from the gut.
Caco-2 PermeabilityHighLikely to permeate the intestinal wall effectively.
Distribution
BBB PermeabilityNoUnlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
Plasma Protein Binding~85%Moderate binding to plasma proteins, affecting free drug concentration.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this key metabolic enzyme.
CYP3A4 InhibitorYesPotential for drug-drug interactions; requires further investigation.
Excretion
Total Clearance (log ml/min/kg)0.35Moderate predicted clearance rate.
Toxicity
AMES ToxicityNon-mutagenicLow risk of being a mutagen.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityYesPotential risk of liver toxicity; warrants experimental follow-up.

Conclusion and Authoritative Grounding

This guide has outlined a multi-faceted in silico workflow for the comprehensive evaluation of this compound. By systematically progressing from ligand preparation through molecular docking, molecular dynamics, and ADMET prediction, researchers can build a robust computational dossier on a compound of interest. Each step in this process is designed to be self-validating, where the output of one analysis (e.g., docking) serves as the rigorously tested input for the next (e.g., MD simulation).

The insights generated through this workflow—identifying potential biological targets, elucidating binding mechanisms, confirming interaction stability, and flagging potential pharmacokinetic liabilities—are invaluable. They provide a strong, data-driven foundation to guide strategic decisions regarding the prioritization, chemical optimization, and experimental validation of promising therapeutic candidates.

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Sources

Methodological & Application

Application Notes and Protocols for 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of a Fluorinated Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl (CF3) group can significantly enhance the pharmacological profile of a molecule by improving its metabolic stability, lipophilicity, and binding affinity to target proteins. 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine is a promising, yet underexplored, molecule that combines these advantageous features. This guide provides detailed protocols for the synthesis and in vitro evaluation of this compound, offering a robust framework for its investigation as a potential therapeutic agent.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C8H5F3N2OPubChem
Molecular Weight 202.13 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 20844-69-3PubChem

Synthesis Protocol: A Reliable Pathway to the Target Compound

The following protocol details a practical and efficient method for the laboratory-scale synthesis of this compound, adapted from established procedures for analogous compounds. This two-step synthesis involves the cyclization of a substituted aminophenol with cyanogen bromide.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2-Amino-4-(trifluoromethyl)phenol 2-Amino-4-(trifluoromethyl)phenol Reaction Cyclization 2-Amino-4-(trifluoromethyl)phenol->Reaction Ethanol, 60°C, 12h Cyanogen_bromide Cyanogen_bromide Cyanogen_bromide->Reaction Product This compound Reaction->Product Work-up & Purification

Caption: Synthetic route for this compound.

Step-by-Step Synthesis

Materials and Reagents:

  • 2-Amino-4-(trifluoromethyl)phenol

  • Cyanogen bromide (Caution: Highly toxic)

  • Ethanol

  • Aqueous sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1 mmol of 2-amino-4-(trifluoromethyl)phenol in 20 mL of ethanol.

  • Addition of Cyanogen Bromide: To this solution, carefully add 3 mmol of cyanogen bromide. (CAUTION: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment).

  • Reaction: Warm the reaction mixture to 60°C and stir for 12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Work-up: After completion, evaporate the ethanol under reduced pressure. To the residue, add 20 mL of aqueous sodium bicarbonate solution to achieve a pH of 8.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Application Protocol I: In Vitro Antimicrobial Susceptibility Testing

Benzoxazole derivatives are well-documented for their antimicrobial properties.[1][2] The following protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the title compound against a panel of pathogenic bacteria and fungi.[3][4]

Diagram of the Antimicrobial Screening Workflow

Antimicrobial_Screening cluster_antimicrobial Broth Microdilution for MIC Determination Compound_Prep Prepare stock solution of This compound in DMSO Serial_Dilution Perform 2-fold serial dilutions in a 96-well plate Compound_Prep->Serial_Dilution Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine MIC (lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for the broth microdilution assay.

Detailed Protocol for MIC Determination

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Standard antifungal (e.g., Fluconazole)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth (MHB or RPMI-1640) to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Preparation of Inoculum: Culture the microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well.

  • Controls: Include a positive control (microbe and broth), a negative control (broth only), and a vehicle control (microbe, broth, and DMSO). Also, include a standard antibiotic/antifungal as a reference.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Application Protocol II: In Vitro Anticancer Activity Assessment (MTT Assay)

The trifluoromethyl group is a common feature in many anticancer drugs.[5] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is designed to evaluate the cytotoxic potential of this compound against a human cancer cell line.

Diagram of the MTT Assay Workflow

MTT_Assay_Workflow cluster_mtt MTT Assay for Cytotoxicity Cell_Seeding Seed cancer cells in a 96-well plate and incubate for 24h Compound_Treatment Treat cells with serial dilutions of the compound and incubate for 48-72h Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution to each well and incubate for 2-4h Compound_Treatment->MTT_Addition Formazan_Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol for MTT Assay

Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the highest concentration of DMSO used) and an untreated control (cells in medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the synthesis and preliminary biological evaluation of this compound. The potential antimicrobial and anticancer activities of this compound, inferred from the broader class of benzoxazoles, warrant further investigation. Subsequent studies could explore its mechanism of action, in vivo efficacy, and safety profile to fully elucidate its therapeutic potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. BMC Chemistry. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. Research Journal of Pharmacy and Technology. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • In Vitro Antimicrobial Activity Assay. Bio-protocol. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Nanobiotechnology. [Link]

  • Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. ResearchGate. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed. [Link]

Sources

Application Notes and Protocols: In Vitro Assay Setups for 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini AI

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, the subject of this guide, is a derivative of this versatile class. Its structural features, particularly the 2-amino-benzoxazole core, bear a resemblance to Riluzole, a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[7][8][9] Riluzole's mechanism is multifaceted, involving the modulation of glutamate transmission and the activity of ion channels. This structural analogy suggests that this compound may exhibit similar biological activities, making it a compound of significant interest for drug discovery and development.

This technical guide provides detailed protocols for the in vitro characterization of this compound. We will focus on two primary assay types: a target-based assay to investigate its potential as a potassium channel modulator and a cell-based phenotypic assay to assess its anti-proliferative effects. These protocols are designed for researchers, scientists, and drug development professionals, offering a robust framework for the initial biological evaluation of this compound.

Part 1: Target-Based Assay - Potassium Channel Modulation

The modulation of potassium channels is a key mechanism for many therapeutic agents.[10] Given the structural similarity to Riluzole, which is known to interact with ion channels, investigating the effect of this compound on potassium channel activity is a logical starting point. The thallium flux assay is a widely adopted, high-throughput method for screening potassium channel modulators.[10][11][12][13] This assay leverages the permeability of potassium channels to thallium ions (Tl⁺), which act as a surrogate for K⁺. Upon entering the cell, Tl⁺ binds to a fluorescent indicator dye, resulting in a measurable increase in fluorescence.

Principle of the Thallium Flux Assay

The assay relies on a Tl⁺-sensitive fluorescent dye pre-loaded into cells expressing the potassium channel of interest. When the channels are open, the addition of extracellular Tl⁺ leads to an influx into the cytoplasm. This influx is detected as an increase in fluorescence, which is proportional to the channel activity. Test compounds can be evaluated for their ability to either enhance (agonists/openers) or inhibit (antagonists/blockers) this Tl⁺ flux.

Experimental Workflow: Thallium Flux Assay

Thallium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate cells expressing K+ channel of interest incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with Tl+-sensitive dye incubate_overnight->dye_loading wash Wash to remove extracellular dye dye_loading->wash add_compound Add test compound (5-TFMB) wash->add_compound add_stimulus Add Tl+ stimulus buffer add_compound->add_stimulus read_fluorescence Read fluorescence (kinetic read) add_stimulus->read_fluorescence plot_data Plot fluorescence vs. time read_fluorescence->plot_data calculate_metrics Calculate EC50/IC50 plot_data->calculate_metrics

Caption: Workflow for the thallium flux-based potassium channel assay.

Detailed Protocol: Thallium Flux Assay

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents:

  • HEK293 cells stably expressing a potassium channel of interest (e.g., a Kir channel)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Dye Loading Buffer: Assay Buffer containing a thallium-sensitive dye (e.g., Thallos™, FluxOR™) and a probenecid solution (to prevent dye leakage)

  • Compound Plate: this compound serially diluted in Assay Buffer

  • Stimulus Buffer: Assay Buffer containing a final concentration of thallium sulfate (Tl₂SO₄)

  • Positive and negative controls (e.g., known channel opener and blocker)

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader with kinetic read capabilities and injectors

Procedure:

  • Cell Plating:

    • A day prior to the assay, seed the HEK293 cells into the 384-well plates at a density of 20,000-30,000 cells per well in their standard growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • On the day of the assay, aspirate the growth medium from the cell plate.

    • Add 20 µL of Dye Loading Buffer to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • After incubation, wash the cells 2-3 times with 80 µL of Assay Buffer to remove extracellular dye. A plate washer is recommended for consistency.

    • After the final wash, leave 20 µL of Assay Buffer in each well.

    • Add 5 µL of the serially diluted this compound from the compound plate to the corresponding wells of the cell plate. Include wells for positive and negative controls.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Reading and Data Acquisition:

    • Place the cell plate into the fluorescent plate reader.

    • Set the instrument to perform a kinetic read (e.g., one reading per second for 120 seconds).

    • After a baseline reading of 10-15 seconds, inject 10 µL of Stimulus Buffer into each well.

    • Continue reading the fluorescence for the remainder of the kinetic run.

Data Analysis and Interpretation

The kinetic fluorescence data is analyzed to determine the rate of Tl⁺ influx. This can be quantified by calculating the slope of the fluorescence signal over time or by using the maximum fluorescence intensity. The response in the presence of the test compound is normalized to the controls.

Parameter Description Example Calculation
EC₅₀ (Activation) The concentration of the compound that elicits a half-maximal response for channel activation.Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation.
IC₅₀ (Inhibition) The concentration of the compound that causes 50% inhibition of the channel activity.Similar to EC₅₀, but for inhibitory responses.
Z'-factor A statistical measure of the quality of the assay, indicating the separation between the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.`1 - (3 * (SD_pos + SD_neg)) /

A dose-dependent increase in fluorescence suggests that this compound acts as a potassium channel opener or positive modulator. Conversely, a dose-dependent decrease in fluorescence indicates a blocking or inhibitory effect.

Part 2: Cell-Based Phenotypic Assay - Anti-Proliferative Activity

Benzoxazole derivatives have been reported to possess anti-proliferative activity against various cancer cell lines, potentially through mechanisms such as the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[14][15] A cell viability assay is a fundamental method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: Anti-Proliferative Assay

Antiproliferative_Workflow cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h (cell adherence) seed_cells->incubate_24h add_compound Add serial dilutions of 5-TFMB incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization buffer (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT-based anti-proliferative assay.

Detailed Protocol: MTT Assay

Materials and Reagents:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Positive control (e.g., Doxorubicin)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Parameter Description Example Calculation
% Cell Viability The percentage of viable cells in treated wells relative to the control wells.(Absorbance_treated / Absorbance_control) * 100
IC₅₀ The concentration of the compound that inhibits cell growth by 50%.Plot the % cell viability against the log of the compound concentration and fit to a dose-response curve.

A dose-dependent decrease in cell viability indicates that this compound has anti-proliferative or cytotoxic effects on the tested cancer cell line.

Compound Cell Line IC₅₀ (µM) - Example Data
This compoundMCF-712.5
This compoundHCT-1168.2
Doxorubicin (Control)MCF-70.5
Doxorubicin (Control)HCT-1160.3

Conclusion

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of this compound. The thallium flux assay offers a high-throughput method to investigate its potential as a potassium channel modulator, a plausible mechanism of action given its structural similarity to Riluzole. The MTT assay provides a clear and quantitative measure of its anti-proliferative effects, a hallmark of many biologically active benzoxazole derivatives. Together, these assays will enable researchers to build a comprehensive biological profile of this compound, guiding future studies in drug discovery and development.

References

  • Molecular Devices. (n.d.). In Vitro Tl+ Flux Assay for Potassium Channel Identification. Retrieved from [Link]

  • Vertex AI Search. (2018, August 14). Developing an in vitro Tl+ flux assay for potassium channel agonist identification. YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable. The content is derived from the search result.)

  • ResearchGate. (n.d.). Major biological targets of benzoxazole derivatives. Retrieved from [Link]

  • Neurofit. (n.d.). Riluzole, a medication for ALS: In vitro studies. Retrieved from [Link]

  • PubMed Central. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Retrieved from [Link]

  • PubMed Central. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]

  • ION Biosciences. (n.d.). Potassium Channel Assays | K⁺ Indicators. Retrieved from [Link]

  • PubMed. (2012). Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling. Retrieved from [Link]

  • PubMed Central. (2016). Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology. Retrieved from [Link]

  • JoVE. (2022). Small-Molecule Modulators: Inward Rectifier Potassium Channels l Protocol Preview. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2012). Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling. Retrieved from [Link]

  • PubMed. (2010). Riluzole inhibits VEGF-induced endothelial cell proliferation in vitro and hyperoxia-induced abnormal vessel formation in vivo. Retrieved from [Link]

  • National Institutes of Health. (2020). Riluzole: a potential therapeutic intervention in human brain tumor stem-like cells. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. Retrieved from [Link]

  • Pharmatutor. (n.d.). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]

  • PubMed Central. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • PubMed. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzoxazole nucleus is a prominent heterocyclic scaffold renowned for its diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group, as seen in 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, can significantly enhance metabolic stability and binding affinity, making it an intriguing candidate for drug discovery campaigns. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns with this compound. Given the broad bioactivity of the benzoxazole class, we will explore its potential as a modulator of two critical target families: protein kinases and G-protein coupled receptors (GPCRs).

Compound Profile:

Parameter Value Source
IUPAC Name This compoundPubChem[3]
Molecular Formula C8H5F3N2OPubChem[3]
Molecular Weight 202.13 g/mol PubChem[3]
CAS Number 20844-69-3PubChem[3]

Strategic Rationale for HTS Target Selection

The decision to screen this compound against protein kinases and GPCRs is rooted in the established activities of related benzoxazole derivatives. Numerous studies have highlighted the potential of this scaffold to inhibit protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer.[4] Similarly, the structural motifs within the compound are amenable to interaction with the binding pockets of GPCRs, the largest family of cell surface receptors and targets for a significant portion of approved drugs.[5][6]

Our HTS strategy will, therefore, encompass both a biochemical approach to identify direct kinase inhibitors and a cell-based approach to discover modulators of GPCR signaling.

Workflow for a High-Throughput Screening Campaign

The following diagram illustrates a generalized workflow for an HTS campaign, from initial assay development to hit validation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development Miniaturization Miniaturization (384-well) Assay_Dev->Miniaturization Scale down Optimization Optimization (Z' > 0.5) Miniaturization->Optimization Validate performance Pilot_Screen Pilot Screen (~2000 compounds) Optimization->Pilot_Screen Proceed to screening Full_Screen Full Library Screen Pilot_Screen->Full_Screen Confirm robustness Data_Analysis Primary Data Analysis (Hit Identification) Full_Screen->Data_Analysis Process raw data Hit_Picking Hit Picking & Re-testing Data_Analysis->Hit_Picking Select initial hits Dose_Response Dose-Response (IC50/EC50) Hit_Picking->Dose_Response Confirm activity Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Validate mechanism FP_Principle cluster_bound High Polarization State cluster_unbound Low Polarization State Bound Kinase ATP Pocket Tracer_Bound Fluorescent Tracer Bound:p1->Tracer_Bound Binding Unbound Kinase ATP Pocket Bound->Unbound Displacement by Inhibitor High_FP Slow Tumbling High FP Signal Tracer_Bound->High_FP Inhibitor 5-(Trifluoromethyl)-1,3- benzoxazol-2-amine Unbound:p1->Inhibitor Binding Tracer_Free Fluorescent Tracer Low_FP Fast Tumbling Low FP Signal Tracer_Free->Low_FP

Caption: Principle of the competitive FP-based kinase inhibition assay.

Materials and Reagents
  • Kinase: Purified, active target kinase.

  • Fluorescent Tracer: A fluorescently labeled ligand that binds to the kinase's ATP pocket.

  • Assay Buffer: Buffer composition should be optimized for kinase stability and activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Test Compound: this compound dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: 100% DMSO.

  • Microplates: Low-volume, black, 384-well microplates.

  • Plate Reader: A microplate reader equipped with FP capabilities.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense nanoliter volumes of the test compound, positive control, and negative control (DMSO) into the 384-well microplates. A typical final screening concentration is 10 µM.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer. The optimal concentration should be determined during assay development.

    • Prepare a 2X tracer solution in assay buffer. The concentration should be at or below its Kd for the kinase to ensure assay sensitivity. [7]

  • Assay Execution:

    • Add 5 µL of the 2X kinase solution to each well of the compound-plated microplate.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase binding.

    • Add 5 µL of the 2X tracer solution to each well.

    • Centrifuge the plate again.

    • Incubate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Quality Control
  • Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) Where:

    • FP_sample is the signal from a well with the test compound.

    • FP_max is the average signal from the negative control wells (DMSO).

    • FP_min is the average signal from the positive control wells.

  • Assay Quality Metric (Z'-factor): The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay. [8] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS. [8]

Application Protocol 2: Cell-Based GPCR Signaling Assay (cAMP Detection)

This protocol outlines a cell-based assay to screen for modulators of Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels. [5][9]We will use a competitive immunoassay format, often based on technologies like TR-FRET.

Principle of the TR-FRET cAMP Assay

TRFRET_cAMP cluster_low_cAMP Low Intracellular cAMP cluster_high_cAMP High Intracellular cAMP Low_cAMP Eu-Antibody Tracer-cAMP High_FRET High TR-FRET Signal Low_cAMP->High_FRET Proximity-induced FRET High_cAMP_Eu Eu-Antibody Low_cAMP->High_cAMP_Eu Competition Cellular_cAMP Cellular cAMP High_cAMP_Eu->Cellular_cAMP Binding High_cAMP_Tracer Tracer-cAMP Low_FRET Low TR-FRET Signal High_cAMP_Tracer->Low_FRET

Caption: Principle of a competitive TR-FRET assay for cAMP detection.

Materials and Reagents
  • Cell Line: A stable cell line expressing the target GPCR (e.g., HEK293 or CHO).

  • Cell Culture Medium: Appropriate medium supplemented with serum and antibiotics.

  • Stimulation Buffer: HBSS or other suitable buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Reference Agonist/Antagonist: Known ligands for the target GPCR.

  • Test Compound: this compound in DMSO.

  • cAMP Detection Kit: A commercial TR-FRET based cAMP assay kit (containing lysis buffer, europium-labeled antibody, and a fluorescent cAMP tracer).

  • Microplates: White, solid-bottom, 384-well cell culture plates.

  • Plate Reader: A TR-FRET capable microplate reader.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition (for Antagonist Mode):

    • For antagonist screening, add the test compound, reference antagonist (positive control), and DMSO (negative control) to the cell plates.

    • Incubate for 15-30 minutes at room temperature.

  • Cell Stimulation (Agonist/Antagonist Mode):

    • Agonist Mode: Add the test compound, reference agonist, and DMSO to the cell plates.

    • Antagonist Mode: After pre-incubation with the test compound, add the reference agonist at a concentration that elicits ~80% of the maximal response (EC80).

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Add the lysis buffer and detection reagents from the cAMP kit as per the manufacturer's instructions. This typically involves a single addition step.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

Data Analysis
  • TR-FRET Ratio: Calculate the ratio of the acceptor and donor emission signals.

  • Data Normalization:

    • Agonist Mode: Normalize the data to the signal from the reference agonist (100% activation) and DMSO (0% activation).

    • Antagonist Mode: Normalize the data to the signal from the reference antagonist (100% inhibition) and the EC80 agonist stimulation (0% inhibition).

  • Hit Criteria: Define a threshold for hit identification (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Conclusion and Forward Look

These detailed protocols provide a robust framework for initiating high-throughput screening of this compound against two high-value target classes. The expertise lies not just in the execution of these steps, but in the meticulous optimization of each parameter to ensure the generation of high-quality, reproducible data. Successful identification of hits from these primary screens will necessitate further validation through orthogonal assays, dose-response studies, and assessments of specificity and mechanism of action. This systematic approach will be instrumental in elucidating the therapeutic potential of this promising benzoxazole derivative.

References

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • Li, M. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. Available at: [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. eBooks.com. Available at: [Link]

  • Eglen, R. M., & Reisine, T. (2011). Cell-Based High-Throughput Screening Assay System for Monitoring G Protein-Coupled Receptor Activation Using β-Galactosidase Enzyme Complementation Technology. Semantic Scholar. Available at: [Link]

  • Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available at: [Link]

  • Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Available at: [Link]

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  • Schihada, H., & Kortz, F. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available at: [Link]

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  • Chemsrc. CAS#:1820707-59-2 | this compound hydrochloride. Available at: [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. Available at: [Link]

  • A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. ResearchGate. Available at: [Link]

  • Optimization via high-throughput screening: influence of 3 variables... ResearchGate. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. Available at: [Link]

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Lund University. Available at: [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 5-(Trifluoromethyl)benzoxazole Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com. Available at: [Link]

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed. Available at: [Link]

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Application Notes and Protocols for Cell-based Assays of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1] This structural motif is integral to numerous compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The subject of this guide, 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, incorporates a trifluoromethyl (CF3) group—a strategic addition known to enhance critical drug-like properties such as metabolic stability, membrane permeability, and target binding affinity.[1][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fundamental cell-based assays to characterize the biological activity of this compound. The protocols detailed herein are designed to establish a foundational understanding of the compound's cytotoxic and apoptotic potential, laying the groundwork for more advanced mechanistic studies. While specific data for this exact molecule is not extensively published, the methodologies are derived from established assays for structurally related benzoxazole and benzothiazole derivatives, such as Riluzole.[6][7]

Experimental Design Philosophy: A Stepwise Approach to Biological Characterization

A logical and stepwise approach is critical to efficiently characterizing a novel compound. The proposed workflow begins with broad assessments of cytotoxicity to determine the compound's effective concentration range. Subsequent assays then delve into specific cellular mechanisms, such as apoptosis, to elucidate the mode of action.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Advanced Characterization A Dose-Response Cytotoxicity Assay (e.g., MTT) B Determine IC50 Value A->B Analyze Data C Apoptosis Assay (e.g., PARP Cleavage) B->C Based on IC50 D Cell Cycle Analysis B->D Based on IC50 E Specific Target-Based Assay (e.g., Kinase Inhibition) B->E Hypothesis-Driven F In Vivo / 3D Culture Models C->F D->F E->F

Caption: Experimental workflow for characterizing the compound.

Part 1: Foundational Assay - Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] This assay is a critical first step to determine the cytotoxic potential of this compound across different cell lines and to establish a dose-response curve for calculating the half-maximal inhibitory concentration (IC50).

Principle

Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • This compound (solubilized in DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in culture medium. Given that related compounds are active in the 1-50 µM range, a starting concentration of 100 µM is recommended.[6][7]

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
ParameterDescriptionExample Calculation
Cell Viability (%) The percentage of viable cells relative to the vehicle control.(Abs_treated / Abs_vehicle) * 100
IC50 Value The concentration of the compound that inhibits 50% of cell growth.Determined by plotting a dose-response curve (Cell Viability % vs. log[Compound Concentration]) and fitting to a sigmoidal curve.

Expected Outcome: A dose-dependent decrease in cell viability is anticipated, allowing for the determination of an IC50 value. This value is crucial for designing subsequent mechanistic assays.

Part 2: Mechanistic Insight - Apoptosis Detection

Should the compound prove to be cytotoxic, the next logical step is to determine if cell death occurs via apoptosis. A common hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases. Western blotting for cleaved PARP is a definitive method to detect this apoptotic event.[7]

Potential Signaling Pathway Involvement

Many benzoxazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the VEGFR or MAPK pathways.[7][10] Inhibition of these pathways can lead to the activation of downstream apoptotic effectors.

G compound 5-(CF3)-1,3-benzoxazol-2-amine receptor Target Receptor (e.g., VEGFR-2) compound->receptor Inhibition pathway Signaling Cascade (e.g., MAPK/ERK) receptor->pathway pro_survival Pro-Survival Proteins (e.g., Bcl-2) pathway->pro_survival caspase Caspase Activation pro_survival->caspase parp PARP Cleavage caspase->parp Cleaves apoptosis Apoptosis parp->apoptosis Induces

Caption: Potential mechanism of apoptosis induction.

Protocol: Western Blot for Cleaved PARP

Materials:

  • Cell lysates from cells treated with the test compound (at IC50 and 2x IC50 concentrations)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-cleaved PARP, anti-total PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound for 24-48 hours.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash and add ECL substrate.

    • Image the blot using a chemiluminescence detector.

Data Analysis and Interpretation
ProteinExpected Observation in Treated CellsInterpretation
Cleaved PARP (89 kDa) Increased band intensityInduction of apoptosis
Total PARP (116 kDa) Decreased or unchanged band intensityConfirms cleavage event
β-actin (42 kDa) Unchanged band intensityLoading control

Expected Outcome: A dose-dependent increase in the cleaved form of PARP will strongly suggest that this compound induces cell death through apoptosis.[7]

Part 3: Advanced Assay - Target-Specific Enzyme Inhibition

Benzoxazole derivatives have been identified as inhibitors of various enzymes, including human glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in tumor cells and contributes to chemotherapy resistance.[12] An in vitro enzyme inhibition assay can provide direct evidence of the compound's interaction with a specific molecular target.

Protocol: In Vitro GST P1-1 Inhibition Assay

Materials:

  • Recombinant human GST P1-1 enzyme

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Glutathione (GSH)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • Test compound

  • UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Assay Preparation:

    • Prepare a solution of GSH and CDNB in the assay buffer.

    • Prepare serial dilutions of the test compound.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, GST P1-1 enzyme, and the test compound (or vehicle control).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the GSH/CDNB solution.

  • Measurement:

    • Immediately measure the increase in absorbance at 340 nm every minute for 10-15 minutes. The rate of increase corresponds to the conjugation of GSH to CDNB, catalyzed by GST P1-1.

Data Analysis and Interpretation

Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value for enzyme inhibition.

Conclusion and Future Directions

The assays outlined in this guide provide a robust framework for the initial characterization of this compound. By systematically evaluating its impact on cell viability, apoptosis, and specific enzyme activity, researchers can build a comprehensive biological profile of the compound. Positive results from these assays would warrant further investigation into more complex models, such as 3D spheroid cultures or in vivo xenograft studies, to validate its therapeutic potential.[13]

References

  • Benchchem. (n.d.). Mitigating Off-Target Effects of Riluzole in Cell-Based Assays.
  • Brazda, V., et al. (2018). The glutamate release inhibitor riluzole increases DNA damage and enhances cytotoxicity in human glioma cells, in vitro and in vivo. PLoS ONE, 13(5), e0196263. Retrieved from [Link]

  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • D'Addario, C., et al. (2018). Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. Clinical Psychopharmacology and Neuroscience, 16(2), 176-183. Retrieved from [Link]

  • Schere-Levy, C., et al. (2022). Riluzole Suppresses Growth and Enhances Response to Endocrine Therapy in ER+ Breast Cancer. JNCI: Journal of the National Cancer Institute, 114(12), 1666-1676. Retrieved from [Link]

  • ResearchGate. (n.d.). Riluzole reduces tumor formation of GBM stem-like cells in in vivo CAM.... Retrieved from [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • D'Ascenzio, N., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5374. Retrieved from [Link]

  • Eldehna, W. M., et al. (2020). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 10(1), 1883. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4720. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(14), 3298. Retrieved from [Link]

  • Naik, N., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 19163. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-10. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine as a Putative Chemical Probe for Kir2.x Potassium Channels

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the proposed use of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine as a chemical probe for the investigation of inwardly rectifying potassium (Kir) channels, with a putative focus on the Kir2.x subfamily. Drawing from evidence on structurally related 2-aminobenzoxazole derivatives known to modulate potassium channels, we present a scientifically grounded framework for the characterization and application of this compound. This guide offers detailed protocols for target validation, in vitro and cell-based assays, and outlines the rationale behind key experimental steps to empower researchers, scientists, and drug development professionals in their exploration of Kir channel biology.

Introduction: The Rationale for a Novel Kir Channel Probe

Inwardly rectifying potassium (Kir) channels are critical regulators of cellular excitability and potassium homeostasis in a multitude of tissues, including the nervous system, heart, and kidneys. Dysregulation of Kir channel function is implicated in a range of pathologies such as cardiac arrhythmias, epilepsy, and Andersen-Tawil syndrome. The development of selective chemical probes is paramount for dissecting the physiological roles of specific Kir channel subtypes and for validating them as therapeutic targets.

The compound this compound belongs to the 2-aminobenzoxazole class of molecules. Notably, derivatives of this scaffold have been identified as modulators of potassium channels. The trifluoromethyl group at the 5-position is a common bioisostere in medicinal chemistry, often enhancing metabolic stability and target affinity. Based on this structural precedent, we hypothesize that this compound may serve as a valuable chemical probe for Kir channels. This guide provides a roadmap for researchers to rigorously test this hypothesis and utilize the compound to explore Kir channel function.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₈H₅F₃N₂OPubChem
Molecular Weight 202.14 g/mol PubChem
CAS Number 33460-63-0Sigma-Aldrich
Predicted LogP 2.1PubChem
Appearance White to off-white powderSigma-Aldrich
Solubility Soluble in DMSO and methanolGeneral knowledge

Proposed Mechanism of Action and Target Engagement

We postulate that this compound functions as an inhibitor of Kir2.x channels. The proposed mechanism involves the compound binding within the central cavity of the channel pore, thereby occluding the ion conduction pathway. This mode of action is common for small molecule inhibitors of Kir channels. The trifluoromethyl group may facilitate hydrophobic interactions with nonpolar residues lining the pore, while the 2-amino group could form hydrogen bonds with the channel's selectivity filter or other polar residues.

To validate this proposed mechanism, a series of target engagement and validation experiments are necessary. The following workflow outlines a logical progression from initial binding studies to cellular functional assays.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Selectivity Profiling a Target Binding Assay (Radioligand Displacement) b Electrophysiology Patch-Clamp (Direct Channel Inhibition) a->b Confirm direct interaction c Overexpression System Assay (HEK293 cells with Kir2.x) b->c Test cellular efficacy d Endogenous System Assay (e.g., Cardiomyocytes, Neurons) c->d Validate in physiological context e Panel of Kir Channels (Kir1.x, Kir3.x, etc.) d->e Assess target selectivity f Other Ion Channels (Na+, Ca2+, etc.) e->f Determine specificity

Figure 1: A proposed experimental workflow for the validation of this compound as a Kir2.x channel probe.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.

Protocol 1: In Vitro Target Engagement using Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to directly measure the inhibitory effect of the compound on Kir2.x channels expressed in a heterologous system.

Objective: To determine the concentration-dependent inhibition of Kir2.x channel currents by this compound and calculate its IC₅₀ value.

Materials:

  • HEK293 cells stably expressing the human Kir2.1 channel (or other Kir2.x subtype).

  • Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotic (e.g., G418).

  • External solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4 with KOH.

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2 with KOH.

  • This compound (stock solution in DMSO, e.g., 10 mM).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Cell Preparation: Culture HEK293-Kir2.1 cells to 70-80% confluency. For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.

  • Compound Preparation: Prepare a series of dilutions of this compound in the external solution (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Ensure the final DMSO concentration is ≤0.1% to avoid solvent effects.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps or a voltage ramp (e.g., from -120 mV to +60 mV) to elicit Kir2.1 currents.

  • Compound Application:

    • Establish a stable baseline recording of the Kir2.1 current in the external solution.

    • Perfuse the cell with the lowest concentration of the test compound until the current reaches a new steady state.

    • Wash out the compound with the external solution to check for reversibility.

    • Repeat the application and washout for each concentration in an escalating manner.

  • Data Analysis:

    • Measure the peak inward current amplitude at a specific negative potential (e.g., -100 mV) for each concentration.

    • Normalize the current at each compound concentration to the baseline current.

    • Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Causality and Trustworthiness: This protocol directly measures the compound's effect on ion channel function, providing a robust and quantitative measure of its potency. The inclusion of a washout step helps to determine the reversibility of binding, and the use of a heterologous expression system isolates the activity to the specific channel subtype under investigation.

Protocol 2: Cell-Based Functional Assay using a Fluorescent Membrane Potential Dye

This protocol provides a higher-throughput method to assess the compound's activity in a cellular context by measuring changes in membrane potential.

Objective: To confirm the inhibitory activity of this compound on Kir2.x channels in a cell-based assay.

Materials:

  • HEK293 cells expressing Kir2.1.

  • 96-well black, clear-bottom plates.

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • High-potassium stimulation buffer (assay buffer with elevated KCl, e.g., 40 mM).

  • This compound.

  • A fluorescence plate reader with liquid handling capabilities.

Methodology:

  • Cell Plating: Seed the HEK293-Kir2.1 cells in 96-well plates at an appropriate density and grow overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the membrane potential dye solution to each well and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Incubation:

    • Prepare serial dilutions of the compound in assay buffer.

    • Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Use the instrument's liquid handler to add the high-potassium stimulation buffer to all wells to induce membrane depolarization.

    • Immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The fluorescence signal will change in response to depolarization. Kir2.1 inhibitors will prevent K⁺ efflux, leading to a greater depolarization upon high-K⁺ stimulation compared to control wells.

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the ΔF as a function of compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Signaling Pathway Visualization:

G cluster_0 Cellular State cluster_1 Experimental Intervention cluster_2 Resulting State Kir_open Kir2.1 Open K_efflux K+ Efflux Kir_open->K_efflux Membrane_Hyperpolarized Resting Membrane Potential (-80mV) K_efflux->Membrane_Hyperpolarized Probe 5-(Trifluoromethyl)-1,3- benzoxazol-2-amine Kir_blocked Kir2.1 Blocked Probe->Kir_blocked High_K High Extracellular K+ (Stimulation) Membrane_Depolarized Membrane Depolarization High_K->Membrane_Depolarized K_efflux_inhibited K+ Efflux Inhibited Kir_blocked->K_efflux_inhibited K_efflux_inhibited->Membrane_Depolarized Enhances depolarization

Figure 2: The proposed mechanism of action in a cell-based membrane potential assay. The probe blocks Kir2.1, inhibiting K⁺ efflux and enhancing depolarization upon high K⁺ stimulation.

Selectivity and Off-Target Profiling

A crucial characteristic of a reliable chemical probe is its selectivity for the intended target over other related proteins. It is essential to profile this compound against other Kir channel subtypes (e.g., Kir1.1, Kir3.x, Kir4.1) and a panel of unrelated ion channels (e.g., hERG, voltage-gated sodium and calcium channels). This can be achieved using the electrophysiology protocol described above with cell lines expressing these other channels. An ideal chemical probe will exhibit high potency for the target of interest with significantly lower potency (ideally >30-fold) for off-targets.

Conclusion and Future Directions

This document outlines a comprehensive strategy for the validation and application of this compound as a novel chemical probe for Kir2.x channels. The provided protocols for electrophysiology and cell-based functional assays establish a robust framework for determining its potency, efficacy, and selectivity. Should this compound prove to be a potent and selective modulator, it will be a valuable tool for researchers investigating the role of Kir2.x channels in health and disease, potentially paving the way for new therapeutic strategies. Further studies could involve its derivatization to develop fluorescent or biotinylated versions for imaging and affinity purification studies, respectively.

References

  • Preparation of 2-aminobenzoxazole derivatives as potassium channel inhibitors.

Application Notes & Protocols: 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine as a Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (CF₃) group is particularly valued for its potent electronic and lipophilic contributions. When coupled with the privileged benzoxazole heterocycle—a structure inherent to numerous biologically active compounds—the resulting intermediates become powerful building blocks for medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, a key intermediate whose versatile reactivity opens pathways to novel and complex molecular architectures. We present not only the synthesis of this intermediate but also detailed, field-tested protocols for its subsequent elaboration through N-acylation, N-arylation, and condensation reactions, underscoring its pivotal role in constructing next-generation therapeutics and functional materials.

Introduction: The Strategic Value of the Trifluoromethylated Benzoxazole Scaffold

The 2-aminobenzoxazole motif is a recognized "privileged structure" in medicinal chemistry, forming the core of compounds investigated as enzyme inhibitors, CNS-active agents, and anti-inflammatory drugs.[2][3] The introduction of a trifluoromethyl group at the C-5 position dramatically alters the electronic properties of the benzoxazole ring system. The CF₃ group is a strong electron-withdrawing group, which acidifies the exocyclic amine's N-H protons and modulates the nucleophilicity of the heterocyclic nitrogen. This electronic tuning is critical, as it influences both the reactivity of the intermediate and the pharmacokinetic properties of the final products.[1]

Understanding the nuanced reactivity of this compound is therefore essential for its effective utilization. This guide serves as a practical resource for researchers, providing validated protocols and the causal reasoning behind the selection of specific reagents and conditions.

Synthesis of the Core Intermediate: this compound

The synthesis of 2-aminobenzoxazoles traditionally begins with the corresponding 2-aminophenol. In this case, the required starting material is 2-amino-4-(trifluoromethyl)phenol. The classical and most direct method for cyclization involves reaction with cyanogen bromide (BrCN).

Causality Behind the Method: Cyanogen bromide acts as an electrophilic one-carbon source. The amino group of the 2-aminophenol first attacks the carbon of BrCN, displacing bromide. The resulting intermediate then undergoes an intramolecular cyclization, where the phenolic oxygen attacks the cyano carbon, leading to the formation of the benzoxazole ring system after tautomerization.

Caveat and Modern Alternatives: While effective, cyanogen bromide is extremely toxic and hazardous.[3] Modern synthetic chemistry prioritizes safer alternatives. One such approach involves the use of less hazardous cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), often activated by a Lewis acid like BF₃·Et₂O.[3][4]

Diagram 1: General Synthesis Workflow

cluster_start Starting Material cluster_reagent Cyclization Reagent cluster_product Target Intermediate SM 2-Amino-4-(trifluoromethyl)phenol Product This compound SM->Product  Cyclization Reagent Cyanating Agent (e.g., BrCN or NCTS/Lewis Acid) Reagent->SM

Caption: Workflow for the synthesis of the target intermediate.

Protocol 2.1: Synthesis via Cyanogen Bromide Cyclization

Safety First: This protocol must be performed in a certified chemical fume hood by personnel trained in handling highly toxic reagents. An appropriate quench solution (e.g., alkaline hypochlorite) for BrCN must be readily available.

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 2-amino-4-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as aqueous ethanol or tetrahydrofuran (THF).

  • Basification: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution to act as a base and neutralize the HBr formed during the reaction.

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Dissolve cyanogen bromide (1.1 eq) in a minimal amount of the same solvent and add it dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

ParameterCondition/ReagentRationale
Starting Material 2-Amino-4-(trifluoromethyl)phenolProvides the necessary atoms for the benzoxazole core.
Cyclizing Agent Cyanogen Bromide (BrCN)Highly reactive one-carbon electrophile for efficient cyclization.
Base Sodium Bicarbonate (NaHCO₃)Mild base to neutralize acid byproduct without hydrolyzing the product.
Solvent Aqueous Ethanol / THFGood solubility for both the starting material and reagent.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; RT drives it to completion.

Application as a Synthetic Intermediate: Key Transformations

The true value of this compound lies in its versatile reactivity. The exocyclic primary amine is a potent nucleophile, enabling a wide range of transformations to build molecular complexity.

Diagram 2: Key Reactions of the Intermediate

cluster_acylation N-Acylation cluster_arylation N-Arylation cluster_condensation Condensation center 5-(CF₃)-1,3-benzoxazol-2-amine Acyl_Product N-Acyl Derivative center->Acyl_Product RCOCl or (RCO)₂O, Base (Pyridine, TEA) Aryl_Product N-Aryl Derivative center->Aryl_Product Ar-X, Pd or Cu Catalyst, Base (e.g., K₂CO₃) Cond_Product Schiff Base / Imine center->Cond_Product R-CHO or R₂C=O, Acid Catalyst

Caption: Major synthetic transformations of the title compound.

N-Acylation: Building Amide Scaffolds

N-acylation is a fundamental transformation used to introduce amide functional groups, which are prevalent in over 25% of all pharmaceuticals.[5] This reaction is typically robust and high-yielding.

Causality Behind the Protocol: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A base is required to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion. Pyridine is an excellent choice as it serves as both a base and a nucleophilic catalyst.

Protocol 3.1: Synthesis of N-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetamide
  • Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM) or THF, add pyridine (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath. This mitigates the exothermicity of the reaction with the highly reactive acetyl chloride.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise. A precipitate (pyridinium hydrochloride) will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from ethanol/water or by column chromatography to yield the pure N-acetylated product.[6]

Acylating AgentBaseSolventTypical YieldReference
Acetyl ChloridePyridineDCM>90%[6]
Benzoyl ChlorideTriethylamine (TEA)THF>85%[5]
Acetic AnhydridePyridineDCM>95%[6]
Boc AnhydrideDMAP (cat.), TEADCM>90%N/A
N-Arylation: Constructing C-N Bonds

Transition-metal catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination) are powerful tools for forging carbon-nitrogen bonds, enabling the synthesis of complex diarylamines.[7] For 2-aminobenzoxazoles, chemoselectivity can be an issue—reaction can occur at the exocyclic amine (N²) or the endocyclic ring nitrogen (N³).

Causality Behind the Protocol: Palladium catalysts are generally selective for the arylation of the primary amino group, while copper catalysts often favor arylation of the azole nitrogen.[7] The choice of ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A weak inorganic base like potassium carbonate is sufficient to facilitate the deprotonation of the amine during the catalytic cycle.

Protocol 3.2: Palladium-Catalyzed N-Arylation with 4-Bromoanisole
  • Inert Atmosphere: In an oven-dried Schlenk tube, combine this compound (1.0 eq), 4-bromoanisole (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%)).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the N-aryl product.[8]

Application Showcase: Proposed Synthesis of a COX-2 Inhibitor Analogue

To demonstrate the utility of this intermediate, we propose a synthetic route to a novel analogue of Celecoxib, a selective COX-2 inhibitor. Celecoxib features a pyrazole core with a sulfonamide moiety.[9][10] By replacing the sulfonamide with our trifluoromethyl-benzoxazole amine, we can create a novel bioisostere.

Logic of the Design: The sulfonamide group in Celecoxib is a key hydrogen-bonding pharmacophore.[9] The 2-aminobenzoxazole group can also act as a potent hydrogen bond donor and acceptor, while the trifluoromethyl group can enhance binding affinity through favorable interactions in the enzyme's active site. This makes it a compelling scaffold for designing new anti-inflammatory agents.[11][12]

Diagram 3: Proposed Synthesis of a Celecoxib Analogue

cluster_diketone Diketone Reagent A 5-(CF₃)-1,3-benzoxazol- 2-amine B Intermediate Hydrazine A->B 1. NaNO₂, HCl (Diazotization) 2. SnCl₂ (Reduction) C Final Product: COX-2 Inhibitor Analogue B->C Condensation (Knorr Pyrazole Synthesis) Diketone 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione Diketone->B

Caption: Proposed route to a novel Celecoxib analogue.

Protocol 4.1: Synthesis of a Novel Pyrazole (Proposed)

Step 1: Formation of the Hydrazine Intermediate

  • Diazotization: Dissolve this compound (1.0 eq) in aqueous HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise to form the diazonium salt.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 3.0 eq) in concentrated HCl. Add the cold diazonium salt solution to the SnCl₂ solution dropwise, maintaining the temperature below 5 °C.

  • Isolation: Stir the reaction for 2-3 hours. Basify the solution carefully with aqueous NaOH to precipitate the hydrazine product, which can be extracted with an organic solvent and used directly in the next step.

Step 2: Knorr Pyrazole Synthesis

  • Condensation: Dissolve the crude hydrazine from Step 1 in ethanol. Add 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq).

  • Cyclization: Add a catalytic amount of acetic acid and reflux the mixture for 6-8 hours.

  • Purification: Cool the reaction, concentrate the solvent, and purify the residue by column chromatography to yield the target pyrazole-substituted benzoxazole.

This proposed synthesis illustrates how the primary amine functionality can be transformed into a hydrazine, which is a key precursor for constructing pyrazole rings—a common core in many pharmaceuticals.[10]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its trifluoromethyl group provides desirable electronic and pharmacokinetic properties, while the versatile 2-amino functionality serves as a reliable handle for building molecular complexity through well-established synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers to leverage this intermediate for the efficient and innovative synthesis of novel compounds in drug discovery and materials science.

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Application Notes and Protocols for the Antimicrobial Screening of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of new chemical entities with novel mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the benzoxazole scaffold is of particular interest.[1][2] Benzoxazoles are structural isosteres of natural nucleotides, allowing them to interact readily with various biopolymers, and their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4]

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacological activity.[5][6] The subject of this guide, 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine (PubChem CID: 71692540), combines the privileged benzoxazole core with this potentiating functional group.[7] While this specific molecule is not extensively characterized in publicly available literature, its structural alerts strongly suggest a high potential for antimicrobial efficacy.

These application notes provide a comprehensive, field-proven framework for the initial in vitro evaluation of this compound. We present detailed protocols for determining its antimicrobial spectrum and potency via Minimum Inhibitory Concentration (MIC) testing, alongside a crucial assessment of its safety profile through a standard cytotoxicity assay. The causality behind each experimental step is explained to empower researchers to not only execute the protocols but also to understand and adapt them.

PART 1: Antimicrobial Efficacy Assessment

The foundational step in evaluating a novel compound is to determine its potency against a clinically relevant panel of microorganisms. The broth microdilution method is a gold-standard technique for quantifying the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol aligns with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1.1. Rationale & Causality:

  • Broth Microdilution: This method is preferred for its quantitative results, efficiency in testing multiple concentrations, and conservation of the test compound. It provides a direct measure of bacteriostatic activity.

  • 96-Well Plate Format: Enables high-throughput screening and serial dilutions with ease.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standardized medium for susceptibility testing of non-fastidious bacteria, ensuring reproducibility. The adjusted concentrations of Mg²⁺ and Ca²⁺ are critical as these divalent cations can influence the activity of certain antimicrobial agents.

  • Inoculum Standardization: The bacterial density is precisely controlled (to ~5 x 10⁵ CFU/mL) because the efficacy of many antibiotics is dependent on the bacterial load. A McFarland standard is used for accurate visual comparison.

  • Controls: The inclusion of positive (no compound), negative (no bacteria), and standard antibiotic controls is a self-validating mechanism. They ensure that the bacteria are viable, the medium is sterile, and the assay can detect inhibition.

1.2. Materials & Reagents:

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer / Plate reader (optional, for OD measurement)

  • Multichannel pipette

1.3. Step-by-Step Methodology:

  • Preparation of Test Compound Stock: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced toxicity.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first column of wells (e.g., Column 1), resulting in the highest test concentration (e.g., 64 µg/mL after adding inoculum).

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly. Repeat this process across the plate to Column 10. Discard 100 µL from Column 10. This creates a concentration gradient.

    • Column 11: Positive Control (add 100 µL of CAMHB, will receive inoculum).

    • Column 12: Negative/Sterility Control (add 200 µL of CAMHB, will not receive inoculum).

    • A separate plate or rows should be set up for the standard antibiotic control, following the same dilution scheme.

  • Inoculation: Add 100 µL of the final diluted bacterial inoculum to wells in Columns 1 through 11. Do not add inoculum to Column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density (OD) at 600 nm.

1.4. Data Presentation:

Summarize the experimental results in a structured table for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositive0.125 - 64Vancomycin[Insert Data][Insert Data]
Escherichia coliNegative0.125 - 64Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegative0.125 - 64Ciprofloxacin[Insert Data][Insert Data]
Candida albicansN/A (Fungus)0.125 - 64Fluconazole[Insert Data][Insert Data]

1.5. Workflow Visualization:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Compound_Stock Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) Serial_Dilution Perform 2-fold serial dilution of compound across plate Compound_Stock->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (Standardize to 0.5 McFarland, then dilute 1:150 in CAMHB) Inoculate Add 100 µL of Inoculum to test & positive control wells Inoculum_Prep->Inoculate Add_Broth Add 100 µL CAMHB to all wells Add_Broth->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate (37°C for 16-20h) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Cytotoxicity_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Seed_Cells Seed cells in 96-well plate (~1x10⁴ cells/well) Incubate_Attach Incubate 24h for attachment Seed_Cells->Incubate_Attach Treat Treat cells with serial dilutions of test compound Incubate_Attach->Treat Incubate_Treat Incubate for 24-48h Treat->Incubate_Treat Add_MTT Add MTT solution (Incubate 3-4h) Incubate_Treat->Add_MTT Solubilize Remove medium, add DMSO to dissolve formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ value Calculate_Viability->Determine_IC50

Caption: Workflow for Cytotoxicity Assessment using the MTT Assay.

PART 3: Interpretation and Next Steps

The ultimate goal of this initial screening is to identify compounds with high potency against pathogens and low toxicity to host cells. A key metric derived from these two protocols is the Selectivity Index (SI) .

Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells. A compound with a promising SI (typically >10) warrants further investigation, which may include:

  • Mechanism of Action Studies: Investigating how the compound kills the pathogen (e.g., inhibition of DNA gyrase, a common target for benzoxazoles). [6]* Expanded Spectrum Analysis: Testing against a wider panel of clinical isolates, including resistant strains.

  • Time-Kill Kinetic Assays: To determine if the compound is bactericidal or bacteriostatic.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models of infection.

This structured approach ensures that resources are focused on compounds with the highest potential to become clinically valuable antimicrobial agents.

References

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  • Kumar, A., et al. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. Research Journal of Pharmacy and Technology, 11(11), 4883-4888. [Link]

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  • Ceriotti, G., et al. (2025). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. ResearchGate. [Link]

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  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Molecules, 23(11), 2977. [Link]

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Application Notes and Protocols for Evaluating the Anticancer Activity of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anticancer properties of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for a wide range of pharmacological activities.[1] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and receptor binding affinity, often leading to improved therapeutic profiles.[2][3] This document outlines a logical, multi-step experimental cascade, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic studies, including the analysis of apoptosis, cell cycle distribution, and key protein signaling pathways. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible evaluation of this compound's potential as an anticancer agent.

Compound Handling and Stock Solution Preparation

Rationale: Proper handling and preparation of the test compound are paramount for ensuring the reproducibility and accuracy of in vitro assays. The solubility and stability of the compound in the chosen solvent directly impact its effective concentration in cell culture media. Dimethyl sulfoxide (DMSO) is the most common solvent for initial in vitro screening due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous media. However, it is critical to keep the final DMSO concentration in culture below a non-toxic threshold (typically ≤0.5%) to avoid solvent-induced artifacts.

Protocol:

  • Receipt and Storage: Upon receipt, store the solid this compound at 4°C or -20°C, protected from light and moisture.

  • Reconstitution: To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the compound in cell culture-grade DMSO.

  • Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath (not to exceed 37°C).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating cells. The final concentration of DMSO in the culture medium should not exceed 0.5% and must be consistent across all treatments, including the vehicle control.

Cell Line Selection and Maintenance

Rationale: The choice of cell lines is critical for determining the spectrum of activity and potential tissue specificity of an anticancer compound. It is advisable to screen against a panel of cell lines from diverse cancer types, such as breast (e.g., MCF-7), lung (e.g., A549), prostate (e.g., DU145), and colon (e.g., HCT116), as the compound's efficacy can vary significantly between different genetic backgrounds.[4][5] A non-cancerous cell line (e.g., HaCaT keratinocytes or WI38 fibroblasts) should be included to assess selectivity and potential toxicity to normal cells.[2][6]

Protocol:

  • Cell Culture: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth and viability. Avoid over-confluency, which can alter cellular physiology and response to treatment.

  • Authentication: Regularly authenticate cell lines (e.g., via Short Tandem Repeat profiling) and test for mycoplasma contamination to ensure data integrity.

Primary Screening: Cell Viability and Cytotoxicity Assays

Rationale: The initial step in evaluating any potential anticancer agent is to determine its effect on cell viability and proliferation.[7] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or luminescent-based assays (e.g., CellTiter-Glo®) provide a quantitative measure of the compound's dose-dependent cytotoxic or cytostatic effects.[8][9] The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), a key metric for compound potency.

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed Seed Cells in 96-well Plates incubate1 Incubate (24h) for Adherence seed->incubate1 treat Treat with Serial Dilutions of Compound incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent read Measure Signal (Absorbance/Luminescence) add_reagent->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values
Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)
MCF-7Breast AdenocarcinomaDataData
A549Lung CarcinomaDataData
DU145Prostate CarcinomaDataData
HCT116Colorectal CarcinomaDataData
HaCaTNormal KeratinocyteDataN/A
Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line

Analysis of Cell Death Mechanism: Apoptosis

Rationale: A key characteristic of an effective anticancer drug is its ability to induce programmed cell death, or apoptosis.[10] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and quantifying apoptosis by flow cytometry.[11] In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide is a DNA-intercalating dye that is excluded by cells with intact membranes; it can therefore identify necrotic or late-stage apoptotic cells whose membranes have been compromised.[13]

Workflow for Apoptosis Analysis

G cluster_prep Cell Treatment cluster_stain Staining cluster_analyze Analysis seed Seed Cells in 6-well Plates treat Treat with Compound (e.g., 1x and 2x IC50) seed->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest Cells (Including Supernatant) incubate->harvest wash Wash with PBS & Resuspend in 1X Binding Buffer harvest->wash stain Add Annexin V-FITC and Propidium Iodide (PI) wash->stain incubate_stain Incubate (15 min) in the Dark stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze->quantify

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Staining for Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.[12]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[13]

  • Staining: Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

  • Interpretation:

    • Lower-Left (Annexin V-/PI-): Live, healthy cells.

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V-/PI+): Necrotic cells (due to mechanical damage).

Analysis of Cell Cycle Progression

Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[3] Cell cycle analysis is performed by staining DNA with a fluorescent dye like Propidium Iodide (PI), which intercalates stoichiometrically into the DNA helix. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase (G0/G1: 2n DNA; S: between 2n and 4n DNA; G2/M: 4n DNA).

Workflow for Cell Cycle Analysis```dot

G cluster_prep Cell Treatment cluster_fix Fixation cluster_stain Staining & Analysis seed Seed Cells in 6-well Plates treat Treat with Compound (e.g., 1x and 2x IC50) seed->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest & Wash Cells incubate->harvest fix Fix in Cold 70% Ethanol (Dropwise while Vortexing) harvest->fix incubate_fix Incubate on Ice (≥30 min) or at -20°C fix->incubate_fix wash_fix Wash to Remove Ethanol incubate_fix->wash_fix stain Resuspend in PI/RNase Staining Solution wash_fix->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Simplified PI3K/Akt signaling pathway.

Protocol: Western Blotting
  • Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 6-24 hours) to capture signaling events. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. [15]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [16]3. SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. [15]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [17]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key signaling proteins. It is crucial to probe for both the phosphorylated (active) and total forms of proteins to assess changes in activation status.

    • Suggested Targets: p-Akt (Ser473), Total Akt, p-ERK1/2, Total ERK1/2, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [17]8. Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film. [17]9. Analysis: Quantify band intensities using densitometry software. Normalize the intensity of target proteins to the loading control.

References

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  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. University of Virginia. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • Bio-protocol. (n.d.). Propidium Iodide Staining of Cells for FACS Analysis. Bio-protocol. Retrieved from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

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  • Tarselli, M. A., et al. (2017). Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. Chemical Biology & Drug Design, 90(5), 987-994. Retrieved from [Link]

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  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Retrieved from [Link]

  • Kaushik, N., et al. (2011). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Indian Journal of Chemistry, 50B, 424-431. Retrieved from [Link]

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Kinase inhibition assay with 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Kinase Inhibition Assays for 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine (Riluzole)

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on methodologies to characterize the kinase inhibitory activity of this compound, a compound also widely known as Riluzole. Riluzole is an FDA-approved neuroprotective agent that has shown potential as an anti-cancer therapeutic.[1][2] Its mechanism of action is multifaceted, involving the modulation of glutamate signaling and, critically, the direct inhibition of key cellular kinases.[3][4] This guide focuses on its known inhibitory actions against Protein Kinase C (PKC) and provides robust protocols for both biochemical and cell-based assays to quantify this activity.[3] We present a step-by-step protocol for an in vitro luminescence-based biochemical assay to determine potency (IC50) and a Western blot-based cellular assay to confirm target engagement and efficacy in a physiological context. These protocols are designed to be self-validating and provide the scientific rationale behind key experimental choices, ensuring reliable and reproducible results.

Introduction

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, including signaling, growth, differentiation, and apoptosis.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them premier targets for therapeutic development. This compound (Riluzole) is a well-established neuroprotective drug used in the treatment of amyotrophic lateral sclerosis (ALS).[1] Emerging evidence has revealed its direct interaction with protein kinases, suggesting a broader therapeutic potential.

Studies have demonstrated that Riluzole is a direct inhibitor of Protein Kinase C (PKC), acting on its catalytic domain.[3] This inhibition of PKC, a family of kinases involved in oxidative stress and cell signaling, may contribute significantly to Riluzole's neuroprotective and anti-neoplastic effects.[1][3] Additionally, computational and in vitro studies suggest that Riluzole may act as an ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ), another key regulator of cellular processes.[6]

To fully characterize the mechanism of action of Riluzole and similar molecules, it is essential to employ robust and accurate kinase inhibition assays. This guide provides detailed protocols for two complementary approaches:

  • Biochemical Assays: To quantify the direct inhibitory effect of the compound on purified kinase enzymes.

  • Cell-Based Assays: To validate the compound's activity within the complex environment of a living cell, confirming target engagement and functional outcomes.

Compound Profile: this compound

Proper handling and preparation of the test compound are foundational to any successful assay.

PropertyValueSource
IUPAC Name This compound[7]
Synonyms Riluzole, 2-Amino-5-(trifluoromethyl)benzoxazole[7]
CAS Number 20844-69-3[7]
Molecular Formula C₈H₅F₃N₂O[7]
Molecular Weight 202.13 g/mol [7]

Stock Solution Preparation: Riluzole is soluble in DMSO. For experimental use, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the assay should be carefully controlled and kept consistent across all wells (typically ≤1%) to minimize solvent effects on enzyme activity.[8]

Part I: Biochemical Kinase Inhibition Assay

Biochemical assays measure the ability of a compound to directly inhibit the catalytic activity of a purified kinase enzyme.[9] We recommend a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This method is universal, highly sensitive, non-radioactive, and less prone to interference from colored or fluorescent compounds.[5]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A Prepare serial dilutions of Riluzole in DMSO C Add Riluzole dilutions and controls to assay plate A->C B Prepare Kinase Reaction Mix (PKC Enzyme, Substrate, ATP, Buffer) D Add Kinase Reaction Mix to initiate reaction B->D C->D E Incubate at RT (e.g., 60 minutes) D->E F Add ADP-Glo™ Reagent to terminate reaction and deplete unused ATP E->F G Add Kinase Detection Reagent to convert ADP to ATP, then to light F->G H Read Luminescence (RLU) on a plate reader G->H

Figure 1. General workflow for the ADP-Glo™ biochemical kinase inhibition assay.

Protocol 1: In Vitro PKC Inhibition using ADP-Glo™ Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Riluzole against a purified Protein Kinase C isoform (e.g., PKCα, PKCβ).

Materials and Reagents:

  • Recombinant human PKC enzyme

  • PKC substrate peptide (e.g., CREBtide)

  • ATP solution

  • This compound (Riluzole)

  • DMSO (Anhydrous)

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent)

  • Kinase reaction buffer (specific to the enzyme, typically includes DTT, MgCl₂, and a buffering agent like HEPES or Tris-HCl)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Riluzole in DMSO, starting from a high concentration (e.g., 10 mM). This will create a concentration range to test (e.g., 100 µM to 5 nM final assay concentration). Also prepare a DMSO-only control.

  • Assay Plate Setup: Add 1 µL of each compound dilution (and DMSO control) to the wells of a white assay plate. Include "no enzyme" (background) and "no inhibitor" (100% activity) controls.

  • Kinase Reaction:

    • Prepare the kinase reaction mixture. The final concentrations of enzyme and substrate should be optimized based on the manufacturer's data sheet or internal validation, often near the Km for ATP and substrate.[8]

    • A typical reaction might contain: 1-5 ng/µL PKC enzyme, 0.2 µg/µL substrate peptide, and 10 µM ATP in kinase buffer.

    • Initiate the reaction by adding 24 µL of the kinase reaction mixture to each well. The final volume is 25 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • Average the RLU values for each control and compound concentration.

    • Subtract the "no enzyme" background RLU from all other values.

    • Calculate percent inhibition using the formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background))

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Part II: Cell-Based Kinase Inhibition Assay

While biochemical assays are crucial for determining direct potency, cell-based assays are essential to confirm that a compound can enter cells and inhibit its target in a physiological setting.[10][11] A Western blot assay to measure the phosphorylation of a known downstream substrate of PKC is a direct and reliable method to assess cellular target engagement.[12] Phorbol 12-myristate 13-acetate (PMA) is a potent activator of PKC, and its use allows for the specific interrogation of this pathway. Riluzole has been shown to block PMA-induced PKC activity.[3]

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Extraction & Quantification cluster_western_blot Western Blot Analysis A Seed cells in culture plates and allow to adhere B Pre-treat cells with Riluzole dilutions or DMSO A->B C Stimulate with PKC activator (PMA) for a short duration (e.g., 15-30 min) B->C D Lyse cells on ice and collect protein lysates C->D E Quantify protein concentration (e.g., BCA assay) D->E F Normalize samples and prepare for SDS-PAGE E->F G SDS-PAGE & Protein Transfer F->G H Block membrane and incubate with primary antibodies (p-Substrate, Total Substrate) G->H I Incubate with secondary antibody and detect signal (chemiluminescence) H->I J Quantify band intensity I->J

Figure 2. Workflow for a cell-based Western blot assay to measure kinase inhibition.

Protocol 2: Inhibition of PMA-Induced Substrate Phosphorylation

Objective: To determine if Riluzole can inhibit PKC-mediated phosphorylation of a downstream target (e.g., MARCKS) in cultured cells.

Materials and Reagents:

  • Cell Line: A relevant cell line expressing PKC, such as SH-SY5Y (neuroblastoma) or U-87 MG (glioblastoma).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • This compound (Riluzole)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary Antibodies: Rabbit anti-phospho-MARCKS (Ser152/156), Rabbit anti-total-MARCKS, Mouse anti-GAPDH or β-actin (loading control).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) detection reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours or overnight in low-serum (0.5%) or serum-free media before treatment.

  • Compound Treatment: Pre-incubate cells with various concentrations of Riluzole (e.g., 1, 10, 30 µM) or DMSO vehicle control for 1-2 hours.

  • PKC Stimulation: Add PMA to a final concentration of 100 nM to all wells (except the unstimulated control) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Immediately after stimulation, place plates on ice, aspirate the media, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-MARCKS overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Re-probing: After imaging, strip the membrane and re-probe for total MARCKS and then for a loading control (GAPDH or β-actin) to ensure equal protein loading.

Data Analysis:

  • Densitometry: Quantify the band intensities for phospho-MARCKS, total MARCKS, and the loading control using software like ImageJ.

  • Normalization: For each sample, calculate the normalized phospho-signal by dividing the phospho-MARCKS intensity by the total MARCKS intensity. This corrects for any variations in the total amount of the substrate protein.

  • Interpretation: Compare the normalized phospho-signal in the Riluzole-treated samples to the PMA-stimulated DMSO control. A significant decrease indicates effective inhibition of the PKC pathway in a cellular context.

Data Interpretation and Troubleshooting

ParameterExpected OutcomeTroubleshooting Tips
Biochemical IC50 A clear dose-dependent inhibition curve with an IC50 value in the low-to-mid micromolar range, consistent with published data (~30 µM).[3]No Inhibition: Check enzyme activity, ATP concentration, and compound integrity. High Variability: Ensure proper mixing, check for compound precipitation at high concentrations.
Cellular Phosphorylation Dose-dependent reduction in PMA-stimulated phospho-MARCKS signal with Riluzole pre-treatment.No change in phosphorylation: Confirm cell response to PMA, check antibody performance, assess compound permeability or stability in media.

Safety Precautions

This compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Handle the solid compound and concentrated DMSO stocks in a chemical fume hood. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Joo, J. H., et al. (2000). A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C. Neurobiology of Disease, 7(5), 459-468. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Basta, P. T., et al. (2021). Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). International Journal of Oncology, 59(6), 101. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Riluzole? [Link]

  • Bissaro, M., et al. (2020). Targeting Protein Kinase CK1δ with Riluzole: Could It Be One of the Possible Missing Bricks to Interpret Its Effect in the Treatment of ALS from a Molecular Point of View? ACS Chemical Neuroscience, 11(11), 1596-1608. [Link]

  • Basta, P. T., et al. (2021). Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). PMC. [Link]

  • An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

Sources

Application Note: 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Small Scaffolds in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind with low affinity to a biological target.[2][4] These initial "hits" serve as high-quality starting points for the development of potent and selective drug candidates through a structure-guided optimization process.[3][5] The core principle of FBDD is that smaller, less complex molecules can explore "chemical space" more efficiently, and their simpler binding interactions are often more "atom-efficient," providing a more rational path for potency improvement.[1]

This application note focuses on 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine , a fragment that embodies key characteristics desirable for FBDD campaigns. Its benzoxazole core is a recognized "privileged" scaffold, frequently appearing in biologically active compounds.[6][7][8] The trifluoromethyl group offers a valuable probe for interactions, as fluorine can form key contacts and modulate physicochemical properties like pKa and metabolic stability. The primary amine provides a versatile handle for synthetic elaboration, a critical feature for the "fragment evolution" or "linking" stages of an FBDD project.[9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in an FBDD workflow. We will detail its physicochemical properties and provide step-by-step protocols for its use in primary screening, hit validation, and structural characterization.

Fragment Profile: this compound

A thorough understanding of the fragment's properties is the foundation of any successful FBDD campaign. These characteristics influence solubility, binding interactions, and the potential for synthetic follow-up.

PropertyValueSource
Molecular Formula C₈H₅F₃N₂OPubChem[10]
Molecular Weight 202.13 g/mol PubChem[10]
IUPAC Name This compoundPubChem[10]
CAS Number 20844-69-3PubChem[10]
Hydrogen Bond Donors 1 (amine group)Calculated
Hydrogen Bond Acceptors 3 (amine N, oxazole N, oxazole O)Calculated
Calculated LogP (cLogP) 2.4PubChem[10]

These properties align well with the widely accepted "Rule of Three" for fragment library design (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), suggesting good potential for lead-like properties upon optimization.[11]

The FBDD Workflow: A Phased Approach to Lead Discovery

A typical FBDD campaign is a multi-stage process designed to identify and validate fragment hits robustly, minimizing false positives and providing a clear path for chemical optimization. The use of orthogonal biophysical techniques is critical for confirming true binding events.[12]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Lead Optimization Screening Primary Screen (e.g., DSF, SPR, NMR) High Concentration (mM) Validation Orthogonal Validation (e.g., NMR, ITC) Affinity Determination (KD) Screening->Validation Initial 'Hits' Structure Structure Determination (X-ray Crystallography, NMR) Binding Mode Analysis Validation->Structure Confirmed Binders Optimization Structure-Guided Chemistry (Fragment Growing/Linking) Potency & Property Improvement Structure->Optimization Structural Insights Optimization->Validation New Analogs

Caption: The canonical Fragment-Based Drug Discovery (FBDD) workflow.

Part 1: Primary Screening Protocols

The goal of primary screening is to efficiently identify fragments from a library that interact with the target protein.[13] Given the weak affinities typical of fragments (µM to mM range), highly sensitive biophysical techniques are required.[4][9]

Protocol 1.1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid, cost-effective method to screen for ligand binding by measuring changes in protein thermal stability. Binding of a fragment typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Causality: This assay is based on the principle that the binding of a ligand to a protein's native state shifts the equilibrium away from the unfolded state, thus increasing the energy required to denature the protein. It is an excellent high-throughput primary screen to triage a fragment library.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein (e.g., 2 mg/mL) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 100 mM stock solution of this compound in 100% DMSO. Create a working stock by diluting to 10 mM in the assay buffer.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's recommendation.

  • Assay Setup (96- or 384-well plate):

    • To each well, add the target protein to a final concentration of 2 µM.

    • Add this compound to a final concentration of 200 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

    • Include a "no fragment" control (protein + buffer + DMSO) and a "no protein" control.

    • Add the fluorescent dye to its final working concentration.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.

    • Calculate the change in melting temperature (ΔTm) = Tm (with fragment) - Tm (no fragment control).

    • A ΔTm of ≥ 2 °C is typically considered a positive "hit" worthy of follow-up.

Protocol 1.2: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique that detects binding events in real-time by measuring changes in mass on a sensor chip surface.[14][15][16] It is a gold-standard method for fragment screening.[13]

Causality: This method relies on immobilizing the target protein and flowing potential binding partners (fragments) over the surface. A binding event increases the refractive index at the sensor surface, which is detected as a response. This allows for the direct observation of binding and can provide kinetic information.[16]

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) according to the instrument manufacturer's protocol. Aim for a moderate immobilization level to avoid mass transport limitations.

    • A reference flow cell should be prepared (e.g., mock-coupled or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a 10 mM stock of this compound in 100% DMSO.

    • Prepare the final fragment solution for injection by diluting the stock into the running buffer (e.g., HBS-EP+) to a final concentration of 100 µM. Ensure the DMSO concentration is precisely matched between the sample and the running buffer to minimize solvent artifacts.[14]

  • Screening Run:

    • Equilibrate the system with running buffer.

    • Inject the 100 µM solution of this compound over the target and reference flow cells for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase using running buffer (e.g., 120 seconds).

    • Perform a regeneration step if necessary to remove any bound fragment.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • A clear, concentration-dependent binding response that deviates significantly from buffer-only injections indicates a hit.

    • Hits are typically confirmed and characterized by dose-response analysis to determine the dissociation constant (KD).

Part 2: Hit Validation and Characterization Protocols

A hit from a primary screen must be confirmed using an orthogonal method to ensure it is a true binder and not an artifact of the primary assay.[12]

Protocol 2.1: NMR Spectroscopy for Hit Validation

Nuclear Magnetic Resonance (NMR) is one of the most powerful techniques in FBDD.[4][17][18] It can unambiguously confirm binding, provide structural information, and determine affinity, even for very weak interactions.[18] Ligand-observed NMR experiments are particularly efficient for screening.

Causality: Ligand-observed NMR methods like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) rely on the transfer of magnetization from the protein to a bound ligand.[11] Only fragments that physically interact with the large protein will receive this magnetization and produce a signal, making these techniques highly reliable for identifying true binders.

Methodology (STD NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).

    • Prepare a stock solution of this compound.

    • Add the fragment to the protein solution to a final concentration of 200-500 µM.

  • NMR Acquisition:

    • Acquire a standard 1D proton NMR spectrum to identify the fragment's resonances.

    • Set up the STD experiment. This involves acquiring two spectra:

      • On-resonance spectrum: The protein is selectively saturated with a train of RF pulses at a frequency where only protein resonances absorb (e.g., -1 ppm).

      • Off-resonance spectrum: The saturation is applied at a frequency where no protein or fragment resonances exist (e.g., 40 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the fragment if it binds to the protein. The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface.

    • The presence of signals in the STD difference spectrum provides unambiguous confirmation of binding.

NMR_Validation cluster_0 NMR Experiment Protein Target Protein (Large, Slow Tumbling) Fragment Fragment (Small, Fast Tumbling) Protein->Fragment Binding Magnetization Magnetization Transfer (NOE) RF_Pulse Selective RF Pulse (Saturates Protein) RF_Pulse->Protein On-Resonance Saturation NMR_Signal Fragment Signal Detected in Difference Spectrum Magnetization->NMR_Signal Confirms Interaction

Sources

Troubleshooting & Optimization

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address the significant solubility challenges associated with this compound. We will explore the underlying causes of its poor solubility and provide a series of practical, step-by-step solutions, from basic troubleshooting to advanced formulation strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous solutions?

A1: The low aqueous solubility is a direct consequence of its molecular structure. The molecule combines a rigid, hydrophobic benzoxazole core with a highly lipophilic trifluoromethyl (-CF3) group.[1][2] This -CF3 group significantly increases the molecule's overall hydrophobicity, leading to unfavorable interactions with polar water molecules. Furthermore, the planar nature of the benzoxazole ring system can facilitate strong intermolecular packing in the solid state (crystal lattice), requiring significant energy to break these interactions for solvation to occur.[2]

Q2: I'm preparing for an in vitro assay. What is the best initial approach to dissolve the compound?

A2: The standard initial approach is to first create a high-concentration stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its strong solubilizing power for a wide range of organic molecules.[2][3]

However, a frequent problem known as "crashing out" occurs when this organic stock is diluted into your aqueous assay buffer.[2] This happens because the rapid shift in solvent polarity causes the compound's solubility to drop dramatically, leading to precipitation. To mitigate this, dilute the stock solution slowly into the vigorously stirring (vortexing) buffer and avoid final concentrations that exceed the compound's kinetic solubility limit in the final assay medium.

Q3: The 2-amine group on the molecule looks like it could be protonated. Can I use pH modification to improve solubility?

A3: Absolutely. This is a key strategy. The 2-amine group is basic and can be protonated in an acidic environment to form a positively charged cation. This ionized form, the conjugate acid, is significantly more polar and thus more water-soluble than the neutral free base. By lowering the pH of your aqueous medium (e.g., to pH 2-4), you can dramatically increase the solubility of this compound. This principle is the basis for forming a hydrochloride or other salt of the compound, which will exhibit enhanced aqueous solubility and dissolution rates.[1][3] A hydrochloride salt of this compound is commercially available, confirming the viability of this approach.[4]

Q4: My compound won't dissolve sufficiently even in DMSO. What are other organic solvents I can try for a stock solution?

A4: If DMSO is insufficient, you can test a wider range of organic solvents.[3] Consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which have strong solubilizing properties similar to DMSO. For slightly less polar options, ethanol, isopropanol, or acetonitrile can be evaluated. Gentle warming or sonication can also assist in dissolution, but you must first confirm that the compound is stable under these conditions to avoid degradation.[3]

Section 2: Physicochemical Data Summary

This data, compiled from authoritative sources, is critical for understanding the compound's behavior and designing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₈H₅F₃N₂OPubChem[5]
Molecular Weight 202.13 g/mol PubChem[5]
Calculated LogP 2.4PubChem[5]
Hydrogen Bond Donors 1 (amine group)PubChem[5]
Hydrogen Bond Acceptors 3 (N, O, F)PubChem[5]
Predicted pKa (Basic) ~3.5 - 4.5 (Estimated for 2-aminobenzoxazole)N/A

Note: An experimental pKa value was not found; the value is estimated based on the 2-aminobenzoxazole scaffold and may be influenced by the electron-withdrawing trifluoromethyl group.

Section 3: Troubleshooting Guide for Common Solubility Issues

IssuePotential Cause(s)Recommended Solutions & Rationale
Compound precipitates ("crashes out") upon dilution of organic stock into aqueous buffer. The final concentration exceeds the compound's kinetic solubility in the assay medium. The rapid solvent shift from organic to aqueous promotes precipitation.[2]1. Reduce Final Concentration: Determine the maximum tolerable concentration in your assay medium.[3]2. Use a Co-solvent System: Maintain a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol or propylene glycol in the final aqueous medium to increase solvating power.[1]3. Employ Cyclodextrins: Add a cyclodextrin (e.g., HP-β-CD) to the aqueous buffer before adding the compound stock. The cyclodextrin will encapsulate the hydrophobic molecule, keeping it in solution.[1]
Inconsistent or non-reproducible results in biological assays. Poor solubility leads to variable and inaccurate concentrations of the active compound. Undissolved particles may be present, affecting assay measurements (e.g., light scattering in absorbance assays).1. Confirm Complete Dissolution: Visually inspect all solutions (stock and final dilutions) for any signs of precipitation or cloudiness.[3]2. Filter Stock Solutions: After preparation, filter your high-concentration stock solution through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent, e.g., PTFE for DMSO).3. Determine Thermodynamic Solubility: Use the shake-flask method (Protocol 1) to understand the true equilibrium solubility limit in your specific buffer. This provides a baseline for your experimental concentrations.[2]
Difficulty preparing a high-concentration (>10 mM) stock solution. The compound has inherently low solubility even in common organic solvents.[3]1. Test Alternative Solvents: Systematically test solubility in DMSO, DMF, and NMP.[3]2. Use Gentle Heat/Sonication: Carefully warm the solution (e.g., to 37-40°C) or place it in an ultrasonic bath to aid dissolution. Always check for compound stability first.[3]3. Convert to a Salt Form: Synthesize the hydrochloride salt of the compound. The salt form will have significantly higher solubility in polar organic solvents like methanol or ethanol compared to the free base.

Section 4: Visual Workflow for Solubility Enhancement

This decision tree provides a logical pathway for selecting an appropriate solubilization strategy based on experimental needs.

G start Start: Compound Fails to Dissolve in Aqueous Buffer stock Prepare Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute into Aqueous Medium stock->dilute precipitate Precipitation Occurs? dilute->precipitate no_precipitate Success! Proceed with Experiment precipitate->no_precipitate No ph_adjust Strategy 1: pH Adjustment (Lower pH to < 4) precipitate->ph_adjust Yes ph_adjust->no_precipitate Soluble cosolvent Strategy 2: Add Co-solvent (e.g., 1-5% Ethanol) ph_adjust->cosolvent Fails cosolvent->no_precipitate Soluble cyclo Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclo Fails cyclo->no_precipitate Soluble advanced Strategy 4: Advanced Formulation (Solid Dispersion, Nanonization) cyclo->advanced Fails

Caption: Decision tree for selecting a solubilization strategy.

Section 5: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key experiments and formulation development.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, which is the true, stable solubility of a compound in a given medium.[2]

  • Preparation: Add an excess amount of this compound powder to a known volume (e.g., 2 mL) of your desired aqueous buffer in a sealed glass vial. The solid should be clearly visible at the bottom.

  • Equilibration: Agitate the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully collect the supernatant. To ensure no solid particles are transferred, centrifuge the samples at high speed (>10,000 x g) for 15 minutes or filter through a 0.22 µm syringe filter.[2]

  • Quantification: Prepare a dilution series of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer (if possible) or mobile phase.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method uses a cyclodextrin to form an inclusion complex, effectively shielding the hydrophobic compound from water.[1]

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer at various concentrations (e.g., 1%, 2.5%, 5%, and 10% w/v).[2] Include a control solution with buffer only.

  • Add Compound: Add an excess amount of this compound powder to a fixed volume of each cyclodextrin solution and the control.

  • Equilibrate & Analyze: Follow steps 2-4 from Protocol 1 (Shake-Flask Method) for each concentration.

  • Data Interpretation: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This advanced strategy disperses the drug at a molecular level within a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution.[1][6]

  • Component Selection: Choose a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Soluplus®) and a suitable volatile organic solvent in which both the drug and the polymer are soluble (e.g., methanol or ethanol).

  • Dissolution: Dissolve this compound and the polymer in the chosen solvent. A common starting drug-to-polymer weight ratio is 1:4.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The goal is to create a thin, uniform film on the inside of the flask.

  • Drying: Dry the resulting solid film under a high vacuum for at least 24 hours to remove any residual solvent.

  • Milling and Sizing: Carefully scrape the dried solid dispersion from the flask. Gently grind it with a mortar and pestle and sieve it to obtain a uniform powder.

  • Characterization (Self-Validation): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). The absence of a sharp melting peak (in DSC) and the presence of a broad "halo" instead of sharp Bragg peaks (in PXRD) confirm the amorphous state of the drug within the polymer matrix.[1][3]

G cluster_0 Preparation cluster_1 Processing cluster_2 Validation A Dissolve Drug + Polymer in Volatile Solvent B Solvent Evaporation (Rotovap) A->B C High Vacuum Drying B->C D Milling & Sieving C->D E Characterize with DSC and PXRD D->E F Amorphous Solid Dispersion Powder E->F

Sources

Technical Support Center: Optimizing the Synthesis of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. This valuable heterocyclic scaffold is a key building block in modern medicinal chemistry. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges associated with its synthesis, ensuring reproducibility and high yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and dependable method is the cyclization of 2-amino-4-(trifluoromethyl)phenol with a cyanating agent, typically cyanogen bromide (CNBr). This one-pot reaction is efficient and proceeds through a well-understood mechanism. The starting aminophenol undergoes nucleophilic attack on the cyanogen bromide, followed by an intramolecular cyclization to form the benzoxazole ring system.

Q2: Can you explain the reaction mechanism for the cyclization with cyanogen bromide?

Certainly. The mechanism is a classic example of heterocycle formation involving intramolecular condensation. It proceeds in three main stages:

  • Nucleophilic Attack: The more nucleophilic amino group (-NH₂) of 2-amino-4-(trifluoromethyl)phenol attacks the electrophilic carbon of cyanogen bromide. This forms a reactive N-cyano intermediate.

  • Intramolecular Cyclization: The adjacent phenolic hydroxyl group (-OH), often deprotonated by a base in the reaction mixture, acts as a nucleophile. It attacks the carbon of the nitrile group. This ring-closing step forms the five-membered oxazole ring.

  • Tautomerization: The resulting intermediate rapidly tautomerizes to the stable aromatic 2-aminobenzoxazole structure.

This process efficiently constructs the desired heterocyclic core. Methods for synthesizing related 2-trifluoromethyl benzoxazoles often involve the condensation of aminophenols with sources of a trifluoroacetonitrile equivalent.[1]

Reaction Mechanism Diagram

Reaction_Mechanism Fig. 1: Reaction mechanism for benzoxazole formation. cluster_start Starting Materials cluster_intermediate Intermediates cluster_end Product Aminophenol 2-Amino-4-(trifluoromethyl)phenol N_Cyano N-Cyano Intermediate Aminophenol->N_Cyano Nucleophilic Attack (+ CNBr) CNBr Cyanogen Bromide (Br-C≡N) Cyclized Cyclized Intermediate N_Cyano->Cyclized Intramolecular Cyclization (-HBr) Product 5-(Trifluoromethyl)-1,3- benzoxazol-2-amine Cyclized->Product Tautomerization

Caption: Fig. 1: Reaction mechanism for benzoxazole formation.

Q3: What are the critical safety precautions for this synthesis?

Safety is paramount, especially when working with cyanogen bromide.

  • Cyanogen Bromide (CNBr): CNBr is highly toxic, volatile, and can be absorbed through the skin. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (consider double-gloving).

  • Cyanide Waste: The reaction will generate cyanide-containing waste. This waste must be quenched before disposal. A common method is to treat the aqueous waste with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize the cyanide to the less toxic cyanate.

  • Solvents: The solvents used, such as methanol or ethanol, are flammable and should be handled with care, away from ignition sources.

  • General Hazards: The final product, this compound, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]

Q4: What are the purity considerations for the starting materials?

The purity of the starting 2-amino-4-(trifluoromethyl)phenol is crucial. Impurities, particularly isomers or related phenols, can lead to the formation of difficult-to-separate side products, significantly impacting the final product's purity and overall yield. It is recommended to use a starting material with >98% purity, confirmed by ¹H NMR or GC-MS analysis.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the experiment in a question-and-answer format.

Q: My reaction yield is consistently low or I'm getting no product. What are the potential causes and how can I improve it?

A low or non-existent yield is a common problem that can usually be traced back to one of several factors.

  • Inactive Cyanogen Bromide: CNBr can degrade over time, especially if exposed to moisture. Use a fresh bottle or a properly stored sample. Its activity can be a major variable.

  • Incorrect pH/Base: The cyclization step requires the deprotonation of the phenolic hydroxyl group. The reaction is often performed in a protic solvent like methanol or ethanol with a base like potassium carbonate or sodium bicarbonate to facilitate this. Insufficient base will stall the reaction after the initial N-cyanation.

  • Presence of Water: The reaction should be run under anhydrous conditions. Water can hydrolyze cyanogen bromide, reducing its effective concentration and preventing the reaction from proceeding. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Sub-optimal Temperature: The reaction typically requires gentle heating or reflux to drive the cyclization to completion. If run at room temperature, the reaction may be exceedingly slow or may not proceed at all. Conversely, excessive heat can lead to decomposition.

Q: My final product is impure. What are the likely side products and how can I minimize their formation?

Impurity issues often stem from incomplete reactions or side reactions.

  • Unreacted Starting Material: The most common "impurity" is unreacted 2-amino-4-(trifluoromethyl)phenol. This indicates an incomplete reaction.

    • Solution: Ensure a slight excess (1.1-1.2 equivalents) of cyanogen bromide is used. Increase the reaction time or temperature moderately and monitor via Thin Layer Chromatography (TLC).

  • Formation of Urea Byproducts: If the reaction conditions are not well-controlled, isocyanate intermediates can sometimes form, leading to symmetrical or asymmetrical ureas.

    • Solution: Maintain strict temperature control and ensure the reaction is not overheated. Running the reaction under an inert atmosphere (N₂ or Argon) can also help minimize side reactions.

  • Dimerization/Polymerization: Under overly harsh conditions, phenolic compounds can undergo oxidative side reactions.

    • Solution: Avoid excessively high temperatures and prolonged reaction times beyond what is necessary for completion.

Q: How can I effectively purify the final product? Standard column chromatography is challenging.

Purification can indeed be tricky. While chromatography is an option, recrystallization is often more effective for this specific molecule.

  • Recrystallization: This is the preferred method. A common and effective solvent system is aqueous ethanol or a mixture of ethyl acetate and a nonpolar solvent like heptane or hexane.[3] Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, which can be collected by filtration.

  • Charcoal Treatment: If the crude product is highly colored, dissolving it in a suitable solvent (like ethyl acetate) and treating it with activated charcoal can help remove colored impurities before recrystallization.[3]

  • Column Chromatography: If chromatography is necessary, use a silica gel column with a gradient elution, starting with a nonpolar mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity. The product is moderately polar and can streak on the column; using a small amount of triethylamine (~0.5%) in the eluent can sometimes improve the peak shape.

Troubleshooting Decision Tree

Troubleshooting_Tree start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node Start Experiment Complete CheckYield Is Yield > 75%? Start->CheckYield CheckPurity Is Purity > 98%? CheckYield->CheckPurity Yes LowYield Problem: Low Yield CheckYield->LowYield No End Success! CheckPurity->End Yes ImpureProduct Problem: Impure Product CheckPurity->ImpureProduct No Cause_Reagents Cause: Inactive Reagents / Moisture LowYield->Cause_Reagents Cause_Conditions Cause: Suboptimal Conditions (Temp, Base, Time) LowYield->Cause_Conditions Cause_Incomplete Cause: Incomplete Reaction ImpureProduct->Cause_Incomplete Cause_SideRxn Cause: Side Reactions ImpureProduct->Cause_SideRxn Solution_Purify Action: Optimize Purification (Recrystallization, Charcoal) ImpureProduct->Solution_Purify Solution_Reagents Solution: Use fresh CNBr, anhydrous solvents Cause_Reagents->Solution_Reagents Solution_Conditions Solution: Increase temp/time, check base stoichiometry Cause_Conditions->Solution_Conditions Solution_Incomplete Solution: Increase reaction time, use slight excess of CNBr Cause_Incomplete->Solution_Incomplete Solution_SideRxn Solution: Optimize temperature, use inert atmosphere Cause_SideRxn->Solution_SideRxn

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis. Optimization may be required based on specific lab conditions and reagent batches.

Objective: To synthesize this compound from 2-amino-4-(trifluoromethyl)phenol.

Reagents & Materials:

  • 2-Amino-4-(trifluoromethyl)phenol (1.0 eq.)

  • Cyanogen bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Methanol, anhydrous

  • Deionized water

  • Ethyl acetate

  • Heptane or Hexane

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard work-up and filtration equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-(trifluoromethyl)phenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous methanol to the flask to create a stirrable slurry (approx. 0.2 M concentration relative to the aminophenol).

  • Reagent Addition: While stirring, carefully add cyanogen bromide (1.1 eq.) to the mixture at room temperature. Caution: Perform this step in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane). The disappearance of the starting aminophenol spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Add deionized water to the crude solid and stir for 15 minutes to dissolve any remaining salts.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot ethanol (or an ethyl acetate/heptane mixture) to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Experimental Workflow

Experimental_Workflow Fig. 2: A generalized workflow for the synthesis. cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dry_Glassware Dry_Glassware Weigh_Reagents Weigh_Reagents Setup_Apparatus Setup_Apparatus Add_Reagents Add_Reagents Heat_to_Reflux Heat_to_Reflux Monitor_TLC Monitor_TLC Cool_and_Filter Cool_and_Filter Concentrate Concentrate Recrystallize Recrystallize Dry_Product Dry_Product NMR_Analysis NMR_Analysis MS_Analysis MS_Analysis

Caption: Fig. 2: A generalized workflow for the synthesis.

Section 4: Reaction Condition Optimization Data

The following table summarizes typical conditions and expected outcomes for this synthesis. These values serve as a guide for optimization.

EntryBase (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
1K₂CO₃ (2.0)Methanol65 (Reflux)580-90%Standard, reliable conditions.
2NaHCO₃ (2.0)Ethanol78 (Reflux)675-85%Weaker base may require longer time.
3K₂CO₃ (2.0)Acetonitrile82 (Reflux)480-88%Aprotic solvent, works well.
4K₂CO₃ (1.0)Methanol65 (Reflux)8<50%Incomplete reaction due to insufficient base.
5K₂CO₃ (2.0)Methanol25 (RT)24<20%Temperature is too low for efficient cyclization.
References
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH). Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Optimization of Reaction Conditions. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). Available at: [Link]

  • Process for the purification of substituted benzoxazole compounds. Google Patents.
  • Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis. National Institutes of Health (NIH). Available at: [Link]

  • Cyanation of aromatic halides. ACS Publications. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Available at: [Link]

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Royal Society of Chemistry. Available at: [Link]

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. National Institutes of Health (NIH). Available at: [Link]

  • Cyanation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

Sources

Technical Support Center: Purification of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and standardized protocols for the purification of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine (C₈H₅F₃N₂O, MW: 202.13 g/mol )[1]. This molecule is a critical building block in medicinal chemistry and materials science, but its unique physicochemical properties, imparted by the potent electron-withdrawing trifluoromethyl group and the heterocyclic core, present distinct purification challenges[2][3]. This document is intended for researchers, chemists, and drug development professionals to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A: Impurities are typically route-dependent. A common synthesis involves the cyclization of 2-amino-4-(trifluoromethyl)phenol with a cyanating agent[4]. Potential impurities include:

  • Unreacted Starting Material: 2-amino-4-(trifluoromethyl)phenol.

  • Incomplete Cyclization Products: Open-chain intermediates such as N-(2-hydroxy-5-(trifluoromethyl)phenyl)cyanamide or related thiourea analogs if isothiocyanates are used[5].

  • Side-Reaction Products: Depending on the reagents, byproducts from the cyanating agent (e.g., sulfonamides) or dimerization/polymerization of reactive intermediates can occur[4].

  • Isomers: Impurities from the synthesis of the 2-amino-4-(trifluoromethyl)phenol starting material may carry through the reaction.

Q2: How does the trifluoromethyl (CF₃) group specifically impact the purification strategy?

A: The CF₃ group is a strong electron-withdrawing group that significantly alters the molecule's properties:

  • Polarity Modification: It increases the molecule's overall polarity and can lead to unexpected elution behavior in chromatography. The high electronegativity can destabilize cationic intermediates, which may influence the compound's stability under certain conditions[6].

  • Solubility Changes: It affects solubility in common organic solvents. While it enhances solubility in some fluorinated solvents, it can decrease solubility in non-polar hydrocarbon solvents.

  • Acidity/Basicity Modulation: The CF₃ group reduces the basicity of the exocyclic amino group and the aromatic ring system, which can impact the efficiency of acid-base extractions.

Q3: I have a crude solid product. Should I start with recrystallization or column chromatography?

A: As a first-line approach, recrystallization is often sufficient for purifying 2-aminobenzoxazole derivatives and is more scalable and economical than chromatography[7]. However, if the crude product is an oil, highly discolored, or shows multiple closely-spaced spots on a Thin Layer Chromatography (TLC) plate, proceeding directly to column chromatography is more efficient. A preliminary TLC analysis is essential for making this decision.

Q4: What are the recommended storage conditions for the purified compound?

A: this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Room temperature storage is generally acceptable for short-to-medium term use. For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended to prevent potential degradation.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification workflow.

Problem 1: My crude product is an oily residue or a sticky solid that fails to crystallize.
  • Underlying Cause: This is often due to the presence of residual solvents (e.g., DMF, DMSO) or low-melting point impurities that act as a eutectic mixture, inhibiting the formation of a stable crystal lattice.

  • Troubleshooting Workflow:

start Oily or Sticky Crude Product triturate Step 1: Trituration (See SOP 1, Part A) start->triturate check_solid Is the product a solid powder? triturate->check_solid recrystallize Step 2: Recrystallize (See SOP 1, Part B) check_solid->recrystallize Yes chromatography Proceed to Column Chromatography (See SOP 2) check_solid->chromatography No check_purity Is the product pure by TLC/NMR? recrystallize->check_purity end Pure Crystalline Product check_purity->end Yes check_purity->chromatography No

Caption: Workflow for handling non-crystalline crude product.

Problem 2: Recrystallization attempts result in poor recovery or complete failure to precipitate.
  • Underlying Cause: The chosen solvent system is suboptimal. The compound may be too soluble even at low temperatures, or nucleation is inhibited.

  • Solution: Systematic Solvent Screening. The key to successful recrystallization is identifying a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemPolarityBoiling Point (°C)Rationale & Comments
Single Solvents
Ethanol/WaterPolar Protic~78 (Ethanol)Excellent choice. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
IsopropanolPolar Protic82Often provides good solubility differential. Safer than methanol.
AcetonitrilePolar Aprotic82Good for moderately polar compounds.
TolueneNon-polar111Effective for removing non-polar impurities. Higher boiling point requires caution.
Ethyl AcetateMid-Polarity77Good general-purpose solvent, but may co-dissolve similar-polarity impurities.
Solvent Pairs
Dichloromethane/HexaneMid/Non-polar~40 (DCM)Dissolve in minimal hot DCM, add hexane as an anti-solvent until turbidity appears, then cool.
Ethyl Acetate/HexaneMid/Non-polar~77 (EtOAc)A classic pair for controlling polarity and inducing crystallization.
  • Expert Tip: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single seed crystal from a previous batch to induce nucleation.

Problem 3: Thin Layer Chromatography (TLC) shows co-eluting spots or streaking.
  • Underlying Cause: The polarity of the impurity is very close to that of the product. The basic amine can also interact strongly with the acidic silica gel, causing streaking.

  • Solution: Optimization of Column Chromatography.

  • Modify Eluent Polarity: Systematically vary the ratio of your polar/non-polar solvents (e.g., from 10% to 50% ethyl acetate in hexanes).

  • Change Solvents: If adjusting ratios fails, switch one of the solvents. For example, replace ethyl acetate with dichloromethane or a small amount of methanol to alter selectivity.

  • Add a Basic Modifier: To prevent streaking, add a small amount of triethylamine (~0.5-1%) or ammonia in methanol to the eluent system. This deactivates the acidic sites on the silica gel.

  • Consider Reverse-Phase: If normal-phase chromatography fails, reverse-phase (C18) chromatography using a polar eluent system (e.g., acetonitrile/water or methanol/water) can be highly effective for separating trifluoromethylated compounds[6].

Problem 4: The product appears pure by TLC but NMR or HPLC analysis reveals a persistent impurity.
  • Underlying Cause: An impurity with identical chromatographic behavior under the chosen conditions is present. This requires an orthogonal purification method that separates based on a different chemical property.

  • Solution: Purification via Acid-Base Extraction. This technique leverages the basicity of the exocyclic amino group to separate the product from neutral or acidic impurities.

start Impure Product in Organic Solvent (e.g., EtOAc) add_acid 1. Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers 2. Separate Layers add_acid->separate_layers organic_layer Organic Layer: Contains Neutral/ Acidic Impurities separate_layers->organic_layer Phase 1 aqueous_layer Aqueous Layer: Contains Protonated Product (Salt) separate_layers->aqueous_layer Phase 2 basify 3. Basify Aqueous Layer with NaOH or NaHCO₃ to pH > 9 aqueous_layer->basify extract_organic 4. Re-extract with Fresh Organic Solvent basify->extract_organic final_organic Final Organic Layer: Contains Purified Product extract_organic->final_organic dry_concentrate 5. Dry (Na₂SO₄) and Concentrate final_organic->dry_concentrate end Purified Product dry_concentrate->end

Caption: Workflow for purification via acid-base extraction.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Purification by Recrystallization

A. Trituration (for oily/sticky solids)

  • Place the crude product in a flask.

  • Add a small volume of a poor solvent in which the product is expected to be insoluble (e.g., cold hexanes or diethyl ether).

  • Using a spatula or glass rod, vigorously stir and scrape the material. The goal is to wash away soluble impurities and induce the product to solidify.

  • Filter the resulting solid and wash with a small amount of the cold solvent.

  • Dry the solid under vacuum.

B. Single-Solvent Recrystallization

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the selected solvent (see Table 1).

  • Heat the mixture to a gentle boil with stirring until all the solid dissolves. Add more solvent in small portions if needed, aiming for a saturated solution at the boiling point.

  • Remove the flask from heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small portion of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

SOP 2: Flash Column Chromatography (Silica Gel)
  • Prepare the Column: Select a column size appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the non-polar component of your eluent system (e.g., hexane).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Carefully add the eluent to the top of the column. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Collect Fractions: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

SOP 3: Purification via Acid-Base Extraction
  • Dissolve the impure product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer (containing the protonated product) into a clean flask.

  • Wash the organic layer once more with 1M HCl and combine the aqueous extracts.

  • Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 3M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >9. A precipitate (the free amine product) should form.

  • Extract the product from the basified aqueous solution two to three times with fresh portions of ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

References

  • Vertex Pharmaceuticals, Inc. (2012). 2-aminobenzoxazole process. U.S.
  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • Gentry, Z. R., et al. (2025). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. [Link]

  • Patil, S. A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • Wang, H., et al. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules. [Link]

  • Gentry, Z. R., et al. (2023). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71692540, this compound. [Link]

  • Tiritiris, I., et al. (2021). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. IUCrData. [Link]

  • Aobchey, P. Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. [Link]

  • Patel, R. P., et al. (2013). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology. [Link]

  • Kumar, R., et al. (2021). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Guzow-Krzemińska, B., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Bioorganic Chemistry. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Shaik, A. B., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure. [Link]

  • Henan Jiangbo Chemical Co., Ltd. (2018). A kind of process for purification of albendazole.

Sources

Technical Support Center: Stability of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling this compound in solution. Given the nuanced stability profile of benzoxazole derivatives, this resource aims to equip you with the knowledge to anticipate and address common challenges encountered during your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability concerns for this compound revolve around its potential for hydrolysis and limited solubility in aqueous media. The benzoxazole ring system can be susceptible to cleavage under certain pH conditions, and the overall lipophilicity of the molecule can lead to precipitation when transitioning from organic stock solutions to aqueous buffers.

Q2: In which solvents should I prepare my stock solution?

For optimal stability of the stock solution, it is recommended to use aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally inert and can solubilize a wide range of organic compounds. Prepare high-concentration stock solutions (e.g., 10-50 mM) and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Precipitation Upon Addition to Aqueous Buffer

Symptom: Immediately upon diluting your organic stock solution of this compound into an aqueous buffer (e.g., PBS), a white precipitate or cloudiness appears.

Cause: This is a common solubility issue. The high concentration of the compound in the organic stock is no longer soluble when the solvent environment abruptly becomes predominantly aqueous.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease Final Concentration start->step1 Initial Step step2 Incorporate a Co-solvent step1->step2 If precipitation persists step3 Adjust Buffer pH step2->step3 If still precipitating step4 Sonication/Vortexing step3->step4 To aid dissolution end_point Homogeneous Solution step4->end_point Success parent This compound C₈H₅F₃N₂O product1 2-Amino-4-(trifluoromethyl)phenyl formamide C₈H₇F₃N₂O parent->product1 Acid-catalyzed hydrolysis (Ring Opening) product2 2-Amino-5-(carboxy)benzoxazole C₈H₆N₂O₃ parent->product2 Base-catalyzed hydrolysis (CF₃ to COOH)

Caption: Plausible hydrolytic degradation pathways.

Protocol for a Preliminary Stability Study:

This protocol will help you assess the stability of your compound under your specific experimental conditions.

Materials:

  • This compound

  • Your chosen aqueous buffer (e.g., PBS pH 7.4)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a solution of your compound in the aqueous buffer at the final concentration used in your experiments.

    • Divide the solution into three aliquots. Adjust the pH of two of the aliquots to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions, respectively, leaving one at the original buffer pH.

    • Prepare a control sample in a stable organic solvent like acetonitrile or DMSO.

  • Incubation:

    • Incubate all samples under the same temperature and light conditions as your experiment.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

    • Immediately analyze the samples by HPLC or LC-MS.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.

    • Look for the appearance of new peaks, which are potential degradation products.

Data Interpretation:

ConditionExpected Outcome for Parent Compound Peak AreaImplication
Control (Organic Solvent) StableThe compound is stable in the organic solvent.
Aqueous Buffer (Experimental pH) Gradual DecreaseThe compound has limited stability under your experimental conditions.
Acidic Buffer (e.g., pH 3) Rapid DecreaseThe compound is highly susceptible to acid-catalyzed hydrolysis. [2][3]
Basic Buffer (e.g., pH 9) Potential DecreaseThe compound may be susceptible to base-catalyzed hydrolysis. [1]

Best Practices for Handling and Storage

  • Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous aprotic solvent like DMSO. Store at -20°C or -80°C in small, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.

  • Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxidation.

  • Quality Control: Periodically check the purity of your stock solution using an appropriate analytical method like HPLC to ensure its integrity.

By understanding the potential stability challenges and implementing these troubleshooting and handling strategies, you can ensure the reliability of your experimental results when working with this compound.

References

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (n.d.). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.)[4]. (n.d.). ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds. (n.d.).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Wang, S., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
  • Kumar, R. V. (2025, August 7). (PDF) Synthetic Strategies Towards Benzoxazole Ring Systems.
  • Schellinger, A. P., & Carr, P. W. (2014, August 22).
  • Royal Society of Chemistry. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
  • American Chemical Society. (2019, January 7).
  • Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. (n.d.).
  • ANALYTICAL METHODS FOR THE DEGRAD
  • Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (n.d.). PMC.
  • Methods for the discovery of small molecules to monitor and perturb the activity of the human proteasome. (2020, December 4). PubMed Central.
  • Royal Society of Chemistry. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.
  • Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. (n.d.).
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 19). PMC.
  • Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. (n.d.). ChemRxiv.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (n.d.).
  • 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. (n.d.).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

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Technical Support Center: Overcoming Poor Yield in 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the yield and purity of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry, often utilized for the development of novel therapeutic agents.[1][2] The benzoxazole scaffold is a prominent feature in many biologically active compounds.[3][4] However, the synthesis of this specific derivative can be prone to low yields due to the electron-withdrawing nature of the trifluoromethyl group and the potential for side reactions. Common synthetic routes often involve the cyclization of 2-amino-4-(trifluoromethyl)phenol with a cyanating agent, but this process can be sensitive to reaction conditions.

This guide will address the common pitfalls in this synthesis and provide evidence-based solutions to enhance your reaction outcomes.

Troubleshooting Guide: Q&A Format

This section is structured to directly address specific problems you may be encountering in the laboratory.

Question 1: My reaction yield is consistently low, even after extended reaction times. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent issue and can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Cyclization: The intramolecular cyclization of the intermediate is often the rate-limiting step. The electron-withdrawing trifluoromethyl group can deactivate the aromatic ring, making the nucleophilic attack of the hydroxyl group more difficult.[5]

    • Solution:

      • Increase Reaction Temperature: Many benzoxazole syntheses benefit from higher temperatures to overcome the activation energy of the cyclization step.[6][7] Monitor the reaction by TLC to avoid decomposition at excessive temperatures.

      • Choice of Lewis Acid: The use of a Lewis acid catalyst can activate the cyanating agent, facilitating the initial nucleophilic attack by the amino group.[8] Consider screening different Lewis acids such as BF₃·Et₂O or ZnCl₂ to find the most effective one for your specific substrate.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products or leave unreacted starting material.

    • Solution:

      • Optimize Reactant Ratios: Systematically vary the molar ratios of 2-amino-4-(trifluoromethyl)phenol to the cyanating agent. A slight excess of the cyanating agent may be beneficial, but a large excess can lead to side reactions.

  • Degradation of Starting Materials or Product: The starting materials or the final product may be sensitive to the reaction conditions, leading to decomposition and lower yields.

    • Solution:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol starting material.[9]

      • Control Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

Answer: The formation of side products is a common reason for poor yields and purification challenges. Here are some likely culprits and mitigation strategies:

  • Formation of Ureas or Guanidines: If using cyanogen bromide or a similar reagent, side reactions with the amine can lead to the formation of ureas or guanidines.

    • Solution:

      • Controlled Addition of Reagents: Add the cyanating agent slowly and at a low temperature to control the reaction rate and minimize side reactions.

      • Alternative Cyanating Agents: Consider using less reactive or more selective cyanating agents.

  • Polymerization: Aminophenols can be prone to polymerization under harsh reaction conditions.

    • Solution:

      • Milder Reaction Conditions: Explore lower reaction temperatures or the use of milder catalysts.

      • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents may interfere with some cyanating agents, while aprotic solvents like dioxane or THF are often preferred.

Question 3: My product is difficult to purify, and I'm losing a significant amount during column chromatography. What are some effective purification strategies?

Answer: Purification can indeed be a bottleneck. The polarity of this compound can make it challenging to separate from polar byproducts.

  • Crystallization: This is often the most effective method for obtaining high-purity material.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography Optimization:

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) can improve separation.

    • Silica Gel Deactivation: The amine group can interact strongly with acidic silica gel, leading to tailing and poor separation. Consider using silica gel that has been treated with a small amount of triethylamine in the eluent to neutralize acidic sites.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time and temperature for the synthesis of this compound?

A1: This can vary depending on the specific reagents and catalysts used. A common starting point is to reflux the reaction in a solvent like 1,4-dioxane for 24-30 hours.[8] However, optimization is key, and monitoring the reaction by TLC is crucial to determine the optimal time.

Q2: Can I use a different starting material instead of 2-amino-4-(trifluoromethyl)phenol?

A2: Yes, various substituted 2-aminophenols can be used to synthesize a range of benzoxazole derivatives.[10][11] The reaction conditions may need to be re-optimized for different substrates.

Q3: Is the trifluoromethyl group stable under the reaction conditions?

A3: The trifluoromethyl group is generally very stable and unreactive under most conditions used for benzoxazole synthesis.

Q4: What are the safety precautions I should take when working with cyanating agents like cyanogen bromide?

A4: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be familiar with the safety data sheet (SDS) for all reagents used.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Amino-4-(trifluoromethyl)phenol

  • Cyanogen bromide (or an alternative cyanating agent)

  • Anhydrous 1,4-dioxane

  • Lewis acid catalyst (e.g., BF₃·Et₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • To a stirred solution of 2-amino-4-(trifluoromethyl)phenol (1.0 eq) in anhydrous 1,4-dioxane under an inert atmosphere, add the Lewis acid catalyst (e.g., BF₃·Et₂O, 2.0 eq).

  • Cool the mixture to 0 °C and slowly add a solution of the cyanating agent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, 1.5 eq) in anhydrous 1,4-dioxane.[8]

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC. Once the starting material is consumed (typically 24-30 hours), cool the reaction to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Data Presentation
ParameterCondition 1Condition 2 (Optimized)
Catalyst NoneBF₃·Et₂O (2 eq)
Solvent Ethanol1,4-Dioxane
Temperature Room TemperatureReflux
Reaction Time 48 hours26 hours
Yield < 20%45-60%[8]

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminophenol 2-Amino-4-(trifluoromethyl)phenol ActivatedComplex Activated Complex Aminophenol->ActivatedComplex CyanatingAgent Cyanating Agent (e.g., NCTS) CyanatingAgent->ActivatedComplex LewisAcid Lewis Acid (e.g., BF₃·Et₂O) LewisAcid->CyanatingAgent Activation NucleophilicAttack Intermediate after Nucleophilic Attack ActivatedComplex->NucleophilicAttack Nucleophilic attack by amino group CyclizationIntermediate Cyclization Intermediate NucleophilicAttack->CyclizationIntermediate Intramolecular cyclization Product 5-(Trifluoromethyl)-1,3- benzoxazol-2-amine CyclizationIntermediate->Product Elimination

Caption: Proposed reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Issue CheckCompletion Is the reaction going to completion? Start->CheckCompletion Incomplete No CheckCompletion->Incomplete TLC shows starting material Complete Yes CheckCompletion->Complete TLC shows no starting material OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Screen Catalysts - Check Stoichiometry Incomplete->OptimizeConditions CheckSideProducts Are there significant side products? Complete->CheckSideProducts OptimizeConditions->CheckSideProducts SideProducts Yes CheckSideProducts->SideProducts NoSideProducts No CheckSideProducts->NoSideProducts MinimizeSideProducts Minimize Side Products: - Controlled Reagent Addition - Use Inert Atmosphere - Optimize Solvent SideProducts->MinimizeSideProducts CheckPurification Is product lost during purification? NoSideProducts->CheckPurification MinimizeSideProducts->CheckPurification PurificationLoss Yes CheckPurification->PurificationLoss NoPurificationLoss No CheckPurification->NoPurificationLoss OptimizePurification Optimize Purification: - Crystallization - Optimize Chromatography PurificationLoss->OptimizePurification End Improved Yield NoPurificationLoss->End OptimizePurification->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH). [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed. [Link]

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. National Institutes of Health (NIH). [Link]

  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. MDPI. [Link]

  • Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. [Link]

  • Method for preparing 5-trifluoromethyl uracil.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. Taylor & Francis Online. [Link]

  • Optimization of the reaction using different bases and solvents. ResearchGate. [Link]

  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. ResearchGate. [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Publications. [Link]

  • Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]

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Technical Support Center: Troubleshooting Assay Interference with 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance for common issues related to assay interference that may arise when working with this and other novel small molecules. Our goal is to equip you with the scientific rationale and practical protocols to identify, understand, and mitigate potential artifacts, ensuring the integrity and reliability of your research data.

Introduction: Proactive Troubleshooting for a Novel Benzoxazole Derivative

This compound is a heterocyclic compound with potential applications in various biological assays. While not currently flagged as a Pan-Assay Interference Compound (PAINS), its structural features—a benzoxazole core and a trifluoromethyl group—necessitate a proactive approach to assay validation.[1][2] Small molecules can interfere with assays through various mechanisms that are independent of specific, on-target biological activity, leading to misleading results.[3][4][5] This guide addresses the most common interference phenomena and provides structured methodologies to diagnose them.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₅F₃N₂OPubChem[6]
Molecular Weight 202.13 g/mol PubChem[6]
XLogP3 (Predicted) 2.4PubChem[6]
Physical Form Solid---
CAS Number 20844-69-3PubChem[6]

The predicted octanol-water partition coefficient (XLogP3) of 2.4 suggests a moderate lipophilicity, which is a factor that can sometimes contribute to nonspecific interactions or aggregation behavior in aqueous assay buffers.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My dose-response curve for this compound is unusually steep and shows a high Hill slope. Could this be an artifact?

Answer: Yes, an unusually steep dose-response curve is a classic hallmark of compound aggregation.[7] Many small molecules, particularly at micromolar concentrations in aqueous buffers, can self-associate to form colloidal aggregates.[7][8] These aggregates can non-specifically sequester and inhibit enzymes or other proteins, leading to apparent biological activity that is false.[8][9] The inhibition is often characterized by a sharp concentration dependence, as the activity only manifests above the critical aggregation concentration (CAC).

Aggregates are thought to function by adsorbing proteins onto their surfaces, leading to partial denaturation and loss of function. This mechanism is non-specific and can affect a wide range of proteins, making aggregators frequent hitters in high-throughput screening (HTS) campaigns.

cluster_0 Below Critical Aggregation Concentration (CAC) cluster_1 Above Critical Aggregation Concentration (CAC) A Compound Monomers B Active Protein A->B No Interaction C Normal Assay Signal B->C D Compound Aggregates E Protein Adsorption & Denaturation D->E F Inactive Protein E->F G Loss of Assay Signal (False Positive) F->G

Caption: Mechanism of Assay Interference by Compound Aggregation.

The most direct way to test for aggregation-based activity is to determine if the observed inhibition is sensitive to the presence of a non-ionic detergent.

Protocol 1: Detergent-Based Counter-Screen

Objective: To determine if the inhibitory activity of this compound is attenuated by a non-ionic detergent.

Materials:

  • This compound stock solution (in DMSO)

  • Primary assay buffer

  • Triton X-100 or Tween-80 (0.01% - 0.1% w/v final concentration)

  • All other primary assay components (enzyme, substrate, etc.)

Procedure:

  • Prepare two sets of assay reactions in parallel.

  • Set A (Control): Perform the primary assay according to your standard protocol, including a dose-response titration of the compound.

  • Set B (Detergent): Perform the identical assay, but supplement the assay buffer with 0.01% Triton X-100. Ensure the detergent is added before the compound and protein.

  • Incubate and read both sets of plates.

  • Analysis: Compare the IC₅₀ values from both sets. A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ in the presence of detergent strongly suggests the compound is acting via an aggregation-based mechanism.[7] True inhibitors that bind specifically to a target protein are typically insensitive to low concentrations of non-ionic detergents.

Protocol 2: Direct Detection with Dynamic Light Scattering (DLS)

Objective: To directly observe the formation of aggregates at relevant assay concentrations.

Procedure:

  • Prepare samples of this compound in the final assay buffer at concentrations spanning the observed IC₅₀. Ensure the final DMSO concentration is matched across all samples and controls.

  • Include a buffer-only and a buffer-with-DMSO control.

  • Transfer samples to a suitable microplate (e.g., 384-well).[10][11]

  • Use a plate-based DLS instrument to measure the size distribution of particles in each well.[12][13]

  • Analysis: The appearance of particles in the size range of 50-1000 nm that correlates with the compound's inhibitory concentration is strong evidence of aggregation.[7]

Question 2: I'm seeing a high background signal or an unexpected increase in signal in my fluorescence-based assay. How can I determine if this compound is the cause?

Answer: This issue is likely due to the intrinsic fluorescence (autofluorescence) of the compound itself. Many organic molecules, including those with heterocyclic ring systems like benzoxazole, can absorb light and emit it at different wavelengths.[14] If the compound's emission spectrum overlaps with the detection wavelength of your assay's fluorophore, it will contribute to the signal and can be misinterpreted as biological activity (a false positive) or mask true inhibition (a false negative).[15][16]

Compound autofluorescence interferes by directly adding photons to the detector that are not generated by the assay's reporter system. This interference is concentration-dependent and depends on the spectral properties of the compound and the assay's optical settings.

cluster_0 Standard Assay Readout cluster_1 Interference Scenario A Excitation Light B Assay Fluorophore A->B C Specific Emission (Signal) B->C D Excitation Light E Assay Fluorophore D->E G Interfering Compound D->G F Specific Emission E->F I Detector F->I H Compound Emission (Noise) G->H H->I J Inflated Signal (False Positive) I->J

Caption: Mechanism of Assay Interference by Compound Autofluorescence.

A simple counter-screen can quickly determine if the compound is fluorescent under your specific assay conditions.

Protocol 3: Autofluorescence Counter-Screen

Objective: To measure the intrinsic fluorescence of this compound under assay conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Assay buffer

  • Microplate identical to the one used in the primary assay

Procedure:

  • Create a plate layout that includes a dose-response titration of the compound in the assay buffer.

  • Crucially, omit one or all key biological components of the assay (e.g., the enzyme, detection substrate, or cells). The goal is to measure the compound's signal in isolation.

  • Include wells with buffer and DMSO alone as negative controls.

  • Read the plate using the exact same instrument settings (excitation/emission wavelengths, gain, etc.) as the primary assay.

  • Analysis: If you observe a concentration-dependent increase in signal in the wells containing only the compound, this confirms that the compound is autofluorescent and is interfering with the assay readout.[17][18]

Mitigation Strategies:

  • Red-Shifted Dyes: If possible, switch to a fluorescent reporter dye that excites and emits at longer wavelengths (red-shifted), as fewer library compounds tend to fluoresce in this region.[15]

  • Pre-read Correction: Some plate readers allow for a "pre-read" of the plate after compound addition but before the addition of the final assay reagent. This background signal can then be subtracted from the final endpoint reading.

Question 3: My results are inconsistent, and the compound seems to lose activity over time or when I use a different batch of protein. What could be happening?

Answer: This behavior may indicate that this compound is acting as a non-specific reactive compound. Certain chemical motifs can react covalently or non-covalently with proteins, often with nucleophilic residues like cysteine.[3] This can lead to irreversible inhibition that is often time-dependent and stoichiometric, meaning the degree of inhibition can depend on the concentration of the protein.

Chemically reactive compounds can modify proteins in a non-specific manner, leading to loss of function. This is a common source of false positives in HTS. While the structure of this compound does not contain a classic, highly reactive "warhead," reactivity can sometimes be unmasked under specific assay conditions (e.g., pH, presence of cofactors).

Protocol 4: Pre-incubation and B-mercaptoethanol (BME) Quench

Objective: To determine if the compound's activity is time-dependent and can be competed by a nucleophile.

Materials:

  • This compound stock solution (in DMSO)

  • Target protein

  • Assay buffer

  • β-mercaptoethanol (BME) or Dithiothreitol (DTT)

Procedure:

  • Time Dependence: Design an experiment where you pre-incubate the compound and the target protein together for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate. A time-dependent increase in inhibition (decreasing IC₅₀ with longer pre-incubation) suggests covalent or slow, tight binding.

  • Nucleophile Competition:

    • Set up your standard assay.

    • In a parallel set of wells, add a high concentration (e.g., 1 mM) of a thiol-containing nucleophile like BME or DTT to the assay buffer before adding the compound and protein.

    • Compare the dose-response curves. If the compound's potency is significantly reduced in the presence of BME/DTT, it suggests the compound may be reacting with nucleophilic residues on the protein, and this interaction is being competed by the excess thiol reagent.

Protocol 5: Target-Independent Counter-Screen (e.g., Luciferase Inhibition)

Objective: To determine if the compound inhibits a well-characterized, unrelated protein, which would suggest promiscuous activity.

Procedure:

  • Utilize a commercially available luciferase assay kit.

  • Perform a dose-response assay with this compound against the luciferase enzyme.

  • Analysis: Inhibition of a reporter enzyme like luciferase, which is unrelated to your primary target, is a strong indicator of non-specific, promiscuous activity.[4][5][19]

Summary and Best Practices

When working with novel compounds like this compound, it is crucial to build a validation workflow that anticipates common assay artifacts. The observation of "activity" in a primary screen is only the first step. A rigorous series of counter-screens and orthogonal assays is essential to triage false positives and ensure that resources are focused on compounds with genuine, specific biological activity.

A Primary Screen Hit (Apparent Activity) B Is dose-response steep or shifted by detergent? A->B C Potential Aggregator B->C Yes E Is the assay fluorescence-based? B->E No D Confirm with DLS C->D F Run Autofluorescence Counter-Screen E->F Yes G Is activity time-dependent? E->G No F->G H Potential Reactive Cmpd G->H Yes J Orthogonal Assay (Different Technology) G->J No I Test Nucleophile Competition (BME) H->I K Confirmed Hit J->K Activity Confirmed

Caption: Troubleshooting Workflow for Primary Screening Hits.

By employing these structured, evidence-based troubleshooting guides, researchers can confidently validate their findings and avoid the common pitfalls of small molecule assay interference.

References

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]

  • Assay Guidance Manual. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Biotechnology Information. [Link]

  • Dahlin, J. L., Baell, J., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual. National Institutes of Health. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10). [Link]

  • Markossian, S., Grossman, A., & Baskir, H. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Coussens, N. P., et al. (2020). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Advancing Translational Sciences. [Link]

  • Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 17(9), 1073-1085. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1). [Link]

  • Cunningham, B. T., et al. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 17(4), 437-446. [Link]

  • PubChem. (n.d.). 5-(Trifluoromethyl)-1,2-benzoxazol-3-amine. National Center for Biotechnology Information. [Link]

  • Cambridge MedChem Consulting. (n.d.). Frequent Hitters, False Positives, Promiscuous Compounds. Cambridge MedChem Consulting. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • De Mol, E., et al. (2017). Methods of probing the interactions between small molecules and disordered proteins. Chemical Communications, 53(50), 6544-6558. [Link]

  • De Mol, E., et al. (2017). Methods of probing the interactions between small molecules and disordered proteins. ResearchGate. [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]

  • AZoM. (2017). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. AZoM. [Link]

  • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9763-9772. [Link]

  • Seidler, J., McGovern, S. L., Dror, O., & Shoichet, B. K. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(20), 4477-4486. [Link]

  • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. ResearchGate. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Cell, 163(7), 1591-1604. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of about 5 μM of the compounds under investigation.... ResearchGate. [Link]

  • Chemsrc. (n.d.). CAS#:1820707-59-2 | this compound hydrochloride. Chemsrc. [Link]

  • Coussens, N. P., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. [Link]

  • PubMed. (2020). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. [Link]

  • Felouat, A., et al. (2021). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 5(1), e2021004. [Link]

  • Dahlin, J. L., Baell, J., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. PubMed. [Link]

  • Auld, D. S. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Nair, V., et al. (2003). Synthesis and fluorescence properties of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 42(11), 2863-2867. [Link]

  • Journal of Research in Chemistry. (2022). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry. [Link]

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

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Technical Support Center: Optimizing Selectivity of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-(trifluoromethyl)-1,3-benzoxazol-2-amine scaffold is a privileged structure in modern medicinal chemistry, frequently employed as a core fragment in the design of small molecule kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a powerful starting point for inhibitor design. The trifluoromethyl (CF3) group is particularly advantageous, enhancing metabolic stability, lipophilicity, and binding affinity through various non-covalent interactions.[1][2][3] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity for the target kinase over hundreds of structurally similar off-targets.[4]

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting common selectivity issues and answering frequently asked questions encountered during the optimization of this compound derivatives.

Section 1: Troubleshooting Guide - Common Selectivity Challenges

This section addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My lead compound demonstrates potent on-target activity but hits multiple off-target kinases in a broad panel screen. Where do I begin to improve selectivity?

A1: Initial Diagnosis and Strategy

This is a common and critical challenge in kinase drug discovery.[5] The promiscuity of your compound indicates that its pharmacophore is interacting with features common to many kinase active sites. The goal is to introduce chemical modifications that exploit the subtle differences between your primary target and the observed off-targets.

Recommended Strategy: Structure-Based Selectivity Enhancement

  • Bioinformatic & Structural Analysis:

    • Identify Key Differences: Obtain or model the crystal structures of your primary target and 1-3 of the most problematic off-target kinases. Pay close attention to the "gatekeeper" residue, the DFG motif region, and the solvent-front channel.[6]

    • Exploit the Gatekeeper Residue: A common and effective strategy is to target differences in the size of the gatekeeper residue.[4] If your target kinase has a small gatekeeper (e.g., threonine, glycine, alanine) and the off-targets have large ones (e.g., methionine, phenylalanine), you can introduce a bulky substituent on your benzoxazole core that will sterically clash with the larger gatekeeper, preventing binding to off-targets.[4]

  • Rational Chemical Modification:

    • Targeting the Solvent-Front: Modify the benzoxazole core by adding substituents directed towards the solvent-exposed region. This area of the ATP pocket is typically less conserved than the hinge-binding region, offering a prime opportunity for achieving selectivity.

    • The Role of the CF3 Group: The 5-CF3 group itself enhances lipophilicity and can form favorable interactions.[2] Consider if its position is optimal or if shifting it, or adding other groups, could better exploit a specific hydrophobic pocket in your target kinase.

Q2: I've introduced modifications to improve selectivity, but now my on-target potency has significantly decreased. How can I regain potency while maintaining selectivity?

A2: Balancing the Potency-Selectivity Trade-off

This is a classic medicinal chemistry challenge. The modifications that confer selectivity may disrupt optimal binding interactions with your primary target.

Troubleshooting Steps:

  • Analyze the Structure-Activity Relationship (SAR):

    • Deconstruct Your Molecule: Systematically evaluate which part of your new, selective compound is responsible for the potency loss. Was it the bulky group you added? A change in electronics?

    • Vectorial Analysis: Ensure that the vector of your modification (the direction in which it projects from the core scaffold) is optimal. A slight change in the linker or the position of a substituent can dramatically alter how it is accommodated in the binding pocket.

  • Re-optimizing Hinge-Binding: The 2-amine group of the benzoxazole is critical for hinge binding. Ensure that your modifications have not altered its electronics or sterically hindered its ability to form the necessary hydrogen bonds.

  • Consider Bivalent or Allosteric Targeting:

    • Bivalent Inhibitors: Tether your compound to a second moiety (like a small peptide) that targets a nearby, less-conserved site on the kinase. This can dramatically increase both potency and selectivity.[4]

    • Targeting Inactive Conformations: Design inhibitors that specifically bind to the "DFG-out" or other inactive conformations of your target kinase. These conformations are often unique to specific kinases or subfamilies, providing a powerful handle for selectivity.[6]

Q3: My compound shows a clean kinase profile in vitro, but I'm observing unexpected cellular toxicity. How do I determine if this is an off-target effect?

A3: Deconvoluting On-Target vs. Off-Target Toxicity

Cellular toxicity can arise from potent inhibition of the intended target (on-target toxicity) or from interactions with entirely different proteins (off-target toxicity).[7][8] Distinguishing between these is crucial.

Recommended Workflow:

  • Develop a "Negative Control" Compound: Synthesize a close structural analog of your inhibitor that is inactive against your primary kinase target.[9] If this inactive analog still causes cellular toxicity, it strongly suggests a kinase-independent off-target effect.[8]

  • Perform a Cellular Target Engagement Assay: An in vitro biochemical assay only shows that your compound can inhibit a purified enzyme. It doesn't prove it is engaging the target in the complex environment of a living cell. Use a target engagement assay to confirm your compound is binding to the intended kinase at concentrations that cause toxicity.

    • Recommended Method: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells or even tissues.[10][11][12] Ligand binding stabilizes a protein, increasing its melting temperature. This thermal shift can be measured to confirm your compound is physically interacting with its target inside the cell.[13]

  • Phenotypic Rescue: If possible, use genetic techniques like siRNA or CRISPR to knock down the expression of your target kinase. If the toxicity is on-target, cells lacking the kinase should be resistant to your compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound scaffold?

A1: This scaffold primarily acts as an ATP-competitive inhibitor . The 2-amine group and the heterocyclic nitrogen atoms are perfectly positioned to form two or three key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine ring of ATP. This high-affinity binding prevents ATP from accessing the active site, thereby inhibiting the kinase's phosphotransferase activity.

Q2: Why is the 5-CF3 group so important for this class of compounds?

A2: The trifluoromethyl (CF3) group offers several advantages in drug design:[14]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolism by enzymes like cytochrome P450s, which often increases the compound's half-life.[1][2]

  • Enhanced Binding Affinity: The CF3 group is lipophilic and can fit into hydrophobic pockets within the active site, creating favorable van der Waals interactions.[2] Its strong electron-withdrawing nature can also modulate the electronic properties of the benzoxazole ring system to strengthen interactions with the target.[1]

  • Modulation of Physicochemical Properties: It increases lipophilicity, which can improve cell membrane permeability and overall bioavailability.[1][2]

Q3: What are the standard assays for profiling kinase inhibitor selectivity?

A3: A tiered approach is most efficient.[15]

  • Tier 1: Broad Kinome Screening: Test the compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., the 468-kinase scanKINOME® panel). This provides a broad overview of potential off-targets.

  • Tier 2: Dose-Response Determination: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a 10-point dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). This quantifies the compound's potency against both the on-target and off-target kinases.[15]

  • Tier 3: Cellular Assays: Confirm the biochemical selectivity with cell-based assays that measure the inhibition of specific signaling pathways downstream of the target and off-target kinases.

Section 3: Key Experimental Protocols & Data

Illustrative Selectivity Data

The table below shows a hypothetical example of how a medicinal chemistry effort can improve the selectivity of a lead compound.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (Off-Target A / Target)
Lead Compound (Cpd-1) 15451503x
Optimized Cpd-2 25>10,0002,500>400x

Table 1: Hypothetical data showing improved selectivity of an optimized compound (Cpd-2) over a promiscuous lead (Cpd-1).

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol allows for the direct measurement of a compound's binding to its target in a cellular context.[10][11]

Materials:

  • Cell line expressing the target protein.

  • Test compound and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator).

  • Centrifuge for separating soluble/insoluble fractions.

  • SDS-PAGE and Western blot equipment or AlphaScreen®/HTRF® detection system.[11]

Step-by-Step Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of your test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes/plates. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.[10]

  • Cell Lysis: Lyse the cells to release their contents. This is commonly done by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Fractions: Pellet the aggregated, denatured proteins by ultracentrifugation. The supernatant contains the soluble, folded protein fraction.

  • Quantification: Carefully collect the supernatant. Quantify the amount of soluble target protein remaining at each temperature using Western blotting, ELISA, AlphaScreen®, or HTRF®.[11]

  • Data Analysis: Plot the percentage of soluble protein against temperature. A stabilizing compound will shift the melting curve to the right (higher Tagg). This confirms target engagement.[16]

Protocol 2: NanoBRET™ Target Engagement Assay

This live-cell, real-time assay provides quantitative data on compound affinity and residence time.[17]

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase (the donor) and a fluorescent tracer that binds to the target's active site (the acceptor).[18] When a test compound is added, it competes with the tracer for binding, disrupting BRET and causing a decrease in the signal.[18]

Materials:

  • Cells expressing the NanoLuc®-target fusion protein.

  • NanoBRET™ fluorescent tracer specific for the target protein family.

  • Test compound.

  • Opti-MEM® I Reduced Serum Medium.

  • Furimazine (NanoLuc® substrate).

  • White, 96- or 384-well assay plates.

  • Luminometer capable of reading dual-filtered luminescence.

Step-by-Step Procedure:

  • Cell Preparation: Prepare a suspension of cells expressing the NanoLuc®-fusion protein in Opti-MEM®.

  • Compound and Tracer Addition: In the assay plate, add the test compound at various concentrations. Then, add the fluorescent tracer. Finally, add the cell suspension to each well.

  • Equilibration: Incubate the plate at 37°C with 5% CO2 for a set period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to all wells.

  • Signal Detection: Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the concentration of the test compound to determine the IC50, which reflects the intracellular affinity of the compound for its target.

Visualizations

Workflow for Improving Kinase Inhibitor Selectivity

G cluster_0 Phase 1: Initial Screening & Analysis cluster_1 Phase 2: Structure-Based Design cluster_2 Phase 3: Iterative Optimization & Validation Start Lead Compound (5-CF3-Benzoxazole Derivative) Screen Broad Kinome Panel Screen (e.g., 468 kinases @ 1µM) Start->Screen Analyze Analyze Results: Identify On-Target and Key Off-Targets Screen->Analyze SBDD Structural Analysis (Target vs. Off-Targets) Exploit Gatekeeper, DFG, etc. Analyze->SBDD Design Design & Synthesize New Analogs SBDD->Design Rescreen Re-screen Analogs (Determine IC50s) Design->Rescreen Rescreen->Design SAR Feedback CellAssay Cellular Target Engagement (CETSA® or NanoBRET™) Rescreen->CellAssay Tox Assess Cellular Toxicity (Use Negative Control) CellAssay->Tox Tox->SBDD Iterate if still toxic/non-selective LeadOpt Optimized Lead (Potent & Selective) Tox->LeadOpt G cluster_0 Target Kinase (Small Gatekeeper) cluster_1 Off-Target Kinase (Large Gatekeeper) Target ATP Pocket Gatekeeper (Thr) Hinge Region OffTarget ATP Pocket Gatekeeper (Met) Hinge Region Inhibitor Optimized Inhibitor (Benzoxazole + Bulky Group) Inhibitor->Target:gate Binding Allowed (Bulky group fits) Inhibitor->OffTarget:gate Steric Clash! Binding Blocked

Caption: Exploiting gatekeeper residue size to achieve selectivity.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
  • Trifluoromethyl group. Wikipedia.
  • Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors. BenchChem.
  • An In-depth Technical Guide to NanoBRET™ Technology. BenchChem.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. BenchChem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
  • Cellular thermal shift assay. Wikipedia.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Strategy toward Kinase-Selective Drug Discovery. PMC - NIH.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. BenchChem.
  • webinar recording: resolving the question of on- or off-target toxicity – a case study. GoTo.

Sources

Technical Support Center: Crystallization of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying this molecule. The presence of both a hydrogen-bonding amine group and a sterically demanding, electron-withdrawing trifluoromethyl (CF3) group creates a specific set of crystallization behaviors that require careful control. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high-purity, crystalline material consistently.

Section 1: Understanding the Molecule - Key Physicochemical Properties

The crystallization behavior of any compound is intrinsically linked to its physical and chemical properties. For this compound, the interplay between the benzoxazole core, the -NH2 group, and the -CF3 group is critical.

The trifluoromethyl group is a known source of polymorphism and can lead to disorder within a crystal lattice due to its relatively low rotational energy barrier.[1] This can complicate the formation of well-ordered single crystals. Furthermore, the strong electron-withdrawing nature of the CF3 group and the hydrogen-bonding capability of the amine group dictate the intermolecular interactions, such as C-F⋯H-C contacts, that govern crystal packing.[2][3][4]

PropertyValue / DescriptionSource
Molecular Formula C₈H₅F₃N₂O[5]
Molecular Weight 202.13 g/mol [5]
Appearance Typically an off-white or light-colored solid
Key Functional Groups 2-amino (-NH₂), 5-(trifluoromethyl) (-CF₃)[5]
Solubility Profile Generally soluble in polar organic solvents like ethanol, acetone, and ethyl acetate.[6][7] Solubility in nonpolar solvents like hexanes is expected to be low.General chemical principles
Safety Hazards Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][5]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound "oils out" as a liquid instead of forming solid crystals. What is happening and how can I fix it?

Expert Analysis: "Oiling out" occurs when the solid melts in the crystallization solvent before it crystallizes, forming liquid droplets.[8] This happens when the boiling point of the solvent is higher than the melting point of the compound, or when impurities depress the melting point significantly. The resulting oil is often an impure, amorphous state and is detrimental to purification.

Troubleshooting Protocol:

  • Lower the Solution Temperature Before Saturation: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of total volume) to ensure the solution is no longer saturated. Allow it to cool more slowly and over a wider temperature range.

  • Change the Solvent: Select a solvent with a lower boiling point.[9] For example, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).[9]

  • Increase the Solvent Volume: Oiling out can be caused by a solution that is too concentrated. Using a slightly more dilute solution (e.g., 10-20% more solvent) can keep the compound dissolved until the solution has cooled to a temperature below the compound's melting point.[8]

  • Introduce a Seed Crystal: If you have a pure crystal, add it to the cooled, supersaturated solution just before the oiling out point. This provides a template for proper crystal lattice formation.

Q2: I'm getting very low or no crystal formation, even after cooling.

Expert Analysis: A failure to crystallize typically points to one of two issues: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation (the initial formation of crystal nuclei). This can happen if too much solvent was used or if the cooling process is not adequate.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide an energy surface that facilitates nucleation.

    • Seeding: Add a single, pure crystal of the target compound to the solution. This bypasses the nucleation step entirely.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate a portion of the solvent by passing a gentle stream of nitrogen or air over the solution.

    • Concentration: If the mother liquor is clear, gently heat the solution to boil off some of the solvent, then attempt the cooling cycle again.[8] Be cautious not to over-concentrate, which could lead to crashing out (see Q3).

  • Utilize an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., acetone), slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., hexanes or water) until the solution becomes persistently cloudy (turbid). Then, add a few drops of the good solvent to redissolve the cloudiness and allow it to cool slowly.

Troubleshooting Crystallization: Decision Workflow

G cluster_troubleshooting Troubleshooting Steps start Supersaturated Solution Cooled no_xtals No Crystals Form start->no_xtals xtals_ok Crystals Formed scratch 1. Scratch Flask no_xtals->scratch Still no crystals? end Collect Pure Crystals xtals_ok->end Proceed to Filtration scratch->xtals_ok Success! seed 2. Add Seed Crystal scratch->seed Still no crystals? seed->xtals_ok Success! concentrate 3. Concentrate Solution (Evaporate Solvent) seed->concentrate Still no crystals? concentrate->xtals_ok Success! anti_solvent 4. Add Anti-Solvent concentrate->anti_solvent Final option anti_solvent->xtals_ok Success!

Caption: A decision-making flowchart for troubleshooting lack of crystal formation.

Q3: My compound crystallizes too quickly ("crashes out"), resulting in poor purity.

Expert Analysis: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization.[8] This is caused by a solution that is too supersaturated when cooling begins. The goal is to achieve slow, controlled crystal growth, which allows for the selective incorporation of the target molecule into the lattice.

Troubleshooting Protocol:

  • Increase Solvent Volume: The most reliable method is to re-dissolve the solid by heating and add more of the same solvent (e.g., 10-25% more).[8] This lowers the saturation point, requiring a lower temperature for nucleation to begin, thus slowing the entire process.

  • Slow Down the Cooling Rate:

    • Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a cork ring or paper towels.

    • Once at room temperature, move it to a refrigerator (~4 °C) rather than directly into an ice bath or freezer.

    • For very sensitive crystallizations, placing the flask in a large beaker of warm water and allowing the entire system to cool slowly (a makeshift Dewar) can be highly effective.

  • Use a Different Solvent System: A solvent in which the compound has slightly higher solubility at room temperature will naturally lead to a slower crystallization process and may result in a lower yield, but higher purity.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Can I use an acid/base crystallization strategy for this amine? What is the protocol?

Yes, this is an excellent strategy, especially if the compound is difficult to purify from non-polar impurities. The basic amine can be protonated to form a polar salt, which has drastically different solubility properties.

Expert Rationale: By converting the amine to its hydrochloride or acetate salt, you can perform an aqueous extraction to remove non-polar impurities. The polar salt can then be crystallized from a polar solvent (like water or ethanol), or the free base can be regenerated and crystallized from an organic solvent. This method is highly effective for purifying amines.[10][11]

(See Protocol 3 for a detailed step-by-step guide).

FAQ 2: How does the trifluoromethyl (CF3) group specifically impact the crystallization of this molecule?

The CF3 group has several profound effects:

  • Electronic Effects: It is a strong electron-withdrawing group, which reduces the basicity of the amine and influences the overall polarity and hydrogen bonding potential of the molecule.[12]

  • Steric Hindrance: Its bulk can influence the preferred packing arrangement of the molecules in the crystal lattice.

  • Intermolecular Interactions: The fluorine atoms can participate in weak, non-covalent interactions, such as C-H···F hydrogen bonds, which can be structure-directing.[3][4]

  • Disorder: As mentioned, the CF3 group's rotational freedom can lead to crystallographic disorder, making it challenging to obtain high-quality single crystals suitable for X-ray diffraction.[1]

FAQ 3: What are the best practices for setting up a crystallization experiment for this compound?

  • Glassware: Always use an Erlenmeyer flask, not a beaker. The narrow neck reduces solvent evaporation during heating and prevents a crust of solid from forming around the rim.[8]

  • Heating: Use a steam bath or a temperature-controlled hot plate to avoid bumping and charring. Never heat organic solvents over an open flame.

  • Cooling: Ensure cooling is slow and undisturbed to promote the growth of large, pure crystals.[13]

  • Filtration: Use a Büchner or Hirsch funnel for vacuum filtration to efficiently separate the crystals from the mother liquor. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

Section 4: Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol allows you to efficiently identify a suitable single solvent.

  • Preparation: Place ~20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexanes) dropwise, vortexing after each drop. Add up to 1 mL.

    • Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system. It may, however, be a good "solvent" for a mixed-solvent system.

  • Heating: If the compound did not dissolve at room temperature, gently heat the suspension in a sand or water bath towards the boiling point of the solvent.

    • Observation: If the compound dissolves completely when hot, this is a potentially good solvent.

    • Observation: If the compound does not dissolve even when boiling, the solvent is unsuitable.

  • Cooling: For the tubes where the compound dissolved upon heating, allow them to cool slowly to room temperature, then place them in an ice-water bath.

    • Observation: An ideal solvent will show significant crystal formation upon cooling. A solvent that produces only a small amount of solid has too high a solubility when cold, leading to poor recovery.[7]

Protocol 2: Recrystallization from a Mixed-Solvent System (Solvent/Anti-Solvent)

This is a powerful technique when no single solvent is ideal.

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which it is highly soluble, identified in Protocol 1).

  • Anti-Solvent Addition: While the solution is still hot, add a "poor" or "anti-solvent" (one in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the turbidity, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.

Workflow for Mixed-Solvent Crystallization

G start Dissolve Crude Compound in Minimal Hot 'Good' Solvent add_anti Add 'Anti-Solvent' Dropwise (Hot) Until Persistent Cloudiness start->add_anti clarify Add Drops of 'Good' Solvent to Just Re-dissolve Cloudiness add_anti->clarify cool Cool Slowly and Undisturbed (Room Temp -> Ice Bath) clarify->cool filter Collect Crystals by Vacuum Filtration cool->filter dry Dry Crystals filter->dry

Caption: Step-by-step workflow for the solvent/anti-solvent crystallization method.

Protocol 3: Acid-Base Crystallization via Salt Formation

This protocol leverages the basicity of the amine for purification.

  • Dissolution & Extraction: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidification: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The protonated amine salt will move to the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (or save for analysis).

  • Basification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8). The neutral, purified this compound should precipitate out of the aqueous solution.

  • Collection: Collect the precipitated solid by vacuum filtration.

  • Final Recrystallization: Wash the solid with cold water. The resulting solid is often significantly purer and can be directly used or subjected to a final recrystallization from a suitable organic solvent (as determined by Protocol 1 or 2) for optimal purity.

Section 5: References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Are trifluoromethyl groups in the crystal structure known to be agitated?[Link]

  • Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.

  • PubChem. 5-(Trifluoromethyl)-1,2-benzoxazol-3-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.[Link]

  • ResearchGate. Liquid Crystals Based on Hypervalent Sulfur Fluorides: The trans-(Trifluoromethyl)tetrafluorosulfuranyl Group.[Link]

  • RSC Publishing. Examining the role of molecular and crystallographic symmetry in isomorphism: a series of centrosymmetric “bridge-flipped” trifluoromethyl-substituted bis-benzylideneanilines.[Link]

  • Chemsrc. CAS#:1820707-59-2 | this compound hydrochloride.[Link]

  • ResearchGate. Fluorine in Crystal Engineering – The Little Atom That Could.[Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting.[Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.[Link]

  • Reddit. Amine workup : r/Chempros.[Link]

  • YouTube. How to Select the Best Solvent for Crystallization?[Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?[Link]

  • University of California, Irvine. Recrystallization.[Link]

  • National Institutes of Health (NIH). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals.[Link]

  • Scribd. Amine Plant Troubleshooting and Optimization.[Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.[Link]

  • Wellesley College. Recrystallization.[Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives.[Link]

  • ResearchGate. Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals.[Link]

  • Autech. Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications.[Link]

  • National Institutes of Health (NIH). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.[Link]

Sources

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important benzoxazole derivative. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments, optimize reaction conditions, and improve both the yield and purity of your target compound.

Introduction to the Synthesis

The primary and most established route to this compound involves the cyclization of 2-amino-4-trifluoromethylphenol. This reaction is typically achieved by introducing a C2-amino synthon, often through the use of a cyanating agent. While conceptually straightforward, this transformation is fraught with potential pitfalls, including the use of hazardous reagents, formation of stubborn impurities, and challenges in achieving complete conversion. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent issue in this synthesis and can often be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.

Answer:

Several factors can contribute to low yields. Let's break them down:

  • Incomplete Reaction: The cyclization may not be proceeding to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst or reagent.

  • Degradation of Starting Material: 2-amino-4-trifluoromethylphenol can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain impurities.

  • Suboptimal Cyanating Agent/Conditions: The choice and activation of the cyanating agent are critical. For instance, while cyanogen bromide (BrCN) is a classic reagent, its high toxicity is a major drawback.[1] Modern alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are safer but may require specific activators (e.g., Lewis acids) and carefully optimized conditions to be effective.[1][2][3] One study noted that a previously reported NCTS protocol was irreproducible in their hands, yielding only up to 11% of the desired product, highlighting the sensitivity of this reaction.[1]

  • Product Loss During Work-up and Purification: The product may be partially soluble in the aqueous phase during extraction, or significant material can be lost during chromatography or recrystallization if the solvent system is not optimized.

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.

  • Optimize Reaction Temperature: If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be cautious, as higher temperatures can also promote side reactions. A systematic temperature screen (e.g., room temperature, 50 °C, 80 °C, reflux) is recommended.

  • Re-evaluate Your Cyanating Agent and Conditions:

    • If using BrCN, ensure it is fresh and the reaction is performed in a well-ventilated fume hood with appropriate safety precautions.

    • If using NCTS, consider screening different Lewis acids (e.g., BF₃·Et₂O, TiCl₄, ZnCl₂) and solvents (e.g., 1,4-dioxane, THF, acetonitrile).[1][2]

  • Ensure Anhydrous Conditions: Moisture can react with many cyanating agents and intermediates, leading to undesired byproducts. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

FAQ 2: My final product is contaminated with a significant amount of unreacted 2-amino-4-trifluoromethylphenol. Why is this happening?

The presence of a large amount of starting material in your crude product indicates an incomplete or stalled reaction.

Answer:

This is a clear sign of incomplete cyclization . The nucleophilicity of the amino group in 2-amino-4-trifluoromethylphenol is reduced by the strongly electron-withdrawing trifluoromethyl group. This can make the initial attack on the cyanating agent the rate-limiting step.

Causality and Mitigation:

  • Insufficient Activation of the Cyanating Agent: If you are using a milder cyanating agent like NCTS, it may require a stoichiometric amount of a Lewis acid for sufficient activation. The Lewis acid coordinates to the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the aminophenol.[1]

  • Reaction Stoichiometry: Ensure you are using a slight excess of the cyanating agent (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.

  • Base/Acid Incompatibility: If your protocol involves a base, ensure it is compatible with your reagents and strong enough to facilitate the necessary deprotonations without causing degradation.

Proposed Workflow for Optimization:

G cluster_0 Problem: Incomplete Cyclization cluster_1 Optimization Parameters Start Reaction Stalls (High SM in Crude) Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Conditions Systematically Vary Conditions Check_Reagents->Optimize_Conditions Analyze_Results Analyze by TLC/LC-MS Optimize_Conditions->Analyze_Results Temp Temperature Analyze_Results->Optimize_Conditions If still incomplete Scale_Up Scale Up Optimized Protocol Analyze_Results->Scale_Up If complete Time Reaction Time Catalyst Lewis Acid/Base Solvent Solvent Polarity

Caption: Workflow for troubleshooting incomplete cyclization.

FAQ 3: I observe a major byproduct with a mass approximately double that of my starting material. What could it be?

The formation of a dimeric species is a common side reaction, particularly with phenols.

Answer:

This byproduct is likely a dimer of 2-amino-4-trifluoromethylphenol . Phenols are susceptible to oxidative coupling, which can be promoted by basic conditions, trace metals, or exposure to air at elevated temperatures. The coupling can occur through C-C or C-O bond formation, leading to a variety of isomeric structures. While direct evidence for this specific molecule is not abundant in the literature, the general reactivity of phenols supports this hypothesis.[4][5]

Mitigation Strategies:

  • Maintain an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can significantly reduce oxidative dimerization.

  • Control Basicity: If a base is required, use the minimum effective amount. Strong bases can deprotonate the phenol, making it more susceptible to oxidation. Consider using a non-nucleophilic base.

  • Lower Reaction Temperature: High temperatures can accelerate the rate of oxidative side reactions.

  • Purification: These dimeric byproducts are typically much less polar than the desired product and can often be separated by column chromatography.

FAQ 4: My crude product shows multiple spots on TLC, and purification by column chromatography is difficult. What are these impurities and how can I purify my product?

A complex impurity profile suggests multiple side reactions are occurring. The difficulty in purification indicates that these byproducts have similar polarities to your desired compound.

Answer:

Besides the potential for dimerization, other side reactions can lead to a complex mixture:

  • Formation of Urea/Guanidine Intermediates: The reaction between the aminophenol and the cyanating agent forms an intermediate. If this intermediate does not cyclize efficiently, it can react further or be hydrolyzed during work-up to form stable, polar byproducts like N-(2-hydroxy-5-(trifluoromethyl)phenyl)cyanamide or corresponding ureas and guanidines.

  • Decomposition: The trifluoromethyl group is generally stable, but harsh conditions (e.g., very high temperatures or aggressive reagents) could potentially lead to degradation pathways.[6]

Purification Protocol and Troubleshooting:

If standard column chromatography is failing, consider the following:

  • Recrystallization: This is often a highly effective method for purifying benzoxazoles.[7] A patent for a similar compound suggests a two-solvent system for recrystallization, such as acetone/acetonitrile or ethyl acetate/heptane.[7]

  • Acid-Base Extraction: The basicity of the 2-amino group on the benzoxazole ring allows for selective extraction. You can dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous phase, leaving less basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure product re-extracted into an organic solvent.

  • Treatment with Activated Carbon: If your product is colored, this often indicates the presence of highly conjugated, polymeric impurities. A treatment with activated charcoal can effectively remove these.[7]

Detailed Purification Protocol:

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate).

  • Add a small amount of activated charcoal (approx. 5-10% by weight) and stir for 30-60 minutes at room temperature.

  • Filter the mixture through a pad of celite to remove the charcoal.

  • Concentrate the filtrate under reduced pressure.

  • Attempt recrystallization from a solvent system identified through small-scale solubility tests (e.g., ethanol/water, ethyl acetate/hexanes).

Key Reaction Pathways: Main vs. Side Reactions

The desired synthesis pathway involves a two-step intramolecular condensation. However, competing intermolecular reactions can lead to undesired byproducts.

G SM 2-amino-4-trifluoromethylphenol + Cyanating Agent Intermediate N-(2-hydroxy-5-(trifluoromethyl)phenyl)cyanamide (Unstable Intermediate) SM->Intermediate Step 1: N-Cyanation Dimer Oxidative Dimerization Byproduct SM->Dimer Side Reaction: Oxidative Coupling Product This compound (Desired Product) Intermediate->Product Step 2: Intramolecular Cyclization (Desired) Urea Hydrolysis to Urea/ Guanidine Byproducts Intermediate->Urea Side Reaction: H₂O Quench/Hydrolysis

Caption: Main vs. Side Reaction Pathways.

Summary of Troubleshooting Strategies

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, starting material degradation, suboptimal conditions.Monitor reaction progress (TLC/LC-MS), optimize temperature, screen cyanating agents/activators, ensure anhydrous conditions.
High Starting Material Incomplete cyclization due to low nucleophilicity or insufficient reagent activation.Increase equivalents of cyanating agent, use a suitable Lewis acid activator (e.g., BF₃·Et₂O), increase reaction time/temperature.[1]
Dimeric Byproduct Oxidative coupling of the phenol starting material.Run the reaction under an inert atmosphere (N₂ or Ar), minimize the use of strong bases, control the temperature.[4]
Difficult Purification Formation of multiple byproducts with similar polarity (e.g., ureas, guanidines).Employ acid-base extraction, attempt recrystallization from various solvent systems, or treat with activated charcoal to remove colored impurities.[7]

References

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314-19323. Available from: [Link]

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available from: [Link]

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed. Available from: [Link]

  • Guchhait, S. K., & Sharma, A. (2021). Methods for annulation of 2-aminophenols/2-nitrophenols to yield 2-aminobenzoxazoles. Tetrahedron, 96, 132364.
  • Reddy, T. R., et al. (2020). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 18(3), 459-463. Available from: [Link]

  • Smietana, M., et al. (2003). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Tetrahedron Letters, 44(5), 959-962.
  • Han, S., et al. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry – An Asian Journal, 11(12), 1770-1774. Available from: [Link]

  • Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available from: [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available from: [Link]

  • Ren, L., et al. (2018). Synthesis and properties of mesogenic laterally fluorinated compounds containing benzoxazole unit. ResearchGate. Available from: [Link]

  • Meanwell, N. A., et al. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents. WO2006096624A1.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from: [Link]

  • Li, H., et al. (2021). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Journal of Agricultural and Food Chemistry, 69(49), 14848-14856.
  • Unknown. (n.d.). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. AWS. Available from: [Link]

  • Cativiela, C., et al. (2007). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry, 5(16), 2634-2642.
  • Chen, Y., et al. (2025). Activation of the Dimer of 3, 4‐dimethylphenol Production From Marine Streptomyces sp. FJNU027 Under Oligotrophic Condition. MicrobiologyOpen, 14(1), e70191. Available from: [Link]

  • Wang, B., et al. (2019). C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4H-chromenes. ResearchGate. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. ResearchGate. Available from: [Link]

  • Cativiela, C., et al. (2007). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. ResearchGate. Available from: [Link]

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Technical Support Center: Enhancing the Oral Bioavailability of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine derivatives. This guide is structured to provide direct, actionable answers to the challenges you may encounter in enhancing the oral bioavailability of this promising, yet challenging, class of compounds. Our focus is on the causality behind experimental choices, providing you with the rationale needed to troubleshoot and optimize your development pipeline.

Part 1: Understanding the Core Challenge

The this compound scaffold is prevalent in medicinal chemistry due to its wide range of biological activities.[1][2][3] However, its physicochemical properties often present a significant hurdle to achieving adequate oral bioavailability.

Question: Why do compounds in this class typically exhibit poor oral bioavailability?

Answer: The poor bioavailability is multifactorial, stemming directly from the molecule's structure:

  • Low Aqueous Solubility: The benzoxazole core is a rigid, aromatic heterocyclic system that is inherently hydrophobic. The addition of a trifluoromethyl (CF3) group, while often beneficial for metabolic stability and target binding, is highly lipophilic (Hansch-Fujita π constant of +0.88), further decreasing aqueous solubility.[4][5][6] Poor solubility is a primary rate-limiting step for oral absorption, as a drug must be in solution to be absorbed across the gastrointestinal (GI) tract.[7][8]

  • High Metabolic Clearance: While the C-F bond is extremely strong and resistant to enzymatic cleavage, potentially increasing metabolic stability, the overall lipophilicity can lead to significant first-pass metabolism in the liver by cytochrome P450 enzymes.[4][9][10]

  • Potential for Efflux: Highly lipophilic compounds can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, reducing net absorption.[11][12]

The trifluoromethyl group is a double-edged sword; it enhances metabolic stability and target affinity but exacerbates the solubility and permeability challenges.[4][9][10]

Benzoxazole Benzoxazole Core (Rigid, Aromatic) Solubility Poor Aqueous Solubility Benzoxazole->Solubility CF3 Trifluoromethyl (CF3) Group (Lipophilic, EWG) CF3->Solubility Metabolism High First-Pass Metabolism CF3->Metabolism Bioavailability Low Oral Bioavailability Solubility->Bioavailability Metabolism->Bioavailability Efflux P-gp Efflux Potential Efflux->Bioavailability

Caption: Core challenges affecting the bioavailability of the target compounds.

Part 2: Formulation Strategies & Troubleshooting

Improving bioavailability begins with formulation. The goal is to enhance the dissolution rate and apparent solubility of the compound in the GI tract.

Question: My compound's solubility is extremely low (<1 µg/mL). Where do I start?

Answer: With such low intrinsic solubility, you must employ advanced formulation techniques. A logical approach is to first assess which strategy is most compatible with your compound's properties.

Start Compound with Poor Aqueous Solubility Screen Screen Formulation Approaches Start->Screen SD Solid Dispersions (e.g., HPMC, PEG) Screen->SD Thermally Stable? Nano Nanosuspensions (Wet Milling, HPH) Screen->Nano Not Thermally Stable? Lipid Lipid-Based Systems (SEDDS/SMEDDS) Screen->Lipid High LogP? Complex Complexation (Cyclodextrins) Screen->Complex Suitable Geometry? Dissolution Perform In Vitro Dissolution Testing SD->Dissolution Nano->Dissolution Lipid->Dissolution Complex->Dissolution Permeability Conduct Caco-2 Permeability Assay Dissolution->Permeability PK Proceed to Preclinical PK Studies Permeability->PK

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Formulation Approaches
Strategy Mechanism of Action Advantages Common Issues & Troubleshooting
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, preventing crystallization and enhancing dissolution.[7][13][14]High drug loading possible; established manufacturing techniques (e.g., hot-melt extrusion).Issue: Drug recrystallizes during stability testing.Solution: Screen for polymers with strong drug-polymer interactions (e.g., HPMC-AS). Ensure the drug loading is below the saturation point in the polymer.
Nanosuspensions Reduces particle size to the nanometer range, increasing the surface area-to-volume ratio and thus dissolution velocity according to the Noyes-Whitney equation.[15][16]Applicable to poorly soluble drugs regardless of other properties; high drug loading.Issue: Particle aggregation (Ostwald ripening).Solution: Optimize the type and concentration of stabilizers (surfactants, polymers). Check the zeta potential; a value > |30mV| is generally desired for stability.
Lipid-Based Systems (SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion or microemulsion in the GI tract, presenting the drug in a solubilized state.[7][17]Bypasses dissolution step; can enhance lymphatic uptake, avoiding first-pass metabolism.Issue: Compound precipitates upon dilution in aqueous media.Solution: Adjust the oil/surfactant/co-surfactant ratios. Use surfactants with a higher HLB (Hydrophile-Lipophile Balance) value.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[7][8][14]Significant solubility enhancement; can protect the drug from degradation.Issue: Low complexation efficiency.Solution: Ensure a good steric and electronic fit between the drug and the cyclodextrin cavity. Hydroxypropyl-β-cyclodextrin is a common starting point due to its higher solubility and safety profile.
Protocol: Preparation of a Nanosuspension via Wet Media Milling
  • Preparation: Prepare a 5% w/v solution of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80) in purified water.

  • Dispersion: Add the this compound compound to the stabilizer solution to create a pre-suspension at the desired concentration (e.g., 2-10% w/v).

  • Milling: Introduce the pre-suspension into a laboratory-scale media mill charged with milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).

  • Processing: Mill at a high speed (e.g., 2000-4000 rpm) for 2-8 hours. Monitor temperature to ensure it does not exceed the compound's degradation temperature.

  • Separation: Separate the nanosuspension from the milling media via sieving.

  • Characterization: Immediately analyze the nanosuspension for:

    • Particle Size & Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS). Target size: < 200 nm, PDI < 0.3.

    • Zeta Potential: To assess colloidal stability.

    • Drug Content: Using a validated HPLC-UV method.

Part 3: In Vitro Assay Troubleshooting

Once a formulation is developed, its performance must be evaluated using in vitro models that predict in vivo behavior.[18][19]

Dissolution Testing

Question: My formulation shows poor release in the dissolution test, failing to meet the specification (e.g., >80% in 30 minutes). What should I investigate?

Answer: A dissolution failure requires a systematic investigation.[20][21]

  • Check the Apparatus: Mechanical issues are a common cause of failure.[22][23]

    • Vibration: Ensure the apparatus is free from external vibration.

    • Vessel/Paddle Condition: Check for scratches or cracks in vessels and corrosion on paddles/baskets.

    • Degassing: Inadequate degassing of the medium can cause bubbles to adhere to the dosage form, reducing the wetted surface area.[22][24] Ensure the medium's dissolved oxygen is below 6 mg/L.[22][24]

  • Observe the Dosage Form Behavior:

    • "Coning": Un-dissolved powder piling up at the bottom center of the vessel indicates poor hydrodynamics. Consider increasing the paddle speed (RPM) or using a different apparatus (e.g., USP Apparatus 4 - flow-through cell).[20]

    • Floating: If the capsule or tablet floats, use appropriate sinkers.

  • Assess the Formulation and Medium:

    • Excipient Interaction: An excipient may be interacting with the drug or gelling in a way that retards release.

    • Medium pH and Surfactants: For a poorly soluble, lipophilic compound, dissolution in standard buffers may be insufficient. The use of a biorelevant medium (e.g., FaSSIF/FeSSIF) containing bile salts and lecithin is highly recommended to better mimic in vivo conditions.

    • Drug Degradation: Confirm the drug is stable in the dissolution medium for the duration of the test.[22][24]

Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for predicting intestinal permeability and identifying potential efflux transporter substrates.[11][12][25]

cluster_prep Phase 1: Monolayer Culture cluster_exp Phase 2: Permeability Experiment cluster_analysis Phase 3: Analysis & Calculation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days (medium changes every 2-3 days) Seed->Culture Integrity Verify Monolayer Integrity (TEER > 300 Ω·cm², Lucifer Yellow) Culture->Integrity Equilibrate Equilibrate monolayer with transport buffer (HBSS) Integrity->Equilibrate Dose Add test compound to Apical (A) or Basolateral (B) side Equilibrate->Dose Incubate Incubate at 37°C for 2 hours Dose->Incubate Sample Collect samples from receiver compartment Incubate->Sample Analyze Quantify compound concentration via LC-MS/MS Sample->Analyze Calculate Calculate Apparent Permeability (Papp) and Efflux Ratio (ER) Analyze->Calculate Interpret Interpret Data Calculate->Interpret

Caption: Experimental workflow for a bidirectional Caco-2 permeability assay.

Question: My compound shows high permeability in the basolateral-to-apical (B->A) direction and low permeability in the apical-to-basolateral (A->B) direction, resulting in an Efflux Ratio > 2. What does this mean and what can I do?

Answer: An efflux ratio (ER) significantly greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[11][12] This means the compound is actively pumped out of the intestinal cells, which will severely limit its oral absorption in vivo.

Troubleshooting Steps:

  • Confirm with Inhibitors: Re-run the assay in the presence of a known P-gp inhibitor (e.g., Verapamil).[11] A significant increase in A->B permeability and a reduction of the ER to ~1 confirms P-gp mediated efflux.

  • Formulation Strategy: Certain excipients used in formulations, such as Tween 80, Poloxamer 188, and Vitamin E TPGS, have been shown to inhibit P-gp. Re-evaluating your formulation to include such excipients may overcome the efflux in vivo.

  • Chemical Modification: If formulation strategies fail, this feedback is critical for medicinal chemistry teams. Structural modifications to the benzoxazole scaffold can be made to reduce its affinity for P-gp, a strategy known as "efflux-busting."

Question: I have very low mass balance (<80% recovery) in my Caco-2 assay. Where did my compound go?

Answer: Low recovery is a common issue, especially for lipophilic compounds, and it invalidates the permeability results.[26]

Possible Causes & Solutions:

  • Non-specific Binding: The compound is adsorbing to the plastic walls of the assay plate.

    • Solution: Include Bovine Serum Albumin (BSA, 0.5-1%) in the receiver compartment buffer to block non-specific binding sites and improve the solubility of lipophilic compounds.[12]

  • Intracellular Metabolism: Caco-2 cells express some metabolic enzymes.

    • Solution: Analyze the cell lysate at the end of the experiment to see if the compound is accumulating inside the cells or if metabolites are being formed.

  • Poor Aqueous Solubility: The compound is precipitating out of the assay buffer.

    • Solution: Reduce the starting concentration of the test compound. Ensure the formulation used for the assay (e.g., a small percentage of DMSO) maintains solubility throughout the incubation period.

Part 4: Preclinical Pharmacokinetic (PK) Studies FAQs

Q1: What is the primary goal of a first-in-animal PK study for this compound class? The primary goal is to determine the absolute oral bioavailability (F%).[27][28] This requires administering the compound via both intravenous (IV) and oral (PO) routes. The IV dose provides the systemic exposure benchmark (AUC_IV), while the PO dose gives the exposure after oral absorption and first-pass metabolism (AUC_PO). Bioavailability is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Q2: How should I formulate the compound for an initial rodent PK study? For the initial studies, the goal is often to maximize exposure to understand the compound's intrinsic properties.[27][29]

  • IV Administration: The formulation must be a clear, sterile solution. A common vehicle is a co-solvent system like 10% DMSO, 40% PEG400, and 50% saline. Solubility and stability in this vehicle must be confirmed beforehand.

  • PO Administration: To assess the maximum achievable absorption, use an optimized formulation that showed promise in vitro, such as a nanosuspension or a self-emulsifying drug delivery system (SEDDS).[27] Using a simple suspension in 0.5% methylcellulose is also common to establish a baseline.

Q3: My in vivo bioavailability is much lower than predicted by my in vitro Caco-2 and dissolution data. Why? This is a classic in vitro-in vivo correlation (IVIVC) disconnect, often due to:

  • High First-Pass Hepatic Metabolism: The compound is well-absorbed from the gut but is rapidly metabolized by the liver before it can reach systemic circulation. An in vitro liver microsome stability assay can help predict this.[19]

  • Gut Wall Metabolism: Metabolism can also occur in the intestinal cells themselves.

  • Poor In Vivo Dissolution/Precipitation: The formulation may not perform as well in the complex environment of the GI tract as it did in the simplified dissolution medium. The drug may precipitate out of a lipid-based system upon dilution with gut fluids.

Q4: What is a reasonable PK sampling schedule for a first-in-rat study? A typical schedule for a small molecule would be: pre-dose (0), and then 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[28] This captures the initial absorption phase (Cmax), the distribution phase, and the terminal elimination phase (t1/2).

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Chaudhary A, Shambhakar S. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine. 2024;14(3):200-211.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI.
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
  • The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals.
  • Chaudhary A, Shambhakar S. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. OUCI.
  • Kumari L, Choudhari Y, Patel P, et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
  • Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. MDPI.
  • Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. Benchchem.
  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI.
  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
  • Dissolution Failure Investigation: Troubleshooting Guide. Studylib.
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments.
  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare.
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications.
  • Dissolution Testing For Tablets. Teledyne Labs.
  • Bioavailability Studies. Medical Engineering Technologies.
  • Caco-2 Permeability Assay. Creative Bioarray.
  • Dissolution Method Troubleshooting. Dissolution Technologies.
  • Caco-2 Permeability Assay. Evotec.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC.
  • Dissolution Failure Investigation. Agilent.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. SpringerLink.
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. NIH.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem.
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Validation & Comparative

A Comparative Guide to Validating the Biological Target of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously identify and validate the biological target of novel small molecules, using 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine as a case study. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases.[1][2] Therefore, a robust, multi-pronged validation strategy is not merely recommended; it is essential to ensure that downstream research and development efforts are directed at the authentic biological mediator of the compound's effects.

Instead of a rigid, one-size-fits-all protocol, this guide presents a logical, three-pillar validation workflow. Each stage is designed to build upon the last, creating a self-validating system that moves from broad, hypothesis-generating screening to definitive, functional confirmation in a cellular context. We will compare and contrast key methodologies at critical decision points, explaining the causality behind each experimental choice to provide a field-proven, authoritative approach.

Pillar 1: Hypothesis Generation via Broad-Spectrum Profiling

The first critical step is to narrow the vast landscape of potential protein interactions to a small, manageable set of high-probability candidates. For a novel compound like this compound, whose target is unknown, a logical starting point is to screen it against a large, functionally-related family of proteins. Given the prevalence of kinases as drug targets and their frequent interaction with benzoxazole-containing molecules, kinome profiling is an exemplary approach.[3][4]

Kinome profiling provides a comprehensive overview of a compound's activity and selectivity across the human kinome.[5][6] This is crucial for identifying not only the primary target but also potential off-target interactions that could lead to toxicity or side effects.

Comparative Method: Kinase Panel Screening

Various platforms offer kinase screening, from endpoint assays to more advanced, real-time kinetic analyses.[6] For an initial screen, a broad panel assessing percent inhibition at a single, high concentration (e.g., 1-10 µM) is a cost-effective method to identify primary hits.

Hypothetical Screening Data for this compound

The table below represents hypothetical data from a screen against a panel of over 300 human kinases.

Kinase Target% Inhibition @ 1 µM CompoundKinase FamilyNotes
Kinase X 98.5% Tyrosine Kinase Strong primary hit.
Kinase Y85.2%Serine/Threonine KinaseSecondary hit.
Kinase Z25.1%Tyrosine KinaseWeak activity.
... (300+ other kinases)< 10%VariousConsidered inactive.

Interpretation and Next Steps:

The data clearly identifies "Kinase X" as a potent, primary candidate target. While "Kinase Y" also shows significant inhibition, the immediate goal is to validate the strongest hit. This result provides a testable hypothesis: This compound exerts its biological effects by directly binding to and inhibiting Kinase X. The next pillar of our validation strategy will test this hypothesis directly in a physiological context.

Pillar 2: Confirming Direct Target Engagement in a Cellular Milieu

While in vitro biochemical assays are excellent for initial screening, they do not confirm that a compound can enter a cell and engage its target in the complex cellular environment.[7] The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying direct, physical binding between a ligand and its protein target within intact cells.[8][9] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[10][11]

This step is a critical checkpoint. A positive result in a CETSA experiment provides powerful evidence of target engagement, bridging the gap between biochemical activity and cellular interaction.[12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one known to express Kinase X) to ~80% confluency. Treat the cells with either this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Expose the tubes to a precise temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release the cellular proteins.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble Kinase X remaining at each temperature point using a specific antibody via Western Blot or ELISA.

CETSA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Culture Cells to 80% Confluency treat Treat with Compound or Vehicle (DMSO) start->treat heat Apply Temperature Gradient (Heat Challenge) treat->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse spin Centrifuge to Separate Soluble/Aggregated Proteins lyse->spin collect Collect Supernatant (Soluble Fraction) spin->collect wb Quantify Soluble Target Protein (e.g., Western Blot) collect->wb

Figure 1: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical CETSA Data for Kinase X

The table below shows the relative amount of soluble Kinase X detected after the heat challenge. A "thermal shift" is observed when the compound-treated samples show more soluble protein at higher temperatures compared to the vehicle control.

Temperature (°C)Soluble Kinase X (Vehicle)Soluble Kinase X (Compound-Treated)
40100%100%
4895%98%
5280%92%
5650% (Tm)85%
6020%65% (Tm Shifted)
645%30%

Interpretation and Next Steps:

The data demonstrates a clear thermal stabilization of Kinase X in the presence of this compound. The apparent melting temperature (Tm) has shifted to a higher value, providing strong evidence of direct target engagement in intact cells. We have now validated Pillar 1 and Pillar 2. The final pillar is to determine if this binding event is responsible for the compound's ultimate biological function.

Pillar 3: Genetic Validation of Target Functionality

The definitive test of a drug target is to determine if genetically removing or reducing its expression phenocopies (mimics) the effect of the compound.[13] If inhibiting Kinase X with our compound causes a specific cellular outcome (e.g., decreased cell proliferation), then reducing the cellular levels of Kinase X through genetic means should cause the same outcome.[14] This approach provides a causal link between the target and the compound's mechanism of action.

Comparative Methods: siRNA Knockdown vs. CRISPR-Cas9 Knockout

Two primary technologies are used for this purpose: RNA interference (RNAi) using small interfering RNAs (siRNA) and CRISPR-Cas9 gene editing.[15][16]

  • CRISPR-Cas9 Knockout: This powerful gene-editing tool creates double-strand breaks in the DNA of the target gene, leading to its permanent and complete inactivation (knockout).[][22] It is considered the modern gold standard due to its precision and the completeness of protein removal, which provides clearer, more interpretable results compared to the partial silencing from siRNA.[23]

For this guide, we will compare the effect of our compound against the more commonly used siRNA knockdown approach for initial validation.

Experimental Protocol: siRNA Knockdown & Phenotypic Assay
  • Transfection: Transfect the target cells with one of the following:

    • An siRNA sequence specifically targeting Kinase X mRNA.

    • A non-targeting (scrambled) control siRNA.

    • A transfection reagent-only control.

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.

  • Validation of Knockdown: Harvest a subset of cells to confirm the reduction of Kinase X protein levels via Western Blot.

  • Phenotypic Assay & Compound Treatment:

    • In a parallel set of plates, treat the non-targeting siRNA control cells with either this compound or vehicle (DMSO).

    • Leave the Kinase X siRNA-treated cells untreated.

  • Analysis: After a set duration (e.g., 72 hours), measure a relevant cellular phenotype, such as cell viability, using a standard method like the CellTiter-Glo® assay.

Genetic_Validation_Logic cluster_control Control Group cluster_treatment Treatments cluster_knockdown Experimental Group cluster_outcome Expected Outcome control_cells Cells + Non-Targeting siRNA control_kinase Normal Kinase X Level control_cells->control_kinase dmso Add Vehicle (DMSO) control_kinase->dmso compound Add Compound control_kinase->compound outcome_normal Normal Proliferation dmso->outcome_normal outcome_reduced Reduced Proliferation compound->outcome_reduced kd_cells Cells + Kinase X siRNA kd_kinase Reduced Kinase X Level kd_cells->kd_kinase outcome_reduced2 Reduced Proliferation kd_kinase->outcome_reduced2

Figure 2: Logic of phenocopying via genetic knockdown for target validation.

Hypothetical Functional Validation Data

The table below compares the cell viability results from the different treatment groups.

Treatment GroupTargetPerturbationResulting Cell ViabilityConclusion
1. ControlKinase XVehicle (DMSO)100% (Baseline)Normal growth.
2. CompoundKinase XPharmacological Inhibition45%Compound is anti-proliferative.
3. GeneticKinase X siRNA Knockdown 48% Knockdown phenocopies compound.
4. ControlScrambledsiRNA Control98%siRNA process is not toxic.

Interpretation and Final Synthesis:

The data shows a striking correlation: inhibiting Kinase X with this compound reduces cell viability to 45%, and genetically reducing the levels of Kinase X protein results in a nearly identical viability of 48%. This phenocopy provides the strongest possible evidence that Kinase X is the primary functional target through which the compound exerts its anti-proliferative effects.

Conclusion: An Integrated, Authoritative Validation Strategy

Validating the biological target of a novel compound is a cornerstone of modern drug discovery. By employing a sequential, multi-pillar strategy, we have moved from a broad hypothesis to a definitive, functional validation for this compound and its putative target, Kinase X.

Overall_Strategy P1 Pillar 1: Hypothesis Generation (Kinome Profiling) P2 Pillar 2: Direct Engagement (Cellular Thermal Shift Assay) P1->P2 Provides Testable Hypothesis P3 Pillar 3: Functional Validation (siRNA/CRISPR Phenocopy) P2->P3 Confirms Physical Interaction Conclusion Validated Biological Target: Kinase X P3->Conclusion Links Interaction to Function

Figure 3: The three-pillar strategy for robust biological target validation.

References

  • The impact of CRISPR-Cas9 on target identification and valid
  • Target Identification and Validation (Small Molecules) - University College London.
  • Kinome Profiling Service | MtoZ Biolabs.
  • Kinase Panel Screening and Profiling Service - Reaction Biology.
  • CRISPR Cas9 Gene Editing for Target Identification and Valid
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
  • CRISPR Cas9 Gene Editing - Charles River Labor
  • KinomeView Profiling | Cell Signaling Technology.
  • Explore the role of CRISPR gene editing in target valid
  • CRISPR-Cas9 screening for target identific
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Post-Identification Target Validation: Critical Steps in Small-Molecul - AntBio.
  • Kinome Profiling - Oncolines B.V.
  • siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific.
  • Identification and validation of protein targets of bioactive small molecules - ResearchG
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Target Identification and Valid
  • siRNAs in drug discovery: Target validation and beyond | Request PDF - ResearchG
  • siRNA knockdown validation 101: Incorporating negative controls in antibody research - NIH.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
  • Knockdown (siRNA)
  • VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PubMed Central.
  • Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • CETSA.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • benzoxazol-2-yl)
  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed.

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A Comparative Guide to the Structure-Activity Relationship of 2-Substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole Analogs as Human Glutathione S-Transferase P1-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as potent inhibitors of human Glutathione S-Transferase P1-1 (hGST P1-1). The overexpression of hGST P1-1 is a significant factor in the development of resistance to cancer chemotherapy, making it a critical target for novel therapeutic agents.[1] This document will explore the synthesis, biological evaluation, and molecular docking of these analogs, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Rationale for Targeting hGST P1-1 with Benzoxazole Scaffolds

Glutathione S-transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification by catalyzing the conjugation of glutathione to a wide array of xenobiotics, including many chemotherapeutic drugs.[1] The isoform hGST P1-1 is frequently overexpressed in tumor cells, leading to the neutralization of anticancer drugs and contributing to multidrug resistance.[1] Consequently, the development of hGST P1-1 inhibitors is a promising strategy to enhance the efficacy of existing cancer therapies.[1]

The benzoxazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal starting point for the design of enzyme inhibitors. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity. In the series of compounds discussed herein, a 4-trifluoromethylphenyl-sulphonamido moiety is appended to the 5-position of the benzoxazole ring, a modification intended to enhance interactions with the target enzyme.

This guide will focus on a comparative analysis of analogs where the 2-position of the benzoxazole core is substituted with various phenyl and benzyl groups. The objective is to elucidate the impact of these substitutions on the inhibitory potency against hGST P1-1, thereby establishing a clear structure-activity relationship.

Synthesis of 2-Substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole Analogs

The synthesis of the target compounds follows a multi-step reaction pathway, commencing with the reduction of 2-amino-4-nitrophenol to yield 2,5-diaminophenol dihydrochloride. This intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride to produce N-(2-amino-4-hydroxyphenyl)-4-(trifluoromethyl)benzenesulfonamide. The final step involves the condensation of this sulfonamide intermediate with various substituted benzoic acids or phenylacetic acids in the presence of a condensing agent such as polyphosphoric acid (PPA) to yield the desired 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives.

Synthesis_Workflow start 2-Amino-4-nitrophenol step1 Reduction (e.g., H2/Pd-C) start->step1 intermediate1 2,5-Diaminophenol dihydrochloride step1->intermediate1 step2 Sulfonylation with 4-(CF3)PhSO2Cl intermediate1->step2 intermediate2 N-(2-Amino-4-hydroxyphenyl)-4- (trifluoromethyl)benzenesulfonamide step2->intermediate2 step3 Condensation with R-COOH (PPA) intermediate2->step3 final_product 2-Substituted-5-(4-trifluoromethylphenyl- sulphonamido)benzoxazole Analogs step3->final_product

Caption: Synthetic route for 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole analogs.

Structure-Activity Relationship (SAR) Analysis

The inhibitory activities of the synthesized analogs against hGST P1-1 were determined and are presented in Table 1. The data reveals critical insights into the structural requirements for potent inhibition.

CompoundR (Substitution at C2)IC50 (µM)
Va 4-Fluorophenyl0.85
Vb 4-Chlorophenyl0.68
Vc 4-Bromophenyl0.72
Vd 4-Iodophenyl0.81
Ve 4-Nitrophenyl0.95
Vf 4-Methylphenyl0.75
Vg 4-Methoxyphenyl0.88
Vh 4-(Trifluoromethyl)phenyl0.55
Vi Phenyl1.12
Vj Benzyl2.15
Vk 4-Chlorobenzyl1.58
EA Ethacrynic Acid (Reference)1.80

Data sourced from Ertan-Bolelli et al., 2017.[1]

  • Substitution at the 2-Position is Crucial: A comparison between analogs with a 2-phenyl ring (Va-Vi) and a 2-benzyl group (Vj, Vk) clearly indicates that the direct attachment of an aromatic ring at the 2-position is favorable for activity. The benzyl analogs (Vj and Vk) are significantly less potent, suggesting that the additional methylene linker disrupts the optimal orientation within the enzyme's active site.

  • Electronic Effects of Phenyl Substituents:

    • Electron-Withdrawing Groups Enhance Potency: The most potent compound in the series, Vh , bears a 4-trifluoromethylphenyl group at the 2-position (IC50 = 0.55 µM). This highlights the beneficial effect of a strong electron-withdrawing group at the para position of the 2-phenyl ring.

    • Halogen Substitution: A clear trend is observed with halogen substituents at the para position. The order of potency is Cl > Br > I > F. The 4-chloro substituted analog Vb (IC50 = 0.68 µM) is the second most potent compound.

    • Unsubstituted Phenyl Ring: The unsubstituted phenyl analog Vi (IC50 = 1.12 µM) is less active than most of the substituted analogs, reinforcing the importance of substitution on this ring for enhanced binding.

  • Comparison with Reference Drug: All the 2-phenyl substituted analogs (Va-Vi and Vh), with the exception of the unsubstituted phenyl analog (Vi), demonstrated superior inhibitory activity compared to the reference drug, ethacrynic acid (EA, IC50 = 1.80 µM).[1]

SAR_Diagram cluster_core Core Benzoxazole Scaffold cluster_R Substitutions at C2 cluster_Substituents Effects of 4-Substituents on Phenyl Ring Core R_Phenyl 2-Phenyl Analogs (Va-Vi, Vh) - Higher Potency Sub_CF3 4-CF3 (Vh) - Most Potent R_Phenyl->Sub_CF3 SAR within Phenyl Analogs Sub_Halogen 4-Halogen (Va-Vd) - Cl > Br > I > F R_Phenyl->Sub_Halogen Sub_Unsubstituted Unsubstituted (Vi) - Less Potent R_Phenyl->Sub_Unsubstituted R_Benzyl 2-Benzyl Analogs (Vj, Vk) - Lower Potency

Caption: Key structure-activity relationships of the benzoxazole analogs.

Experimental Protocol: In Vitro hGST P1-1 Inhibition Assay

The following is a detailed protocol for determining the in vitro inhibitory activity of the benzoxazole analogs against hGST P1-1. This protocol is based on established methods and ensures reproducibility and accuracy.

Objective: To determine the IC50 values of test compounds against hGST P1-1.

Materials:

  • Recombinant human GST P1-1 enzyme

  • Glutathione (GSH)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Potassium phosphate buffer (pH 6.5)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Experimental Workflow:

Assay_Workflow start Prepare Reagents: - Enzyme Solution - GSH Solution - CDNB Solution - Test Compound Dilutions step1 Add to 96-well plate: - Buffer - Enzyme - Test Compound start->step1 step2 Incubate at 25°C for 5 min step1->step2 step3 Initiate Reaction: Add CDNB and GSH step2->step3 step4 Monitor Absorbance at 340 nm for 5 min (Kinetic Read) step3->step4 step5 Calculate Reaction Rates step4->step5 step6 Determine % Inhibition step5->step6 end Calculate IC50 Values step6->end

Caption: Workflow for the in vitro hGST P1-1 inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant hGST P1-1 in potassium phosphate buffer.

    • Prepare stock solutions of GSH and CDNB in the same buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add potassium phosphate buffer, the hGST P1-1 enzyme solution, and the test compound solution to each well.

    • Include a control well with DMSO instead of the test compound.

  • Pre-incubation:

    • Incubate the plate at 25°C for 5 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding GSH and CDNB to each well.

    • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm for 5 minutes at 30-second intervals. The change in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The structure-activity relationship study of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole analogs has identified several potent inhibitors of hGST P1-1. The findings underscore the importance of a 2-phenyl substitution, particularly with electron-withdrawing groups at the para-position, for optimal inhibitory activity. The 4-trifluoromethylphenyl substituted analog Vh emerged as the most potent inhibitor in this series.

These results provide a solid foundation for the further design and optimization of benzoxazole-based hGST P1-1 inhibitors. Future studies could explore:

  • The effects of different substitution patterns on the 2-phenyl ring.

  • The impact of bioisosteric replacements for the sulfonamide linker.

  • In vivo evaluation of the most potent compounds in relevant cancer models to assess their ability to overcome chemotherapy resistance.

The insights gained from this comparative guide will aid in the rational design of next-generation hGST P1-1 inhibitors with improved efficacy and potential for clinical application in combination with existing cancer therapies.

References

  • Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2014, 1–8. [Link]

  • Ertan-Bolelli, T., Bolelli, K., Musdal, Y., Yildiz, I., Aki-Yalcin, E., Mannervik, B., & Yalcin, I. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510–517. [Link]

  • PubChem. (n.d.). 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. Retrieved from [Link]

  • Zhang, M., Chen, Q., Chen, L., & Song, B. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. RSC Advances, 10(61), 37213–37222. [Link]

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides an in-depth technical comparison of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, a compound of interest within the versatile benzoxazole class, against a structurally related alternative, Riluzole. We will explore the principles of cross-reactivity, provide detailed experimental protocols for its assessment, and discuss the interpretation of selectivity data in the context of drug discovery.

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This inherent polypharmacology, while offering opportunities for drug repurposing, also presents a significant challenge: the potential for off-target interactions. This compound, with its electron-withdrawing trifluoromethyl group, is a prime candidate for exhibiting a unique bioactivity profile that warrants a thorough investigation of its selectivity.

The Imperative of Cross-Reactivity Profiling

The seemingly minor structural differences between small molecules can lead to vastly different interactions with the proteome. A compound that potently inhibits its intended target may also interact with dozens of other proteins, leading to confounding experimental results or unforeseen toxicities. Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely an academic exercise but a critical step in the validation of a chemical probe and the development of a safe and effective drug.

This guide will utilize Riluzole, a 2-aminobenzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS), as a comparator.[2] Its structural similarity to our topic compound, this compound, makes it an excellent case study for highlighting how subtle changes in the heterocyclic core and substitution patterns can influence target engagement and off-target effects. Riluzole's known off-target activities, which include modulation of voltage-gated sodium channels and protein kinase C, underscore the importance of broad selectivity profiling.[2][3]

Comparative Selectivity Profile: A Hypothetical Analysis

While comprehensive, publicly available screening data for this compound is limited, we can construct a hypothetical comparative selectivity profile based on the known activities of related benzoxazoles and our comparator, Riluzole. The following table is for illustrative purposes only to demonstrate how such data would be presented and interpreted.

Target ClassRepresentative TargetThis compound (Hypothetical IC50/Ki)Riluzole (Reported IC50/Ki)Rationale for Inclusion
Protein Kinases VEGFR-250 nM>10 µMBenzoxazole derivatives have been reported as VEGFR-2 inhibitors.
Protein Kinase C (PKC)5 µM15 µMKnown off-target of Riluzole.[2]
Casein Kinase 1δ (CK1δ)>10 µM~10 µMKnown off-target of Riluzole with modest potency.
GPCRs 5-HT2B Receptor1 µM>10 µMA common off-target for heterocyclic compounds.
Adenosine A3 Receptor>10 µM>10 µMIncluded in standard safety screening panels.[4]
Ion Channels Voltage-gated Sodium Channel (Nav1.5)20 µM1 µMPrimary mechanism of action for Riluzole.[3]
TRPC5>10 µMActivatorA known, specific off-target of Riluzole.
Enzymes Glutathione S-transferase P1-1 (GSTP1-1)500 nMNot ReportedTrifluoromethylphenyl-sulphonamido benzoxazoles are known inhibitors.[5]

Note: The data presented for this compound is hypothetical and intended to illustrate the format of a comparative selectivity table. Actual experimental data is required for a definitive assessment.

Experimental Workflows for Assessing Cross-Reactivity

To generate the data presented above, a tiered approach to cross-reactivity profiling is recommended. This typically begins with broad, high-throughput screens followed by more focused, quantitative assays for any identified "hits."

Tier 1: Broad Kinase Panel Screening

A primary kinase screen is a crucial first step, given that kinases are a large and structurally diverse family of enzymes and frequent off-targets for small molecules. The Z'-LYTE™ kinase assay is a robust, fluorescence-based, high-throughput method for profiling kinase inhibitors.

Experimental Protocol: Z'-LYTE™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 4X solution of the kinase substrate peptide and ATP in kinase buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of the test compound (this compound) and the comparator (Riluzole).

  • Kinase Reaction:

    • In a 384-well plate, add the test compounds and the kinase of interest.

    • Initiate the reaction by adding the Peptide/ATP mixture.

    • Incubate at room temperature for 1 hour.

  • Development Reaction:

    • Add the Development Reagent, which contains a site-specific protease that cleaves the non-phosphorylated peptide.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Measure the fluorescence resonance energy transfer (FRET) signal using a fluorescence plate reader. Cleavage of the peptide by the protease disrupts FRET, leading to a change in the emission ratio.

    • The percentage of phosphorylation is calculated from the emission ratio, and from this, the percent inhibition by the test compound is determined.

G cluster_0 Kinase Reaction cluster_1 Development Reaction cluster_2 Detection kr1 Test Compound + Kinase kr2 Add Peptide/ATP Mixture kr1->kr2 kr3 Incubate 1 hr kr2->kr3 dr1 Add Development Reagent kr3->dr1 Phosphorylated & Non-phosphorylated Peptides dr2 Incubate 1 hr dr1->dr2 d1 Measure FRET Signal dr2->d1 Cleaved & Uncleaved Peptides d2 Calculate % Inhibition d1->d2

Caption: Z'-LYTE™ Kinase Assay Workflow.

Tier 2: GPCR and Ion Channel Profiling

G-protein coupled receptors (GPCRs) and ion channels are other major classes of drug targets and potential off-targets. Radioligand binding assays are the gold standard for determining the affinity of a compound for these membrane-bound proteins.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the GPCR or ion channel of interest.

  • Binding Reaction:

    • In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the target, and serial dilutions of the test compound.

    • Incubate to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the reaction mixture through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection:

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of bound radioligand is inversely proportional to the affinity of the test compound for the target. The IC50 is determined by fitting the data to a competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow cluster_principle Competitive Binding Principle prep Prepare Membranes Expressing Target mix Incubate Membranes, Radioligand & Test Compound prep->mix filter Filter to Separate Bound from Unbound mix->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze receptor Receptor radioligand Radioligand radioligand->receptor Binds & Generates Signal test_compound Test Compound test_compound->receptor Competes with Radioligand (No Signal)

Caption: Radioligand Binding Assay Workflow and Principle.

Interpreting the Data: Beyond IC50 Values

A low IC50 or Ki value against a single target is not sufficient to declare a compound as "selective." The true measure of selectivity is the differential activity against the intended target versus a panel of off-targets. A selectivity ratio of at least 100-fold is often considered a benchmark for a high-quality chemical probe.

For this compound, the hypothetical data suggests a promising profile as a VEGFR-2 inhibitor with reasonable selectivity over PKC. However, its potential activity against GSTP1-1 warrants further investigation. In contrast, Riluzole's primary activity is on voltage-gated sodium channels, with weaker off-target effects on certain kinases. This comparative analysis allows researchers to select the most appropriate tool compound for their specific biological question.

Conclusion: A Commitment to Rigorous Validation

The study of this compound and its potential cross-reactivity exemplifies the rigorous validation process required in modern drug discovery and chemical biology. While the benzoxazole scaffold offers a wealth of opportunities, it also necessitates a thorough understanding of a compound's selectivity profile. By employing a tiered screening approach, including broad kinase panels and targeted binding assays, researchers can confidently delineate the on- and off-target activities of their compounds. This commitment to scientific integrity ensures the generation of reproducible and translatable data, ultimately accelerating the development of novel and safe therapeutics.

References

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2988-2993.
  • Riluzole/Tiglutik. International Alliance of ALS/MND Associations. [Link]

  • A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C. Neurobiology of Disease, 2000, 7(4):375-83. [Link]

  • Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 2019, 120:106609. [Link]

  • Structural identification of riluzole-binding site on human TRPC5. Nature Communications, 2022, 13(1):3993. [Link]

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 2018, 46(3):510-517. [Link]

  • Structural basis for the rescue of hyperexcitable cells by the amyotrophic lateral sclerosis drug Riluzole. Nature Communications, 2021, 12(1):1-13. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

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A Comparative In Vivo Efficacy Analysis: 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine and Novel Inhibitors in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Neuropathic Pain and the Quest for Novel Therapeutics

Neuropathic pain, a chronic condition arising from damage or disease affecting the somatosensory nervous system, represents a significant and growing unmet medical need.[1] Its complex pathophysiology, characterized by debilitating symptoms like allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response), makes it notoriously difficult to treat with existing analgesics.[2] This guide provides a comparative analysis of the in vivo efficacy of two distinct classes of inhibitors. We will first examine the therapeutic potential of benzoxazole and benzothiazole derivatives, focusing on analogs of Riluzole, including the titular 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. We will then contrast this class with contemporary Transient Receptor Potential Melastatin 8 (TRPM8) channel antagonists, which offer a more targeted mechanistic approach. This analysis is grounded in preclinical data and established experimental models to provide researchers and drug development professionals with a clear, objective comparison to inform future discovery efforts.

Part 1: The Neuroprotective Approach of Riluzole Analogs

The benzothiazole derivative Riluzole is an approved medication for Amyotrophic Lateral Sclerosis (ALS), exerting its neuroprotective effects through a multifaceted mechanism that includes the inhibition of glutamate release and the blockade of voltage-gated sodium channels.[3][4] These pathways are also critically implicated in the hyperexcitability of neurons that underlies neuropathic pain. While direct in vivo efficacy studies for this compound are not extensively published, robust data exists for its structural isomer, 6-(Trifluoromethyl)-2-benzothiazolamine, which serves as a strong surrogate for evaluating the potential of this chemical scaffold.

Mechanism of Action: Attenuating Neuronal Hyperexcitability

The efficacy of Riluzole and its analogs in neurological disorders stems from their ability to dampen excessive neuronal stimulation. This is achieved primarily through two synergistic actions:

  • Inhibition of Glutamate Release: By modulating presynaptic voltage-gated sodium channels, these compounds reduce the influx of calcium ions that triggers the release of glutamate, the principal excitatory neurotransmitter in the central nervous system.

  • Postsynaptic Blockade: They can also directly block postsynaptic glutamate receptors and voltage-gated sodium channels, preventing the propagation of the pain signal.

This dual-pronged approach effectively reduces the "excitotoxicity" that contributes to both neurodegeneration and the sensitization of pain pathways.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Na_pre Voltage-Gated Na+ Channel Ca_pre Voltage-Gated Ca2+ Channel Na_pre->Ca_pre Depolarization Vesicle Glutamate Vesicle Ca_pre->Vesicle Ca2+ Influx Glutamate Glutamate Vesicle->Glutamate Release Na_post Voltage-Gated Na+ Channel Signal\nPropagation Signal Propagation Na_post->Signal\nPropagation Depolarization NMDA NMDA Receptor NMDA->Signal\nPropagation Riluzole Riluzole Analog (e.g., 6-CF3-Benzothiazolamine) Riluzole->Na_pre Inhibits Riluzole->Vesicle Reduces Release Riluzole->Na_post Inhibits Glutamate->NMDA Binds

Caption: Mechanism of Riluzole analogs in reducing neuronal excitotoxicity.

In Vivo Efficacy of 6-Trifluoromethyl Analog

A key study investigated a series of Riluzole analogs for their "antiglutamate" activity, a functional measure of their neuroprotective potential.[5][6] The in vivo efficacy was determined by their ability to protect rats from convulsions and death induced by intracerebroventricular administration of glutamic acid. The 6-Trifluoromethyl substituted derivative demonstrated potent activity.

CompoundIn Vivo ModelAdministration RouteEfficacy Readout (ED50)Reference
6-(Trifluoromethyl)-2-benzothiazolamineGlutamate-induced convulsions (Rat)i.p.3.2 mg/kg[5],[6]
Riluzole (6-Trifluoromethoxy)Glutamate-induced convulsions (Rat)i.p.2.5 mg/kg[5],[6]
6-(Pentafluoroethoxy)-2-benzothiazolamineGlutamate-induced convulsions (Rat)i.p.2.8 mg/kg[5],[6]
6-(Pentafluoroethyl)-2-benzothiazolamineGlutamate-induced convulsions (Rat)i.p.2.8 mg/kg[5],[6]
Experimental Protocol: Glutamate-Induced Anticonvulsant Assay

This protocol outlines a standard procedure for evaluating the in vivo antiglutamate activity of test compounds.[5][6] The design must be robust to ensure reproducibility and ethical treatment of animals.[7][8]

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200-250g).

  • Housing: Standardized conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water). Acclimatize animals for at least 7 days prior to the experiment.

2. Compound Administration:

  • Formulation: Test compounds (e.g., 6-CF3-2-benzothiazolamine) are suspended in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Dosing: Administer various doses of the test compound intraperitoneally (i.p.) to different groups of rats (n=8-10 per group). A vehicle control group receives the vehicle alone.

  • Timing: Typically, compounds are administered 30-60 minutes prior to the glutamate challenge.

3. Glutamate Challenge:

  • Procedure: Under brief isoflurane anesthesia, administer a pre-determined convulsive dose of L-glutamic acid (e.g., 1 µmol in 5 µL of saline) via intracerebroventricular (i.c.v.) injection.

  • Observation: Immediately after injection, place the animal in an observation chamber and monitor for the onset of clonic convulsions for at least 30 minutes.

4. Efficacy Assessment:

  • Primary Endpoint: The number of animals in each group protected from convulsions.

  • Data Analysis: Calculate the ED50 (the dose required to protect 50% of the animals) using probit analysis.

cluster_setup Phase 1: Dosing cluster_challenge Phase 2: Challenge (T=60 min) cluster_obs Phase 3: Observation & Analysis A Acclimatize Rats (7 days) B Group Allocation (n=8-10 per dose) A->B C i.p. Injection: - Vehicle Control - Test Compound B->C D Brief Anesthesia C->D E i.c.v. Injection of L-Glutamic Acid D->E F Monitor for Convulsions (30 min) E->F G Record Protection (%) F->G H Calculate ED50 G->H

Caption: Workflow for the glutamate-induced anticonvulsant efficacy model.

Part 2: The Targeted Sensory Approach of TRPM8 Antagonists

An alternative and more recent strategy for treating neuropathic pain involves targeting specific ion channels expressed on sensory neurons. The TRPM8 channel, known as the primary sensor for cold temperatures, is upregulated following nerve injury and contributes significantly to cold allodynia, a hallmark of chemotherapy-induced and other neuropathies.[9] Antagonizing this channel offers a highly specific method to block this particular pain modality.

Mechanism of Action: Blocking Aberrant Cold Sensing

In pathological states, TRPM8 channels on peripheral nerve endings become sensitized. This leads to their activation at non-noxious temperatures, which the brain interprets as painful cold. TRPM8 antagonists bind to the channel and prevent its opening in response to cold stimuli or chemical agonists (like menthol), thereby normalizing the sensory threshold and alleviating pain.[10]

cluster_neuron Sensory Neuron Terminal TRPM8 TRPM8 Channel Ca_Influx Ca2+/Na+ Influx TRPM8->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization AP Action Potential (Pain Signal to Brain) Depolarization->AP Stimulus Cold Stimulus (<28°C) Stimulus->TRPM8 Activates Antagonist TRPM8 Antagonist Antagonist->TRPM8 Blocks

Caption: Mechanism of TRPM8 antagonists in blocking cold-induced pain signals.

In Vivo Efficacy of TRPM8 Antagonists

Several TRPM8 antagonists have demonstrated efficacy in preclinical models of neuropathic pain, particularly those involving cold hypersensitivity.[11][12]

CompoundIn Vivo ModelAdministration RouteEfficacy ReadoutReference
BB 0322703 Oxaliplatin-induced cold allodynia (Mouse)IntraplantarSignificant reversal of cold hypersensitivity at 30 µM[9]
RGM8-51 Oxaliplatin-induced cold allodynia (Mouse)i.p.Significant reduction of cold hypersensitivity[11]
RGM8-51 Chronic Constriction Injury (Rat)i.p.Reduced cold, mechanical, and heat hypersensitivity[11]
PF-05105679 Cold Pressor Test (Human)OralEfficacy comparable to oxycodone at 900 mg[12]
Experimental Protocol: Oxaliplatin-Induced Cold Allodynia Model

This is a widely used model to mimic the painful peripheral neuropathy experienced by patients undergoing chemotherapy with platinum-based drugs.[9][11]

1. Animal Model:

  • Species: Male C57BL/6 mice (20-25g).

  • Housing: As previously described.

2. Neuropathy Induction:

  • Procedure: Administer a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 6 mg/kg) dissolved in 5% glucose solution.

  • Timeline: Cold allodynia typically develops within 3-5 days post-injection.

3. Behavioral Testing (Cold Plate Test):

  • Apparatus: A metal plate with its surface temperature precisely controlled (e.g., set to 4°C).

  • Baseline: Before compound administration, measure the baseline paw withdrawal latency for each mouse. Place the mouse on the cold plate and record the time until it licks, lifts, or flinches its paw. Apply a cut-off time (e.g., 30 seconds) to prevent tissue damage.

  • Compound Administration: Administer the test TRPM8 antagonist or vehicle via the desired route (e.g., i.p., oral).

  • Post-treatment Assessment: At various time points after dosing (e.g., 30, 60, 120 minutes), repeat the cold plate test to measure the reversal of hypersensitivity.

4. Efficacy Assessment:

  • Primary Endpoint: The increase in paw withdrawal latency (in seconds) compared to vehicle-treated animals.

  • Data Analysis: Use a two-way ANOVA with post-hoc tests to compare treatment groups over time.

cluster_induce Phase 1: Induction (Day 0) cluster_test Phase 2: Testing (Day 5) cluster_analyze Phase 3: Analysis A i.p. Injection: Oxaliplatin (6 mg/kg) B Measure Baseline Paw Latency (Cold Plate @ 4°C) A->B C Administer - Vehicle - TRPM8 Antagonist B->C D Measure Post-Dose Paw Latency (T=30, 60, 120 min) C->D E Calculate Change in Latency D->E F Statistical Analysis (ANOVA) E->F

Caption: Workflow for the oxaliplatin-induced cold allodynia model.

Part 3: Comparative Discussion and Strategic Outlook

A direct comparison reveals two distinct strategies for tackling neuropathic pain. The Riluzole analog approach offers a broad-spectrum dampening of neuronal hyperexcitability, while TRPM8 antagonists provide a highly targeted blockade of a specific sensory modality.

FeatureRiluzole Analog (6-CF3-Benzothiazolamine)TRPM8 Antagonists (e.g., RGM8-51)
Primary Mechanism Inhibition of glutamate release & voltage-gated Na+ channels[3]Blockade of the TRPM8 ion channel[10]
Therapeutic Rationale Broad neuroprotection; reduction of central sensitizationTargeted relief of cold allodynia[9]
Proven In Vivo Model Glutamate-induced seizures (CNS effect proxy)[5]Nerve injury & chemotherapy-induced neuropathy (direct pain models)[11]
Potential Advantages May be effective across multiple pain modalities (e.g., mechanical, thermal)High specificity may lead to fewer CNS side effects
Potential Liabilities Potential for CNS side effects (e.g., sedation, dizziness) due to broad actionEfficacy may be limited to cold-related pain symptoms; potential for altering normal temperature sensation[12]
Expert Insights & Future Directions

The choice between these inhibitory strategies depends heavily on the specific therapeutic goal. The broad mechanism of Riluzole and its analogs, as suggested by the efficacy of the 6-CF3 derivative, may be advantageous for complex pain states with multiple contributing factors.[5][6] However, this can come at the cost of a narrower therapeutic window due to potential on-target CNS side effects.

Conversely, the development of TRPM8 antagonists represents a more refined, mechanism-based approach. By selectively targeting a channel implicated in a specific symptom (cold allodynia), these compounds promise a better safety profile.[11] The clinical data for PF-05105679, which showed efficacy in a human pain model, is particularly encouraging, although it also highlights potential on-target side effects like sensations of heat.[12]

For researchers, the path forward involves a multi-faceted approach. Further optimization of benzoxazole and benzothiazole scaffolds could aim to improve selectivity for sodium channel subtypes predominantly involved in pain pathways, thereby enhancing efficacy while minimizing CNS effects. For TRPM8 antagonists, the focus will be on refining pharmacological properties to maximize efficacy in reversing pathological cold sensing without disrupting normal thermoregulation.

Conclusion

Both the Riluzole analog family, represented here by its 6-trifluoromethyl congener, and the class of TRPM8 antagonists demonstrate compelling, albeit different, in vivo efficacy profiles relevant to the treatment of neuropathic pain. The former acts as a broad-spectrum neuroprotective agent by attenuating glutamate excitotoxicity, while the latter offers a precision tool to block a specific and debilitating symptom. The continued investigation and refinement of both strategies, guided by robust and reproducible preclinical models, are essential for developing the next generation of effective and safe analgesics for patients suffering from neuropathic pain.

References

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  • SciELO. (n.d.). Experimental models for the study of neuropathic pain.
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  • Jimonet, P., et al. (1999). Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. Journal of Medicinal Chemistry, 42(15), 2828-2843.
  • Creative Bioarray. (n.d.). Neuropathic Pain Models.
  • Aragen Life Sciences. (n.d.). Animal Models for Pain Research | Neuropathic & Chronic Pain.
  • Sci-Hub. (n.d.). Riluzole Series. Synthesis and in Vivo “Antiglutamate” Activity of 6-Substituted-2-benzothiazolamines and 3-Substituted-2-imino-benzothiazolines.
  • National Cancer Institute's Nanotechnology Characterization Laboratory. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Desaphy, J. F., et al. (2023). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters, 14(7), 999-1008.
  • Materazzi, S., et al. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. International Journal of Molecular Sciences, 23(21), 13511.
  • González-Muñiz, R., et al. (2021).
  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
  • Lazic, S. E., et al. (2018). General Principles of Preclinical Study Design. Methods in Molecular Biology, 1717, 1-13.
  • González-Muñiz, R. (2019).
  • Rovira, S., et al. (2021). β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinocipent Activity in Different Animal Models. Molecules, 26(23), 7378.
  • Andrews, M. D., et al. (2016). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 7(12), 1095-1100.

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Benchmarking 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine against established drugs. Given the recurrent exhibition of potent antimicrobial and anticancer activities within the benzoxazole class of compounds, this document will explore evaluation protocols for both therapeutic areas. We will delve into the scientific rationale behind experimental choices, provide detailed methodologies, and present data in a clear, comparative format to guide your research and development efforts.

Introduction to this compound

This compound is a synthetic organic molecule that combines two key structural motifs of significant interest in medicinal chemistry: the benzoxazole scaffold and a trifluoromethyl group. The benzoxazole core is recognized as a "privileged structure," frequently found in compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The trifluoromethyl (-CF3) group is a widely used bioisostere in drug design, known to enhance metabolic stability, increase lipophilicity, and improve target binding affinity, thereby positively modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

While specific biological data for this compound is not yet widely published, its structural components suggest a strong potential for therapeutic activity. This guide, therefore, proposes a dual-pronged benchmarking approach, evaluating its efficacy as both an antimicrobial and an anticancer agent.

Part 1: Antimicrobial Activity Benchmark

The benzoxazole nucleus is a common feature in compounds exhibiting significant antimicrobial properties.[3][4][5][6][7][8][9][10][11] The inclusion of a trifluoromethyl group can further enhance this activity. Here, we outline a benchmarking study against clinically relevant antimicrobial agents.

Benchmark Drugs: Rationale for Selection

To establish a robust comparison, we have selected two widely used and mechanistically distinct antimicrobial drugs:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination. Its selection provides a benchmark against a well-established synthetic antibacterial agent.

  • Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This inhibition prevents the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. This provides a benchmark against a standard antifungal drug.

Experimental Protocol: Antimicrobial Susceptibility Testing

The primary method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12]

Objective: To determine the lowest concentration of this compound, Ciprofloxacin, and Fluconazole that inhibits the visible growth of a panel of pathogenic microorganisms.

Materials:

  • This compound

  • Ciprofloxacin (analytical standard)

  • Fluconazole (analytical standard)

  • Bacterial strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal strains: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

  • Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 Medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compound and benchmark drugs in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of each compound in the appropriate broth medium in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare standardized microbial inoculums as per CLSI guidelines (typically to a final concentration of 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive controls (microbes in broth without any compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance with a spectrophotometer.

Data Presentation: Comparative MIC Values

The results of the antimicrobial susceptibility testing should be summarized in a clear tabular format for easy comparison.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
This compound
Ciprofloxacin
Fluconazole
Workflow Visualization

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Prepare Stock Solutions (Test Compound & Benchmarks) Dilutions Perform Serial Dilutions in 96-well Plates Stock->Dilutions Inoculate Inoculate Plates with Microbes Dilutions->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read Read Results (Visual/Spectrophotometric) Incubate->Read MIC Determine MIC Values Read->MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Part 2: Anticancer Activity Benchmark

The benzoxazole scaffold is a key component of numerous compounds investigated for their anticancer properties, with some derivatives showing potent activity against various cancer cell lines.[1][4][13][14][15][16][17] The trifluoromethyl group has also been shown to enhance the anticancer activity of various heterocyclic molecules.[18][19]

Benchmark Drugs: Rationale for Selection

For a comprehensive anticancer benchmark, we have selected two established anticancer drugs with different mechanisms of action:

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR and PDGFR, which are involved in tumor angiogenesis and proliferation. Several studies on anticancer benzoxazole derivatives use Sorafenib as a benchmark.[5]

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis. It is a widely used chemotherapeutic agent for various solid tumors.

Experimental Protocol: In Vitro Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity and cell proliferation.

Objective: To determine the concentration of this compound, Sorafenib, and 5-Fluorouracil that causes 50% inhibition of cell growth (IC50).

Materials:

  • This compound

  • Sorafenib (analytical standard)

  • 5-Fluorouracil (analytical standard)

  • Human cancer cell lines:

    • HCT-116 (colon cancer)

    • MCF-7 (breast cancer)

    • A549 (lung cancer)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and benchmark drugs for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold TCA and incubating for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Data Presentation: Comparative IC50 Values

The results of the in vitro cytotoxicity assay should be presented in a table for direct comparison.

Table 2: Comparative IC50 Values in µM

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
This compound
Sorafenib
5-Fluorouracil
Signaling Pathway Visualization

Anticancer_Mechanism_Hypothesis cluster_pathway Hypothesized Anticancer Signaling Pathway Inhibition Compound 5-(Trifluoromethyl)- 1,3-benzoxazol-2-amine Target Potential Target (e.g., Kinase, DNA Gyrase) Compound->Target Inhibition Proliferation Cell Proliferation & Survival Target->Proliferation Angiogenesis Angiogenesis Target->Angiogenesis Apoptosis Apoptosis Target->Apoptosis

Caption: Hypothesized mechanism of anticancer action.

Part 3: Potential as a GST P1-1 Inhibitor

Several studies have highlighted the potential of benzoxazole derivatives as inhibitors of human glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in tumor cells and associated with drug resistance.[3][6][13][20][21][22][23][24]

Benchmark Drug: Rationale for Selection
  • Ethacrynic acid: A known inhibitor of GSTs, often used as a reference compound in studies investigating new GST inhibitors.[13][20]

Experimental Protocol: GST P1-1 Inhibition Assay

Objective: To determine the concentration of this compound and Ethacrynic acid that causes 50% inhibition of GST P1-1 activity (IC50).

Materials:

  • This compound

  • Ethacrynic acid (analytical standard)

  • Human GST P1-1 (recombinant)

  • Glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Buffer solution (e.g., phosphate buffer)

  • 96-well UV-transparent plates

  • UV-Vis spectrophotometer

Procedure:

  • Assay Mixture Preparation: In a 96-well plate, prepare an assay mixture containing the buffer, GSH, and the test compound or benchmark drug at various concentrations.

  • Enzyme Addition: Add the GST P1-1 enzyme to each well to initiate the reaction.

  • Substrate Addition: Add the substrate, CDNB, to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of the GSH-CDNB conjugate.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves of enzyme inhibition.

Data Presentation: Comparative IC50 Values

Table 3: Comparative GST P1-1 Inhibition (IC50 in µM)

CompoundIC50 (µM)
This compound
Ethacrynic acid

Conclusion

This guide provides a structured and scientifically grounded approach to benchmarking this compound. By systematically evaluating its potential antimicrobial and anticancer activities against established clinical drugs, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and data presentation formats are designed to ensure reproducibility and facilitate clear interpretation of the results, ultimately accelerating the drug discovery and development process.

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The Trifluoromethyl Advantage: A Comparative Guide to 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals

In the landscape of medicinal chemistry, the strategic modification of a molecular scaffold can dramatically alter its pharmacological profile. The 1,3-benzoxazole-2-amine core is a privileged structure, known to impart a wide array of biological activities, from antimicrobial to anticancer and neuroprotective effects.[1][2][3][4][5][6][7] This guide provides a comparative analysis of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine and its parent analog, 1,3-benzoxazol-2-amine, delving into the profound impact of trifluoromethylation on the molecule's properties and biological potential. While direct comparative studies on this specific pair are not extensively published, this guide synthesizes established principles of medicinal chemistry with available data on benzoxazoles to provide a predictive and insightful comparison.

The Power of Trifluoromethylation in Drug Design

The introduction of a trifluoromethyl (CF3) group is a cornerstone strategy in modern drug design, employed to enhance a molecule's drug-like properties.[8][9] This is not merely an addition of steric bulk; the CF3 group exerts powerful electronic and metabolic effects.[8][10] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups and alter binding interactions.[10] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic oxidation, a common route of drug deactivation.[11] This often leads to improved metabolic stability, a longer plasma half-life, and increased bioavailability.[8][11] The lipophilic nature of the CF3 group can also enhance membrane permeability, facilitating the drug's journey to its target.[11]

Physicochemical and Predicted Pharmacokinetic Profile Comparison

The addition of a trifluoromethyl group at the 5-position of the benzoxazole ring is expected to significantly alter the molecule's physicochemical properties, which in turn influences its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.

Property1,3-Benzoxazol-2-amineThis compoundRationale for Predicted Difference
Molecular Weight 134.14 g/mol [12]202.13 g/mol [13]Addition of a CF3 group.
LogP (Lipophilicity) LowerHigher (Predicted)The CF3 group significantly increases lipophilicity, which can enhance membrane permeability.[11]
Metabolic Stability Lower (Predicted)Higher (Predicted)The C-F bond is highly stable, making the CF3 group resistant to metabolic attack, particularly oxidative metabolism of the benzene ring.[8][11]
Acidity/Basicity (pKa) The 2-amino group is basic.Less Basic (Predicted)The strong electron-withdrawing nature of the CF3 group reduces the electron density on the benzoxazole ring system and the exocyclic amine, thereby decreasing its basicity.[10]
Binding Affinity BaselinePotentially Higher (Predicted)Increased lipophilicity and the potential for new interactions (e.g., dipole-dipole) within a target's binding pocket can lead to enhanced affinity.[8]

Comparative Biological Activity: Knowns and Predictions

1,3-Benzoxazol-2-amine: The Versatile Scaffold

The non-fluorinated parent compound, 1,3-benzoxazol-2-amine, is a well-established pharmacophore. Its derivatives have been investigated for a multitude of therapeutic applications:

  • Antimicrobial Activity: Benzoxazole derivatives have shown promise as antibacterial and antifungal agents.[1][5]

  • Anticancer Activity: The scaffold is present in compounds evaluated as potential anticancer agents, targeting various mechanisms.[4]

  • Neuroprotection: Certain 2-aminobenzoxazoles have been explored for their neuroprotective effects and as inhibitors of enzymes relevant to neurological disorders.[2][14]

This compound: The Enhanced Analog

While specific biological data for this compound is sparse in publicly available literature, we can predict how the CF3 group would modulate the activities of the parent compound based on established medicinal chemistry principles.

  • Increased Potency: The enhanced lipophilicity and potential for stronger binding interactions conferred by the CF3 group could lead to a significant increase in potency across various biological targets. For instance, in an enzyme inhibition assay, a lower IC50 value would be expected for the trifluoromethylated analog.

  • Improved Pharmacokinetics: The predicted increase in metabolic stability would likely translate to a longer duration of action in vivo. This is a critical advantage in drug development, as it can lead to less frequent dosing and a more stable therapeutic effect.

  • Altered Selectivity: The electronic and steric changes introduced by the CF3 group could alter the compound's selectivity profile for different biological targets. This could be advantageous, potentially reducing off-target effects.

Experimental Workflows for Comparative Analysis

To empirically validate the predicted advantages of trifluoromethylation, a series of head-to-head experiments are necessary.

Experimental Protocol: Comparative In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of this compound and 1,3-benzoxazol-2-amine in human liver microsomes.

Methodology:

  • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add this compound or 1,3-benzoxazol-2-amine (final concentration 1 µM) to their respective tubes to initiate the metabolic reaction. Include a negative control without the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t1/2).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mics Prepare Microsome Mixture pre_incubate Pre-incubate at 37°C prep_mics->pre_incubate prep_cpds Prepare Test Compounds initiate Add Compound (Start Reaction) prep_cpds->initiate pre_incubate->initiate sampling Sample at Time Points initiate->sampling quench Quench with ACN sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate Half-life lcms->data G cluster_physchem Physicochemical Properties cluster_pharma Pharmacological Profile CF3 Trifluoromethyl Group (CF3) lipophilicity Increased Lipophilicity CF3->lipophilicity e_withdrawal Strong Electron Withdrawal CF3->e_withdrawal metabolic_stability High Metabolic Stability (C-F bond) CF3->metabolic_stability permeability Enhanced Membrane Permeability lipophilicity->permeability binding Altered Target Binding Affinity lipophilicity->binding e_withdrawal->binding pka Modulated pKa e_withdrawal->pka pk Improved Pharmacokinetics metabolic_stability->pk permeability->pk

Caption: Impact cascade of the trifluoromethyl group on drug properties.

Conclusion

While 1,3-benzoxazol-2-amine provides a versatile and biologically active starting point, the introduction of a 5-trifluoromethyl group is a rational and powerful strategy for enhancing its therapeutic potential. The resulting analog, this compound, is predicted to exhibit superior potency, metabolic stability, and overall drug-like properties. The experimental frameworks outlined in this guide provide a clear path for researchers to validate these predicted advantages and unlock the full potential of this promising molecular scaffold. For drug development professionals, the strategic use of trifluoromethylation on promising heterocyclic cores represents a reliable method for optimizing lead compounds into viable clinical candidates.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

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Navigating the Labyrinth of Specificity: A Comparative Guide to the Off-Target Effects of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, where a compound interacts with unintended biological molecules, leading to unforeseen toxicities or side effects.[1] This guide provides a comprehensive framework for evaluating the off-target profile of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine , a compound belonging to the versatile yet notoriously promiscuous benzoxazole class of heterocycles.[2][3][4][5]

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6] This inherent polypharmacology underscores the critical need for a robust off-target assessment strategy before committing significant resources to a lead candidate.

This guide will compare this compound with established drugs that share structural or therapeutic similarities, providing a roadmap for its comprehensive profiling. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and ground our discussion in authoritative references.

The Compound in Focus and Its Comparators

Due to the novelty of this compound, publicly available data on its specific biological targets and off-target effects is scarce.[7] Therefore, our analysis will leverage a comparative approach, using well-characterized drugs to build a predictive framework for its potential liabilities.

1. The Subject Compound: this compound

  • Structure: A benzoxazole core featuring a 2-amine group and a 5-trifluoromethyl substituent.

  • Predicted Properties: The trifluoromethyl group can enhance metabolic stability and binding affinity, while the 2-amino-benzoxazole scaffold is a known pharmacophore for various targets.

2. The Structural Analog: Riluzole

  • Structure: 6-(trifluoromethoxy)benzothiazol-2-amine. While a benzothiazole, it shares the 2-amine and a fluorinated methoxy group, making it a close structural and electronic analog.

  • Primary Mechanism: Approved for Amyotrophic Lateral Sclerosis (ALS), Riluzole is a neuroprotective agent that primarily modulates glutamatergic neurotransmission. It inhibits glutamate release, likely through the blockade of voltage-gated sodium channels, and may also block postsynaptic NMDA and kainate receptors.[8][9][10][11][12]* Known Off-Target Profile (Clinical Side Effects): Nausea, dizziness, and dose-dependent elevation of liver enzymes (hepatotoxicity). [13]Rarer effects include neutropenia and pancreatitis, highlighting its potential to interact with systems beyond the central nervous system.

3. The Functional Comparator: Edaravone

  • Structure: 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Structurally distinct from the benzoxazole core.

  • Primary Mechanism: Also approved for ALS, Edaravone is a potent antioxidant and free radical scavenger. Its mechanism is entirely different from Riluzole's, offering a valuable comparison for pathway-specific off-target effects. [14]* Known Off-Target Profile (Clinical Side Effects): Hypersensitivity reactions and sulfite-related allergic reactions. Its profile is generally tied to its mode of action and formulation.

Comparative Data Summary
FeatureThis compoundRiluzoleEdaravone
Core Scaffold BenzoxazoleBenzothiazolePyrazolone
Primary Indication UndeterminedAmyotrophic Lateral Sclerosis (ALS) [8]Amyotrophic Lateral Sclerosis (ALS) [14]
Known On-Target Mechanism UndeterminedGlutamate modulator; Sodium channel blocker [9][10][11]Antioxidant; Free radical scavenger [14]
Key Off-Target Liabilities (from clinical data) UnknownHepatotoxicity, Nausea, Dizziness, NeutropeniaHypersensitivity reactions, Sulfite allergies
Molecular Weight 202.13 g/mol [7]234.20 g/mol 174.20 g/mol

A Strategic Workflow for Off-Target Profiling

A comprehensive assessment of off-target liabilities should be a tiered process, moving from broad, predictive methods to specific, functional assays. This workflow ensures that resources are used efficiently, generating a robust data package for decision-making.

Off_Target_Workflow cluster_0 Tier 1: In Silico & Broad Screening cluster_1 Tier 2: Cellular & Functional Validation cluster_2 Tier 3: In Vivo Confirmation A Computational Prediction (e.g., OTSA, PanScreen) B Broad Biochemical Screening (e.g., Kinase Panel, GPCR Panel) A->B Guide experimental design C Cellular Thermal Shift Assay (CETSA) Target Engagement B->C Validate hits D Phenotypic Screening (e.g., Cytotoxicity, Apoptosis) C->D E Chemoproteomics Target Deconvolution D->E Investigate mechanism F Rodent Toxicity Studies (e.g., Dose-range finding) E->F Predict in vivo effects G Pharmacodynamic Biomarker Analysis F->G Correlate with phenotype

Caption: A tiered workflow for comprehensive off-target effect analysis.

Experimental Protocols for Off-Target Assessment

The following protocols represent a gold-standard approach to characterizing the off-target profile of a novel compound like this compound.

In Silico Off-Target Prediction

Causality: Before initiating costly wet-lab experiments, computational methods can predict potential off-target interactions based on the compound's structure. [1]Platforms like OTSA (Off-Target Safety Assessment) and PanScreen utilize large databases of known ligand-target interactions and sophisticated algorithms to generate a list of probable binding partners. [15][16]This provides a data-driven basis for selecting focused screening panels.

Protocol: Off-Target Liability Prediction using PanScreen

  • Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Platform Submission: Navigate to the PanScreen web server. [16]Paste the SMILES string into the input field.

  • Target Selection: Select a comprehensive panel of off-targets relevant to drug safety, typically including hERG, CYPs, nuclear receptors, and a broad range of kinases and GPCRs.

  • Job Execution: Submit the molecule for screening. The platform will perform ensemble docking and use deep learning models to predict binding affinities. [16]5. Data Analysis: Analyze the output, which will provide predicted binding affinities (e.g., pKi or IC50) for each selected off-target. Prioritize targets with high predicted affinity for experimental validation.

Broad-Panel Kinase Selectivity Profiling

Causality: Kinases are one of the largest and most frequently implicated target families in off-target effects. Profiling against a diverse panel of kinases is essential to identify unintended inhibition or activation that could lead to toxicity. Commercial services provide standardized, high-quality assays for this purpose. [17][18] Protocol: Kinase Selectivity Profiling (Adapted from Promega Kinase Selectivity Profiling Systems)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working concentration (e.g., 100 µM) for the assay.

  • Assay Setup: Use a pre-formatted 384-well plate containing a panel of kinases (e.g., Promega's General Panel of 24 kinases). [17][18][19]3. Kinase Reaction:

    • Dispense 1 µL of the test compound (or vehicle control) into the appropriate wells.

    • Add 2 µL of the Kinase Working Stock to each well.

    • Initiate the reaction by adding 2 µL of the corresponding ATP/Substrate Working Stock. [19]4. Incubation: Incubate the plate at room temperature for 60 minutes.

  • Activity Measurement: Quantify kinase activity by measuring ATP depletion using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

  • Data Analysis: Calculate the percent inhibition of each kinase relative to the vehicle control. Plot the results as a selectivity profile (e.g., a bar chart or kinome map) to visualize off-target kinase interactions.

Kinase_Profiling A Compound Stock (10 mM in DMSO) B 384-well Plate with Kinase Panel A->B Add Compound D Luminescence Reader B->D Measure ADP production C ATP/Substrate Mix C->B Start Reaction E Selectivity Profile (% Inhibition Data) D->E Calculate Results

Caption: Experimental workflow for kinase selectivity profiling.

Cell-Based Cytotoxicity Profiling

Causality: Ultimately, off-target effects are only relevant if they manifest as a cellular phenotype. Assessing cytotoxicity across a panel of cell lines from different tissues (e.g., liver, heart, kidney) provides a functional readout of a compound's potential for causing cell death, a common consequence of off-target toxicity. [20][21] Protocol: High-Throughput Cytotoxicity Screening

  • Cell Plating: Seed various human cell lines (e.g., HepG2 for liver, HEK293 for kidney, AC16 for heart) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for a relevant time period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assay: Measure cell viability using a metabolic assay such as MTT or a luminescence-based assay that quantifies ATP (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves for each cell line and calculate the CC50 (50% cytotoxic concentration). A low CC50 in a particular cell line suggests potential tissue-specific toxicity.

Conclusion and Forward Look

The evaluation of off-target effects is not a mere checkbox in the drug discovery process; it is a fundamental investigation into the molecular soul of a compound. For a molecule like this compound, which is built upon a biologically active and promiscuous scaffold, this investigation is paramount.

By employing a tiered strategy that combines predictive computational modeling with broad biochemical screening and functional cellular assays, researchers can build a comprehensive off-target profile. Comparing this profile to that of structural analogs like Riluzole and functional analogs like Edaravone provides crucial context for interpreting the data. This rigorous, self-validating approach allows for the early identification of liabilities, enabling data-driven decisions to either terminate a problematic compound or guide its chemical optimization toward greater selectivity and safety. This scientific integrity is the bedrock of developing new, effective, and safe therapeutics.

References

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi. [Link]

  • What are the alternatives to Riluzole (Riluzole) for treating spinal cord injury? (2025, December 4). Dr.Oracle. [Link]

  • What are the alternatives to Riluzole (Rilutek) for treating Amyotrophic Lateral Sclerosis (ALS)? (2025, December 4). Dr.Oracle. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (n.d.). PubMed. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). Frontiers in Pharmacology. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems. (2025). Computational Molecular Biology. [Link]

  • Riluzole. (n.d.). Wikipedia. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology. [Link]

  • Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. (2023, September 15). Patsnap Synapse. [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (n.d.). Semantic Scholar. [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. (2023, November 17). bioRxiv. [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025, September 23). seqWell. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. [Link]

  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. [Link]

  • What is the mechanism of Riluzole? (2024, July 17). Patsnap Synapse. [Link]

  • The pharmacology and mechanism of action of riluzole. (n.d.). PubMed. [Link]

  • Are there experimental tests for off target effects in CRISPR? (2015, July 20). ResearchGate. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. [Link]

  • The pharmacology and mechanism of action of riluzole. (n.d.). Semantic Scholar. [Link]

  • Riluzole Alternatives Compared. (n.d.). Drugs.com. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories. [Link]

  • Current and emerging treatments for amyotrophic lateral sclerosis. (n.d.). PMC. [Link]

  • Rilutek (riluzole) vs Glentek/Riluzol (riluzole). (n.d.). Everyone.org. [Link]

  • A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. (n.d.). ResearchGate. [Link]

  • benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. (n.d.). AWS. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH. [Link]

  • Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. (2025, August 5). ResearchGate. [Link]

  • 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. (n.d.). MDPI. [Link]

  • (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (n.d.). ResearchGate. [Link]

  • In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. (n.d.). PubMed. [Link]

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A Head-to-Head Comparison of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine Derivatives in Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)-1,3-benzoxazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of the trifluoromethyl group at the 5-position significantly enhances the lipophilicity and metabolic stability of the benzoxazole core, making it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive head-to-head comparison of various derivatives of this scaffold, with a focus on their anticancer properties. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation.

The Strategic Importance of the this compound Core

The benzoxazole nucleus, a bicyclic system composed of a benzene ring fused to an oxazole ring, is a common feature in many pharmacologically active compounds.[1] The 2-amino substitution provides a crucial handle for introducing a variety of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The trifluoromethyl group (CF3) at the 5-position is a key modification. This electron-withdrawing group can modulate the electronic environment of the aromatic system, influence binding affinities to biological targets, and block potential sites of metabolism, thereby enhancing the drug-like properties of the derivatives.[2]

Head-to-Head Anticancer Activity of N-Substituted Derivatives

Table 1: Comparative in vitro Anticancer Activity of Representative Benzoxazole Derivatives

Derivative ClassRepresentative Substitution (at 2-amino position)Target Cancer Cell LineIC50 (µM) - IllustrativeKey SAR Insights
N-Aryl Derivatives Unsubstituted PhenylMCF-7 (Breast)> 50The unsubstituted phenyl ring generally confers moderate to low activity.
4-ChlorophenylMCF-7 (Breast)15.2Introduction of a halogen, such as chlorine, at the para-position of the phenyl ring often enhances anticancer activity.
3,4-DichlorophenylMCF-7 (Breast)8.5Di-substitution with electron-withdrawing groups can further improve potency.
4-MethoxyphenylMCF-7 (Breast)25.8Electron-donating groups like methoxy can sometimes reduce activity compared to halogens.
N-Heteroaryl Derivatives Pyridin-2-ylA549 (Lung)12.1The presence of a nitrogen atom in the heteroaryl ring can lead to improved potency, potentially through additional hydrogen bonding interactions with the target.
Thiazol-2-ylA549 (Lung)9.8The nature of the heteroaryl ring influences activity, with sulfur-containing rings sometimes showing enhanced effects.
N-Alkyl Derivatives BenzylHCT116 (Colon)> 50Simple alkyl or aralkyl substitutions often result in lower potency compared to aryl or heteroaryl groups.

Note: The IC50 values presented are illustrative and based on general trends observed in benzoxazole derivatives to demonstrate SAR principles. Specific values for this compound derivatives would require dedicated experimental evaluation.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is critically dependent on the nature of the substituent at the 2-amino position.

SAR_Insights cluster_substituents Substituents at 2-Amino Position Core This compound Core Aryl Aryl Groups Core->Aryl Generally enhances activity, especially with electron-withdrawing groups. Heteroaryl Heteroaryl Groups Core->Heteroaryl Can significantly increase potency through additional binding interactions. Alkyl Alkyl/Aralkyl Groups Core->Alkyl Often leads to a decrease in activity compared to aromatic substituents.

Caption: Structure-Activity Relationship (SAR) summary for 2-amino substituted derivatives.

General Synthetic Protocol

The synthesis of N-substituted this compound derivatives typically involves a multi-step process. A general and efficient method is the reaction of 2-amino-4-(trifluoromethyl)phenol with various isothiocyanates followed by cyclization.

Synthesis_Workflow start 2-Amino-4-(trifluoromethyl)phenol intermediate Thiourea Intermediate start->intermediate Reaction isothiocyanate R-N=C=S (Isothiocyanate) isothiocyanate->intermediate cyclization Cyclization (e.g., I2, K2CO3) intermediate->cyclization product N-Substituted this compound cyclization->product

Caption: General synthetic workflow for N-substituted derivatives.

Step-by-Step Experimental Protocol:
  • Synthesis of the Thiourea Intermediate:

    • To a stirred solution of 2-amino-4-(trifluoromethyl)phenol (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) (10 mL), add the corresponding isothiocyanate (1.1 mmol) dropwise at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aminophenol is consumed.

  • Cyclization to the Benzoxazole Core:

    • To the reaction mixture containing the in-situ generated thiourea intermediate, add a cyclizing agent. A common and effective system is the use of iodine (I₂) (1.2 mmol) in the presence of a base like potassium carbonate (K₂CO₃) (2.0 mmol).

    • Stir the reaction mixture at room temperature or with gentle heating until the thiourea intermediate is fully converted to the desired benzoxazole derivative, as indicated by TLC analysis.

  • Work-up and Purification:

    • Upon completion of the reaction, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted this compound derivative.

  • Characterization:

    • Confirm the structure of the synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Future Perspectives

The this compound scaffold holds significant promise for the development of novel anticancer agents. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of N-substituted derivatives to establish a more detailed and quantitative SAR. Investigations into their mechanism of action, including the identification of specific molecular targets, will be crucial for their advancement as clinical candidates. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of the most potent compounds will be a key step towards translating these promising preclinical findings into effective cancer therapies.

References

  • Vagdevi, H. M., Paveendra, J., & Lokesh, M. R. (2023). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. Journal of Pharmaceutical Research International, 35(13), 25–35. [Link]

  • Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24. [Link]

  • Kakkar, S., Kumar, S., Narasimhan, B., & Shah, S. A. A. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-17. [Link]

  • Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • Vagdevi, H. M., & Paveendra, J. (2023). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. Journal of Pharmaceutical Research International, 35(13), 25-35. [Link]

  • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94. [Link]

  • Kakkar, S., Kumar, S., Narasimhan, B., Shah, S. A. A., & Lim, S. M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 96. [Link]

  • Singh, L. P., Chawla, V., & Saraf, S. (Year). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Semantic Scholar. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16260. [Link]

  • Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed research international, 2014, 814984. [Link]

  • Balaswamy, G., Pradeep, P., Srinivas, K., & Rajakomuraiah, T. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. TSI Journals. [Link]

  • Szychowska, K., Vo, D. D., Wróblewska, A., & Dembinski, R. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific reports, 11(1), 1-13. [Link]

  • Al-Ostath, A., Al-Tamimi, A. M., Gomaa, H. A., Soliman, S. M., & Abdel-Aziz, M. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 29(5), 1083. [Link]

  • Brzozowski, Z., Sławiński, J., & Sączewski, F. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3, 5, 5-trimethyl-2-pyrazolino)-1, 3, 5-triazine derivatives. European journal of medicinal chemistry, 37(9), 709-720. [Link]

  • Zhao, P., Li, Y., Wang, Y., Li, X., Zhang, Y., & Liu, Z. (2021). Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1, 2, 4-triazole scaffold. Bioorganic & medicinal chemistry letters, 38, 127880. [Link]

  • Vagdevi, H. M., & Paveendra, J. (2023). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. Journal of Pharmaceutical Research International, 35(13), 25-35. [Link]

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A Comparative Guide to the Reproducibility of Experiments with 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold and Trifluoromethyl Moiety

The benzoxazole ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's therapeutic potential by improving its metabolic stability, lipophilicity, and binding affinity to target proteins. 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine is a molecule of interest that combines these two key features. However, the reproducibility of experiments with this and similar compounds is paramount for advancing drug discovery efforts. This guide will provide a framework for conducting and evaluating experiments with this compound, drawing comparisons with relevant alternatives to highlight key structure-activity relationships.

I. Compound Characterization: The Foundation of Reproducible Research

Before initiating any biological assay, it is crucial to unequivocally confirm the identity and purity of this compound. This foundational step is essential for ensuring that the observed biological effects are attributable to the compound of interest and not to impurities.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₅F₃N₂O
Molecular Weight202.13 g/mol
IUPAC NameThis compound
CAS Number20844-69-3
Experimental Protocol: Synthesis and Purification

A common route for the synthesis of 2-aminobenzoxazole derivatives involves the reaction of an appropriately substituted 2-aminophenol with cyanogen bromide or a similar cyclizing agent. For this compound, the starting material would be 2-amino-4-(trifluoromethyl)phenol.

Step-by-Step Synthesis Workflow:

start Start: 2-amino-4-(trifluoromethyl)phenol reagent Add Cyanogen Bromide (CNBr) in a suitable solvent (e.g., Ethanol) start->reagent reaction Reflux the reaction mixture (e.g., 4-6 hours) reagent->reaction workup Cool to room temperature, neutralize with a base (e.g., NaHCO3) reaction->workup extraction Extract with an organic solvent (e.g., Ethyl Acetate) workup->extraction purification Purify by column chromatography (Silica gel, e.g., Hexane:Ethyl Acetate gradient) extraction->purification characterization Characterize the final product purification->characterization end This compound characterization->end

Caption: General workflow for the synthesis of this compound.

Causality in Synthesis: The choice of solvent and reaction time is critical for achieving a good yield and minimizing byproducts. The purification step is non-negotiable for ensuring the high purity required for biological assays.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for determining the purity of the synthesized compound.

HPLC Parameters (Template):

ParameterConditionRationale
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)Good retention and separation of moderately polar aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and ionization for mass spectrometry.
Gradient 5% B to 95% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 254 nm and 280 nmBenzoxazoles typically absorb in this range.
Injection Volume 10 µL
Column Temperature 30 °CFor reproducible retention times.

Self-Validating System: The purity should be assessed by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. A purity of ≥95% is generally required for in vitro biological assays.

II. Comparative In Vitro Anticancer Activity

While specific data for this compound is limited, we can infer its potential activity by comparing it with structurally similar benzoxazole derivatives that have been evaluated for their anticancer properties. The trifluoromethyl group is anticipated to enhance cytotoxic activity.

Comparative Cytotoxicity Data of Benzoxazole Analogs
CompoundCancer Cell LineIC₅₀ (µM)Reference
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P4A) S. aureus12.5 (µg/mL)
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P4B) E. coli25 (µg/mL)
2-Substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole (Vh) hGST P1-1 InhibitionBetter than reference drug
Thiazolo[4,5-d]pyrimidine derivative (3b) with -CF3 NCI-60 screenMost active in series

Note: The above data is for structurally related compounds and should be used as a guide for designing experiments with this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Workflow:

seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours to allow attachment seed->incubate1 treat Treat cells with serial dilutions of the test compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 mtt Add MTT solution to each well incubate2->mtt incubate3 Incubate for 2-4 hours for formazan crystal formation mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read prepare_compound Prepare serial dilutions of the test compound in broth inoculate Inoculate the wells with the microbial suspension prepare_compound->inoculate prepare_inoculum Prepare a standardized microbial inoculum prepare_inoculum->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_mic Determine the MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions in a 96-well plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Self-Validating System: The inclusion of standard reference antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) allows for the validation of the assay's sensitivity and provides a benchmark for the activity of the test compound.

IV. Discussion and Future Directions

While direct experimental data on the reproducibility of assays with this compound is not yet widely available in the public domain, this guide provides a robust framework for generating such data in a reliable and reproducible manner. By following the detailed protocols for characterization, cytotoxicity, and antimicrobial testing, researchers can build a solid foundation for evaluating the therapeutic potential of this promising compound.

Future studies should focus on direct, head-to-head comparisons of this compound with its non-fluorinated counterpart and other halogenated analogs. This will provide a clearer understanding of the structure-activity relationships and the specific contribution of the trifluoromethyl group to the compound's biological profile. Furthermore, exploring the mechanism of action through assays such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition studies will be crucial for advancing this compound in the drug discovery pipeline.

V. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71692540, this compound. Retrieved January 19, 2026, from [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 19, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 19752-19779. [Link]

  • Gontijo, R. J. P., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm, 12(7), 1275-1282. [Link]

  • El Rayes, S. M., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. [Link]

  • Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-16. [Link]

  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial cells, nanomedicine, and biotechnology, 46(3), 510-517. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43811099, 5-(Trifluoromethyl)-1,2-benzoxazol-3-amine. Retrieved January 19, 2026, from [Link]

  • Gautam, M. K., et al. (2022). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Journal of Pharmaceutical Research International, 34(46A), 1-8. [Link]

  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5484. [Link]

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]

  • Kupcewicz, B., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1333-1345. [Link]

  • Chen, Z., et al. (2021). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers, 8(13), 3440-3445. [Link]

  • Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 484. [Link]

  • Pandiri, S., et al. (2024). Novel Oxo-5-(trifluoromethyl)quinazolinyl Amide Derivatives, Their Anticancer Activity and Docking Interactions. Russian Journal of General Chemistry, 94(6), 1455-1463. [Link]

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2, 29. [Link]

  • Gümüş, M., et al. (2018). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. IUCrData, 3(1), x171888. [Link]

  • Al-Dies, A. M., et al. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. Sultan Qaboos University Journal for Science, 26(1), 36-47. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 19752-19779. [Link]

  • Al-Dies, A. M., et al. (2021). Tuning a Pyrazoline Based Fluorogenic Reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) -2- pyrazoline for sensitive pre-column deriv

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not mere regulatory hurdles; they are cornerstones of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine (CAS No. 20844-69-3), a compound whose unique structure demands careful handling from acquisition to disposal. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and environmental stewardship in your laboratory.

Hazard Characterization and Regulatory Imperative

This compound is a halogenated benzoxazole derivative. The primary mandate for its stringent disposal protocol stems from its classification under the Globally Harmonized System (GHS).[1] Understanding these hazards is the first step in responsible management.

Based on available data, this compound is classified as:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These classifications necessitate its management as hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for hazardous materials.[2][3] Your laboratory, as the generator, is legally responsible for the waste from its creation to its ultimate disposal.[2]

PropertyValueSource
CAS Number 20844-69-3[1]
Molecular Formula C₈H₅F₃N₂O[1]
Molecular Weight 202.13 g/mol [1]
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302, H315, H319, H335[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the establishment of a robust PPE protocol is non-negotiable. All operations involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[4]

Protection TypeRecommended EquipmentRationale & Specifications
Eye & Face Tight-sealing safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation. Must conform to OSHA 29 CFR 1910.133 or EN166 standards.[5]
Hand Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact, which can lead to irritation.[4] Glove integrity should be inspected before each use.
Body Chemical-resistant lab coat.Shields skin and personal clothing from accidental spills and contamination.[4]
Respiratory Operations must be performed in a chemical fume hood.A fume hood is the primary engineering control to prevent respiratory tract irritation from vapors or dust.[6]

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to ensure compliance with federal and local regulations and to protect laboratory personnel and the environment.

Step 1: Waste Segregation at the Point of Generation

The cardinal rule of hazardous waste management is proper segregation.[7][8] Never mix incompatible waste streams.

  • Action: Designate a specific, clearly marked hazardous waste container exclusively for this compound and any materials contaminated with it.

  • Causality: Mixing this amine-containing heterocyclic compound with incompatible chemicals (e.g., strong oxidizing agents, acids) could trigger a dangerous reaction. Segregation prevents unforeseen hazards and ensures the final disposal method is appropriate for the chemical's specific properties.

  • Contaminated Materials Include:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Used pipette tips, weighing papers, and absorbent pads.

    • Contaminated PPE (gloves, etc.).

    • Empty stock containers (which must be triple-rinsed, with the rinsate collected as hazardous waste, or disposed of directly as contaminated solid waste).

Step 2: Proper Containerization

The integrity of your waste container is critical to preventing leaks and environmental release.[9][10]

  • Action: Use a chemically compatible, leak-proof container with a tightly sealing lid. High-density polyethylene (HDPE) containers are suitable for both solid and liquid waste streams of this type.

  • Causality: The container must not degrade upon contact with the chemical or its solvent. The lid must be kept closed at all times, except when actively adding waste, to prevent the release of vapors and to comply with EPA regulations.[9]

Step 3: Meticulous Labeling

Accurate labeling is a regulatory requirement and a critical safety communication tool.[11]

  • Action: Affix a completed hazardous waste label to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste" .

    • The full, unambiguous chemical name: "this compound" . Do not use abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").

    • The date on which waste was first added (the "accumulation start date").

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers. It is also essential for the waste disposal contractor to profile and manage the waste correctly.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the direct control of the laboratory personnel. The container should be placed in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

  • Causality: Storing waste in a designated SAA prevents it from obstructing work areas and minimizes the risk of accidental spills. Secondary containment is a crucial safeguard against environmental contamination should the primary container fail.

Step 5: Final Disposal via Authorized Personnel

Final disposal is a regulated process that must not be undertaken by laboratory staff.

  • Action: Once the container is full (not exceeding 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][8]

  • Causality: Licensed contractors are equipped to transport hazardous materials and ensure their disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF). For halogenated organic compounds like this, the preferred disposal method is typically high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize harmful products of combustion.[12][13] Do not under any circumstances dispose of this chemical down the drain or in the regular trash. [9]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is vital to minimize exposure and environmental impact.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools if a flammable solvent was used.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's Chemical Hygiene Plan (CHP).[14]

Disposal Workflow Diagram

The following diagram illustrates the logical pathway for the proper disposal of this compound.

G cluster_0 A Waste Generation (Solid, Liquid, Debris) B Is it this compound or contaminated with it? A->B C Segregate as Hazardous Waste B->C  Yes I Dispose in Non-Hazardous Waste B->I  No D Select Leak-Proof, Compatible Container C->D E Label Container Correctly: 'Hazardous Waste' + Full Chemical Name D->E F Store in Designated Satellite Area with Secondary Containment E->F G Arrange Pickup by EHS or Licensed Contractor F->G H Final Disposal at Permitted Facility (e.g., High-Temp Incineration) G->H

Caption: Disposal workflow for this compound.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. Medical Waste Services. [Link]

  • Hazardous Waste. US EPA. [Link]

  • This compound hydrochloride. Chemsrc. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges & Universities. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone via YouTube. [Link]

  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

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Comprehensive Safety and Handling Guide for 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

This compound is a heterocyclic aromatic amine containing a trifluoromethyl group. Its chemical structure necessitates a thorough understanding of its potential hazards.

GHS Classification: [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin. Aromatic amines as a class are known for potential long-term health effects, and therefore, this compound should be handled with appropriate caution.

Quantitative Data Summary:

PropertyValue
Molecular Formula C₈H₅F₃N₂O
Molecular Weight 202.13 g/mol [1][2]
CAS Number 20844-69-3[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A chemical-resistant lab coat or apron.Prevents direct skin contact, which can cause irritation and potential absorption.[4] Aromatic amines can be absorbed through the skin.[5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is recommended.Minimizes the inhalation of airborne particles or vapors that can cause respiratory tract irritation.[3][4]

DOT Script for PPE Selection Workflow:

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection assess_risk Assess Risk of Exposure (Splash, Aerosol, Dust) eye_face Eye/Face Protection (Goggles/Face Shield) assess_risk->eye_face Splash/Aerosol Hazard skin Skin Protection (Gloves, Lab Coat) assess_risk->skin Direct Contact Hazard respiratory Respiratory Protection (Fume Hood/Respirator) assess_risk->respiratory Inhalation Hazard

Caption: PPE selection workflow based on risk assessment.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is paramount to ensure the safety of all laboratory personnel.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.[4]

    • Review the Safety Data Sheet (SDS) if available. In its absence, treat the compound with the precautions outlined in this guide.

    • Work within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer:

    • Handle as a solid to avoid generating dust. If the material is a fine powder, take extra precautions to prevent aerosolization.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transfer.

    • Close the container tightly after use to prevent spillage and contamination.

  • Dissolution and Reaction:

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Ensure all reaction vessels are properly labeled.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

    • Remove and dispose of contaminated PPE in a designated waste container.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, and weighing paper, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Final Disposal:

  • As a halogenated aromatic compound, this chemical must be disposed of as hazardous waste.[7][8][9][10]

  • Arrange for the collection and disposal of all waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • DO NOT dispose of this chemical down the drain or in regular trash.

DOT Script for Disposal Workflow:

Disposal_Workflow cluster_disposal Disposal Workflow for this compound start Waste Generation segregate Segregate Waste (Solid vs. Liquid) start->segregate label_solid Label Solid Waste Container segregate->label_solid Solid label_liquid Label Liquid Waste Container segregate->label_liquid Liquid store Store in Designated Hazardous Waste Area label_solid->store label_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Sources

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5-(Trifluoromethyl)-1,3-benzoxazol-2-amine
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5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.